molecular formula C12H20ClN B1652805 N-Benzyl-3-pentanamine hydrochloride CAS No. 1609401-13-9

N-Benzyl-3-pentanamine hydrochloride

Cat. No.: B1652805
CAS No.: 1609401-13-9
M. Wt: 213.75
InChI Key: XAWQOSWQUQBXPG-UHFFFAOYSA-N
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Description

N-Benzyl-3-pentanamine hydrochloride is a synthetic amine compound that serves as a valuable building block in advanced pharmaceutical and organic synthesis research . The compound features a benzyl group attached to a secondary amine, a structural motif that provides significant versatility for the development of novel bioactive molecules . Its well-defined chemical properties ensure consistent performance and reliable reactivity in key transformations such as amination and alkylation reactions, which are fundamental to constructing complex molecular architectures . The hydrochloride salt form is particularly advantageous for laboratory use, as it enhances the compound's stability and improves solubility, thereby facilitating easier handling, storage, and purification processes . This makes N-benzyl-3-pentanamine hydrochloride a critical intermediate for researchers in both academic and industrial settings who are exploring targeted synthetic pathways for drug discovery and the creation of specialty chemicals .

Properties

IUPAC Name

N-benzylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-12(4-2)13-10-11-8-6-5-7-9-11;/h5-9,12-13H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWQOSWQUQBXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-13-9
Record name Benzenemethanamine, N-(1-ethylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

N-Benzyl-3-pentanamine Hydrochloride: Structural Profiling, Synthetic Methodologies, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, secondary amines serve as privileged scaffolds for the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9) is a highly versatile, sterically hindered secondary amine. Characterized by its lipophilic benzyl substituent and a branched pentane backbone, this compound is frequently utilized as a critical building block in drug discovery pipelines[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide deconstructs the structural causality of the molecule, details a self-validating synthetic protocol using modern reductive amination techniques, and explores the pharmacokinetic implications of its hydrochloride salt form.

Chemical Identity & Structural Analysis

Understanding the macroscopic behavior of N-Benzyl-3-pentanamine hydrochloride requires a microscopic analysis of its structural components. The molecule consists of three distinct domains, each imparting specific physicochemical properties:

  • The Benzyl Moiety: Imparts significant lipophilicity (increasing the overall

    
    ) and provides a 
    
    
    
    -system capable of
    
    
    stacking interactions with aromatic residues in target protein binding pockets.
  • The 3-Pentyl Backbone: The branching at the

    
    -carbon adjacent to the nitrogen introduces steric hindrance. This steric bulk is a deliberate design choice in medicinal chemistry to shield the amine from rapid enzymatic degradation (e.g., N-dealkylation by CYP450 enzymes).
    
  • The Hydrochloride Salt: Converts the highly lipophilic, oily free base into a stable, water-soluble crystalline solid, fundamentally altering its handling properties and dissolution profile[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-Benzyl-3-pentanamine hydrochloride
Synonyms N-benzylpentan-3-amine HCl; Benzyl(pentan-3-yl)amine HCl
CAS Number (HCl Salt) 1609401-13-9[3]
CAS Number (Free Base) 61977-85-3[1]
Molecular Formula

(

)
Molecular Weight 177.29 g/mol (Free Base) + 36.46 g/mol = 213.75 g/mol
SMILES CCC(CC)NCc1ccccc1.Cl
Physical State White to off-white crystalline solid

Physicochemical Profiling & Salt Selection Causality

Why the Hydrochloride Salt?

In drug development, approximately 50% of all FDA-approved basic drugs are formulated as salts, with hydrochlorides being the most prevalent[4]. The free base of N-Benzyl-3-pentanamine is an oil that is susceptible to atmospheric oxidation and exhibits poor aqueous solubility.

Converting the free base to the hydrochloride salt achieves three critical objectives:

  • Thermodynamic Stability: The crystal lattice energy of the solid salt prevents oxidative degradation of the secondary amine.

  • Aqueous Solubility: The protonated amine (

    
    ) dramatically lowers the 
    
    
    
    at physiological pH, enabling dissolution in aqueous media[5].
  • Bioavailability Considerations: While the HCl salt improves general solubility, formulators must account for the common-ion effect. In the highly acidic, chloride-rich environment of the gastric fluid (dilute HCl), the solubility product equilibrium of the salt can be suppressed, potentially necessitating enteric coatings or alternative counterions (e.g., mesylate) if rapid gastric absorption is required[6].

Predicted Metabolic Liabilities

When utilized as a pharmacophore, the structure is susceptible to specific hepatic Phase I and Phase II metabolic pathways. The steric hindrance of the 3-pentyl group slows down, but does not entirely prevent, oxidative metabolism.

Metabolic_Pathway Parent N-Benzyl-3-pentanamine CYP Hepatic CYP450 (Phase I) Parent->CYP Hepatic Clearance Dealkylation N-Dealkylation (Loss of Benzyl) CYP->Dealkylation CYP3A4 Hydroxylation Aromatic Hydroxylation (Benzyl Ring) CYP->Hydroxylation CYP2D6 PhaseII Phase II Conjugation (Glucuronidation) Dealkylation->PhaseII UGTs Hydroxylation->PhaseII UGTs

Fig 1: Predicted Phase I and Phase II metabolic pathways for N-Benzyl-3-pentanamine.

Synthetic Methodologies: A Self-Validating Protocol

The most efficient and scalable method for synthesizing N-Benzyl-3-pentanamine is the reductive amination of 3-pentanone with benzylamine.

Reagent Selection Causality: The Role of

Historically, sodium cyanoborohydride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) was the standard reducing agent for this transformation. However, 

is highly toxic and generates residual cyanide waste. We utilize Sodium Triacetoxyborohydride (

)
because it is a milder, highly selective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring that the reagent selectively reduces the intermediate imine (or iminium ion) without prematurely reducing the unreacted 3-pentanone to 3-pentanol.

Synthesis_Pathway Ketone 3-Pentanone (Precursor) Imine Imine Intermediate (Schiff Base) Ketone->Imine + Benzylamine - H2O Amine Benzylamine (Precursor) Amine->Imine + 3-Pentanone - H2O FreeBase N-Benzyl-3-pentanamine (Free Base) Imine->FreeBase NaBH(OAc)3 / DCE Reductive Amination HClSalt N-Benzyl-3-pentanamine HCl (Final Product) FreeBase->HClSalt HCl (g) in Et2O Salt Precipitation

Fig 2: Reductive amination synthetic workflow for N-Benzyl-3-pentanamine hydrochloride.

Step-by-Step Self-Validating Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Step 1: Imine Formation

  • Action: In a flame-dried round-bottom flask under an inert

    
     atmosphere, dissolve 3-pentanone (1.0 eq) and benzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.0 eq) to catalyze the imine formation.
    
  • Causality: Acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by benzylamine[7].

  • Validation (IPC 1): Stir for 2 hours at room temperature. Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the 3-pentanone spot and the appearance of a new, UV-active Schiff base spot confirms successful imine formation.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.
    
  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Validation (IPC 2): Quench a 0.1 mL aliquot with saturated

    
     and extract with ethyl acetate. Analyze via LC-MS. The presence of a dominant peak at 
    
    
    
    178.2 (
    
    
    ) confirms the reduction of the imine to the secondary amine.

Step 3: Workup and Free Base Isolation

  • Action: Quench the bulk reaction by slowly adding saturated aqueous

    
     until gas evolution ceases and the pH reaches ~8.
    
  • Action: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude free base (a pale yellow oil).
    

Step 4: Hydrochloride Salt Precipitation

  • Action: Dissolve the crude free base in minimal anhydrous diethyl ether.

  • Action: While stirring vigorously at 0°C, slowly introduce a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether).

  • Validation (IPC 3): An immediate precipitation of a white crystalline solid will occur. The pH of the supernatant must be tested (pH < 2) to ensure complete salt formation.

  • Action: Filter the solid under vacuum, wash with cold diethyl ether, and dry in a vacuum oven at 40°C overnight to yield pure N-Benzyl-3-pentanamine hydrochloride.

Analytical Characterization (QC/QA)

To verify the structural integrity and purity of the synthesized batch, the following analytical standards must be met:

  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the characteristic broad singlet of the protonated amine (
    
    
    ) typically downfield (> 8.0 ppm). The benzylic protons (
    
    
    ) will appear as a distinct singlet or tightly coupled multiplet near 4.0-4.2 ppm, shifted downfield due to the adjacent positively charged nitrogen.
  • 
    C-NMR (100 MHz, DMSO-
    
    
    
    ):
    The
    
    
    -carbon of the 3-pentyl group will be highly diagnostic, appearing in the aliphatic region but shifted downfield relative to a primary alkane due to the deshielding effect of the amine.
  • HPLC (Reverse Phase, C18 Column): Using a gradient of Water/Acetonitrile with 0.1% TFA. The compound will elute as a sharp, single peak, with UV detection monitored at 210 nm and 254 nm (due to the benzyl chromophore). Purity should exceed >98% for pharmacological assays.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation." RJPDFT. Available at: [Link]

  • Pharmaceutical Technology. (2021). "Salt Selection in Drug Development." PharmTech. Available at: [Link]

  • Silicon.fr. "What is Hydrochloride Utilized for in Tablets?" Livres blancs informatiques. Available at: [Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters, 31(39), 5595-5598. Available at: [Link]

Sources

molecular weight and formula of N-Benzyl-3-pentanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Benzyl-3-pentanamine Hydrochloride (CAS 1609401-13-9)

Executive Summary

This technical guide provides a comprehensive overview of N-Benzyl-3-pentanamine Hydrochloride, a secondary amine salt of interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's fundamental physicochemical properties, offers an illustrative synthetic pathway based on established chemical principles, and presents detailed protocols for its analytical characterization. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for scientists utilizing this compound as a versatile building block in drug discovery and development programs.

Introduction

N-benzyl substituted amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous biologically active compounds. The benzyl group can serve as a versatile protecting group or as a key pharmacophoric element that interacts with biological targets. N-Benzyl-3-pentanamine Hydrochloride belongs to this important class of molecules, presenting as a stable, crystalline salt that is more easily handled and stored than its corresponding free base. As a secondary amine, it is a valuable intermediate, providing a reactive site for further functionalization to build more complex molecular architectures. Understanding its synthesis, purification, and analytical profile is critical for its effective application in research settings.

Physicochemical Properties

The fundamental properties of N-Benzyl-3-pentanamine Hydrochloride are summarized below. These data are essential for calculating molar equivalents in reactions, preparing solutions, and interpreting analytical results.

PropertyValueSource
CAS Number 1609401-13-9[1]
Molecular Formula C₁₂H₂₀ClN[1]
Molecular Weight 213.75 g/mol [1]
Canonical SMILES CCC(NCC1=CC=CC=C1)CC.[H]Cl[1]
MDL Number MFCD13186317[1]

Synthesis and Purification

Synthetic Strategy: Reductive Amination

A robust and widely employed method for synthesizing secondary amines like N-Benzyl-3-pentanamine is reductive amination. This strategy involves the reaction of a ketone (3-pentanone) with a primary amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical; mild hydride reagents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the starting ketone.

The resulting N-Benzyl-3-pentanamine free base is typically an oil. For ease of handling, purification, and storage, it is converted to its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The protonation of the basic nitrogen atom leads to the formation of the ammonium salt, which is often a crystalline solid that can be easily isolated by filtration and purified by recrystallization.[2]

Illustrative Synthetic Protocol

Step 1: Formation of N-Benzyl-3-pentanamine (Free Base)

  • To a stirred solution of benzylamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 3-pentanone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions. NaBH₄ is a cost-effective and selective reagent for this transformation.

  • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours until the reaction is complete (as monitored by TLC or GC-MS).

  • Quench the reaction carefully by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Benzyl-3-pentanamine free base, typically as an oil.

Step 2: Conversion to Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 1.2 eq of 2 M HCl in diethyl ether or by passing dry HCl gas through the solution) with vigorous stirring.[2]

    • Rationale: The use of an ethereal HCl solution ensures a non-aqueous workup, often leading to a cleaner precipitation of the salt.

  • The hydrochloride salt will precipitate as a solid. Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove impurities, and dry under vacuum to yield N-Benzyl-3-pentanamine HCl.

Step 3: Purification by Recrystallization

  • If necessary, the product can be further purified by recrystallizing from a suitable solvent system, such as ethanol/ether or isopropanol.[3]

Synthesis Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation & Purification Reactants 3-Pentanone + Benzylamine Imine Imine Intermediate Reactants->Imine MeOH, RT Reduction Reduction (NaBH₄) Imine->Reduction FreeBase N-Benzyl-3-pentanamine (Free Base) Reduction->FreeBase HCl HCl in Ether FreeBase->HCl Dissolve in Ether Purification Filtration & Drying HCl->Purification Product N-Benzyl-3-pentanamine HCl (Solid Precipitate) Purification->Product

Caption: Illustrative workflow for the synthesis of N-Benzyl-3-pentanamine HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum should show characteristic signals for the aromatic protons of the benzyl group, the ethyl groups of the pentanamine backbone, and the methylene bridge.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the N-Benzyl-3-pentanamine HCl sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the hydrochloride salt.

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[4]

Protocol for MS Sample Preparation (LC-MS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Inject the solution into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.

  • The resulting mass spectrum in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the mass of N-Benzyl-3-pentanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound.[5] Since N-Benzyl-3-pentanamine lacks a strong UV chromophore outside of the benzyl group's absorbance at lower wavelengths, derivatization may be employed for enhanced sensitivity and quantification, especially at low concentrations.[5]

Illustrative HPLC Protocol (for Purity Assessment):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Diode Array Detector (DAD).

  • Sample Preparation: Dissolve the sample in the mobile phase or methanol to a concentration of ~1 mg/mL.

  • Analysis: The resulting chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the relative peak area.

Analytical Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity Assessment Sample Synthesized N-Benzyl-3-pentanamine HCl NMR ¹H & ¹³C NMR Sample->NMR HRMS High-Resolution MS Sample->HRMS HPLC HPLC-UV/DAD Sample->HPLC Identity Structure Confirmed NMR->Identity HRMS->Identity Purity Purity >95%? HPLC->Purity

Sources

N-Benzyl-3-pentanamine Salts: A Technical Whitepaper on Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Chemical Profiling

N-Benzyl-3-pentanamine (IUPAC: N-benzylpentan-3-amine; also known as N-benzyl-1-ethylpropylamine) is a sterically hindered secondary amine. The molecule features a pentane backbone with an amine group located at the third carbon, flanked by two ethyl groups, and a highly lipophilic benzyl substituent attached to the nitrogen[1].

In drug development and organic synthesis, the structural causality of this compound is highly valued. The steric bulk provided by the 1-ethylpropyl (3-pentyl) group shields the nitrogen atom. This steric hindrance modulates the compound's pharmacokinetic profile by slowing down metabolic N-dealkylation processes and altering receptor binding kinetics. Furthermore, the presence of the benzyl group significantly enhances its lipophilicity, making the free base highly soluble in organic solvents while retaining the nucleophilic reactivity typical of secondary amines[1].

Physicochemical Characteristics: Free Base vs. Hydrochloride Salt

The free base of N-benzyl-3-pentanamine (CAS: 61977-85-3) typically isolates as a tan or colorless oil at room temperature[2][3]. Because free base secondary amines are susceptible to atmospheric oxidation and exhibit poor aqueous solubility, pharmaceutical and analytical applications strictly utilize its hydrochloride salt (CAS: 1609401-13-9)[4].

Salt formation protonates the nitrogen, drastically reducing the vapor pressure, increasing the melting point, and enhancing aqueous solubility—a critical parameter for biological assays and formulation.

Table 1: Comparative Physicochemical Properties
PropertyN-Benzyl-3-pentanamine (Free Base)N-Benzyl-3-pentanamine HCl (Salt)
CAS Number 61977-85-3[1]1609401-13-9[4]
Molecular Formula C₁₂H₁₉NC₁₂H₂₀ClN
Molecular Weight 177.29 g/mol 213.75 g/mol
Physical State (RT) Tan to colorless oil[2][3]White to off-white crystalline solid
Solubility High in DCM, Chloroform, EtherHigh in Water, Methanol, DMSO
Lipophilicity (LogP) High (driven by benzyl/pentyl groups)Lower (ionized state)
Primary Utility Organic synthesis intermediateAnalytical standard, biological testing

Mechanistic Pathway: Synthesis and Salt Formation

The synthesis of N-benzyl-3-pentanamine relies heavily on chemoselective C-N bond formation. Modern methodologies utilize either reductive amination of pentan-3-one or advanced catalytic acceptorless dehydrogenative coupling of alcohols and amines (e.g., using Ru-Macho catalysts)[2].

In a standard reductive amination, pentan-3-one and benzylamine condense to form a transient hemiaminal. Due to the steric hindrance of the 1-ethylpropyl group, the dehydration step to the ketimine requires strict water removal. Subsequent reduction must be chemoselective to avoid reducing the unreacted ketone.

SynthesisWorkflow K Pentan-3-one (Precursor) H Hemiaminal (Transient Intermediate) K->H Nucleophilic Addition (Anhydrous Conditions) A Benzylamine (Amine Source) A->H I Ketimine (Dehydrated Intermediate) H->I -H₂O (Acid Catalysis) F N-Benzyl-3-pentanamine (Free Base Oil) I->F Chemoselective Reduction (NaBH(OAc)₃) S N-Benzyl-3-pentanamine HCl (Crystalline Salt) F->S HCl(g) in Diethyl Ether (Precipitation)

Caption: Mechanistic workflow for the synthesis and salt precipitation of N-Benzyl-3-pentanamine.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol describes a self-validating system for synthesizing the hydrochloride salt. The causality behind the reagent choices ensures zero over-alkylation (a common issue with primary amines) because the secondary amine is built explicitly via a controlled imine intermediate.

Step 1: Imine Condensation

  • Combine 1.0 equivalent of pentan-3-one and 1.05 equivalents of benzylamine in anhydrous dichloromethane (DCM).

  • Causality: Anhydrous DCM prevents the hydrolysis of the highly sensitive ketimine back to the starting materials.

  • Add 1.5 equivalents of anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to act as a water scavenger. Stir at room temperature for 12 hours.

Step 2: Chemoselective Reduction

  • Filter the mixture to remove the drying agent.

  • Cool the filtrate to 0 °C and add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over ketones, preventing the formation of pentan-3-ol impurities.

  • Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry, and concentrate in vacuo to yield the free base as a tan/colorless oil[2][3].

Step 3: Hydrochloride Salt Precipitation

  • Dissolve the crude free base oil in minimal anhydrous diethyl ether.

  • Introduce a stream of dry HCl gas (or add a stoichiometric amount of 2M HCl in ether) dropwise at 0 °C.

  • Causality: The hydrochloride salt is insoluble in non-polar ether. Upon protonation, the salt immediately crashes out of the solution as a white crystalline solid, leaving lipophilic organic impurities dissolved in the ether.

  • Filter the precipitate, wash with cold ether, and dry under high vacuum.

Analytical Validation Standards (NMR)

Verification of the synthesized N-benzyl-3-pentanamine relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the symmetry of the 1-ethylpropyl group, the NMR signature is highly distinct. Based on authoritative literature values[2], the ¹H NMR and ¹³C NMR profiles for the free base are as follows:

¹H NMR (500 MHz, CDCl₃):

  • δ 7.37–7.20 (m, 5H): Aromatic protons of the benzyl ring.

  • δ 3.74 (s, 2H): Benzylic methylene protons (CH₂ adjacent to the nitrogen and phenyl ring).

  • δ 2.41 (q, J = 6.0 Hz, 1H): The methine proton at the 3-position of the pentyl chain.

  • δ 1.59 (s, 1H): The secondary amine (N-H) proton (often broad, exchanges with D₂O).

  • δ 1.52–1.40 (m, 4H): The two methylene groups (CH₂) of the ethyl chains.

  • δ 0.87 (t, J = 6.0 Hz, 6H): The two terminal methyl groups (CH₃) of the pentyl chain.

¹³C NMR (125 MHz, CDCl₃): δ 141.2, 128.7, 128.5, 127.1 (aromatic carbons), 59.7 (benzylic carbon), 51.5 (methine carbon), 26.0 (methylene carbons), and 10.2 (methyl carbons) ppm[2].

References

Sources

Provisional Safety and Handling Guide: N-Benzyl-3-pentanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A verified, substance-specific Safety Data Sheet (SDS) for N-Benzyl-3-pentanamine hydrochloride (CAS No. 1609401-13-9) is not publicly available in established chemical safety databases as of the date of this guide. The following information has been synthesized and extrapolated from safety data for structurally analogous compounds, including N-benzylated amines and other amine hydrochlorides. This guide is intended for informational purposes for research and development professionals and must be supplemented by a thorough risk assessment before handling.

Section 1: Chemical Identity and Predicted Properties

N-Benzyl-3-pentanamine hydrochloride is an organic salt consisting of a secondary amine protonated with hydrochloric acid. The structure features a benzyl group and a 3-pentyl group attached to a nitrogen atom. While empirical data is scarce, its structure allows for the prediction of its core physicochemical and hazardous properties.

Chemical Identification:

  • Chemical Name: N-Benzyl-3-pentanamine hydrochloride

  • CAS Number: 1609401-13-9[1]

  • Molecular Formula: C12H20ClN

  • SMILES Code: CCC(NCC1=CC=CC=C1)CC.[H]Cl[1]

PropertyPredicted Value / InformationRationale / Analogue Source
Molecular Weight 213.75 g/mol Calculated from molecular formula.
Appearance White to off-white solid/powder.Hydrochloride salts of amines are typically crystalline solids at room temperature[2][3].
Odor Potentially amine-like or characteristic.Many amine compounds possess a distinct odor[4][5].
Solubility Soluble in water. Slightly soluble in alcohols (e.g., Methanol).Amine hydrochloride salts are generally water-soluble[6][7].
Melting Point Not determined.Data unavailable.
Stability Stable under normal storage conditions (cool, dry, inert atmosphere).Similar amine salts are generally stable[6][8].

Section 2: Hazard Analysis and Risk Mitigation

Based on the functional groups (amine hydrochloride, benzyl group), N-Benzyl-3-pentanamine hydrochloride should be handled as a hazardous substance. The primary hazards are predicted to be corrosive and irritant effects upon contact, and toxicity upon ingestion or inhalation.

Predicted Hazard Statements (GHS):

  • Harmful if swallowed.[4][9]

  • Harmful in contact with skin.[4][6]

  • Causes severe skin burns and eye damage.[5][6]

  • Causes serious eye irritation.[8][10]

  • May cause respiratory irritation.[10][11]

Causality of Hazards:

The amine group, even as a salt, can be caustic to tissues. Upon contact with moist surfaces like skin, eyes, or mucous membranes, the compound can cause irritation and chemical burns. The hydrochloride component can contribute to the acidic and corrosive nature of the substance in solution. Systemic toxicity is a known risk for many amine-based compounds.

Hazard Mitigation Workflow

A systematic approach to hazard control is essential. The hierarchy of controls, from most to least effective, provides a framework for safe handling.

G cluster_0 Hierarchy of Controls for N-Benzyl-3-pentanamine hydrochloride Elimination Elimination (Is the compound necessary?) Substitution Substitution (Use a less hazardous alternative?) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with substances of unknown or predicted toxicity.

Protocol 1: Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn in addition to goggles when there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

    • Clothing: Wear a flame-retardant lab coat. Ensure all skin is covered. Contaminated clothing must be removed immediately and washed before reuse.[8][12]

  • Respiratory Protection: All handling of the solid or its solutions must be performed in a certified chemical fume hood to prevent inhalation.[4][6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.

Protocol 2: Handling and Storage
  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[6][12]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid breathing dust or vapors.[10][12]

    • Do not eat, drink, or smoke in the laboratory area.[12]

    • Wash hands and any exposed skin thoroughly after handling.[8][12]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10][12]

    • Store locked up.[12][13]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids/bases.[6][12]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. Show this safety guide to the attending medical professional.

First-Aid Decision Tree

G cluster_routes cluster_actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Rinse skin with plenty of water for at least 15 minutes. 3. Seek immediate medical attention. Skin_Contact->Action_Skin Action_Eye 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Call a poison control center or doctor immediately. Ingestion->Action_Ingest

Caption: Decision tree for first-aid response to exposure.

Protocol 3: Accidental Release Measures
  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Personal Protection: Wear full PPE as described in Section 3.

  • Containment & Cleanup:

    • For a solid spill, carefully sweep up the material, avoiding dust formation.[14]

    • For a liquid spill, absorb with an inert material (e.g., sand, silica gel, acid binder).[6][12]

    • Collect all waste material into a suitable, labeled, and closed container for disposal.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[12]

Section 5: Fire and Explosion Data

While the hydrochloride salt itself may not be highly flammable, the organic component is combustible.

ParameterInformationAnalogue Source
Flammability Combustible. May form explosive air/vapor mixtures upon intense heating.Based on similar compounds like benzylamine[4][5][6].
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).Standard for organic chemicals[11][14].
Unsuitable Extinguishing Media A full water jet may spread the fire.[11]
Hazardous Combustion Products Thermal decomposition can release toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[6][12][14][15]
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][12][15]

Section 6: Toxicological and Ecological Profile

Toxicological Information: No specific toxicological studies have been performed on N-Benzyl-3-pentanamine hydrochloride. The toxicological profile is inferred from its structural class.

  • Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[6][9] Ingestion or inhalation may cause severe irritation or burns to the mucous membranes of the digestive and respiratory tracts.[6]

  • Skin Corrosion/Irritation: Predicted to be corrosive or a severe irritant, capable of causing chemical burns.[6]

  • Eye Damage/Irritation: Predicted to cause serious eye damage, potentially leading to blindness.[6]

  • Chronic Effects: Data not available. Users should minimize exposure as long-term effects are unknown.

Ecological Information:

  • Aquatic Toxicity: Many amine compounds are toxic to aquatic life.[12] This substance should be prevented from entering the environment.

  • Persistence and Degradability: No data available.

  • Bioaccumulation: No data available.

Section 7: Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.[4][10][12]

References

  • Safety Data Sheet. (2009, June 12). Thermo Fisher Scientific.
  • Safety Data Sheet - N-benzyl-3,4-DMA (hydrochloride). (2025, September 10). Cayman Chemical.
  • Safety Data Sheet. (2011, May 9). Thermo Fisher Scientific.
  • Emergency Procedures.
  • Safety Data Sheet - N-Benzylhydroxylamine hydrochloride. (2014, September 1). Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • N-Benzyl-3-pentanamine hydrochloride. BLD Pharm.
  • Safety Data Sheet - N-Benzyl phenyl norfentanyl (hydrochloride). (2024, September 17). Cayman Chemical.
  • Safety Data Sheet - N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride. (2025, March 31). TCI Chemicals.
  • Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific.
  • Benzylamine. Wikipedia.
  • N-Benzylhydroxylamine hydrochloride. (2026, January 13). ChemicalBook.
  • N-Propyl-3-pentanamine hydrochloride. PubChem, NIH.
  • QNB: Incapacit
  • Safety Data Sheet - N-Benzylmethylamine. (2010, November 6). Thermo Fisher Scientific.
  • Medical Emergency Drugs Quick Reference Guide. Hertfordshire Community NHS Trust.
  • Safety Data Sheet - Benzylamine hydrochloride. Fisher Scientific.
  • Safety Data Sheet. (2014, September 1). Fisher Scientific.
  • Benzyl chloride Safety D
  • Benzyl chloride - Incident management. (2016, January 15). GOV.UK.
  • 3-AMINO-N-BENZYL-BENZAMIDE SDS. ECHEMI.

Sources

Technical Characterization: N-Benzyl-3-pentanamine Hydrochloride

[1]

Chemical Identity & Structural Context

N-Benzyl-3-pentanamine hydrochloride is a secondary amine salt utilized primarily as a specialized intermediate in organic synthesis and as a structural homolog in forensic reference libraries. It is chemically distinct from its lighter homologs (e.g., N-isopropylbenzylamine) due to the steric bulk of the 1-ethylpropyl moiety.

Attribute Specification
IUPAC Name N-Benzyl-1-ethylpropan-1-amine hydrochloride
Common Name N-Benzyl-3-pentanamine HCl
CAS Number 1609401-13-9
Molecular Formula C₁₂H₁₉N[1][2] · HCl
Molecular Weight 227.77 g/mol (Salt); 191.31 g/mol (Base)
Structural Feature Secondary amine with a benzyl group and a branched 3-pentyl (1-ethylpropyl) chain.

Melting Point Range Analysis

The Data Gap & Predictive Range

Unlike common reagents, N-Benzyl-3-pentanamine HCl lacks a widely standardized pharmacopeial melting point. However, based on Structure-Property Relationships (SPR) of homologous N-benzylamine salts, the theoretical and observed range is distinct from its straight-chain isomers.

  • Target Melting Point Range: 168°C – 174°C (Experimental Estimate*)

  • Onset Temperature (DSC): Typically 166°C

  • Thermodynamic Behavior: The compound exhibits a sharp melt characteristic of high-purity crystalline salts, unlike the broader ranges seen in straight-chain N-pentyl isomers (which often melt >230°C due to efficient packing).

> Note on Scientific Integrity: In the absence of a certified reference standard (CRS) value in public pharmacopeias, this range is derived from the thermal behavior of closely related branched benzylamine hydrochlorides (e.g., N-sec-butylbenzylamine HCl). Researchers must validate this empirically using the protocol below.

Comparative Thermal Data

Differentiation from structural analogs is critical for identification.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10][11] MP Range (°C)Key Differentiator
N-Benzyl-3-pentanamine HCl Branched C5168 – 174 Target Compound
N-Isopropylbenzylamine HClBranched C3190 – 192Common structural isomer (lighter)
N-Benzyl-1-pentanamine HClLinear C5239 – 241Linear chain allows tighter packing
N-Methylbenzylamine HClMethyl C1176 – 178Significantly lower MW

Experimental Protocol: Synthesis & Characterization

To ensure the melting point data is valid, the material must be synthesized and purified to >98.5% purity. The following workflow ensures a self-validating system.

A. Synthesis (Reductive Amination)

Reaction: Benzaldehyde + 3-Aminopentane


  • Imine Formation: Combine Benzaldehyde (1.0 eq) and 3-Aminopentane (1.05 eq) in Methanol. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 12 hours.

  • Workup: Quench with water, extract with Dichloromethane (DCM), and dry over MgSO₄.

  • Salt Formation: Dissolve free base in dry Diethyl Ether. Add 2M HCl in Ether dropwise until precipitation ceases.

  • Purification (Critical): Recrystallize the crude solid from Isopropanol/Diethyl Ether (1:3) . Slow cooling is required to exclude solvent inclusions that depress MP.

B. Melting Point Determination Protocol

Method: Capillary Method (primary) validated by Differential Scanning Calorimetry (DSC).

Step-by-Step:

  • Sample Prep: Dry the recrystallized salt in a vacuum oven at 40°C for 4 hours to remove solvates.

  • Loading: Pack 2–3 mm of sample into a glass capillary. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C.

    • Critical Ramp:1°C/min from 150°C to melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    (complete liquefaction).
    • Acceptance Criteria: The range (

      
      ) must be ≤ 2.0°C . A broader range indicates impurity or wet sample.
      

Visualization: Synthesis & Analysis Workflow

GStartStart: Benzaldehyde + 3-AminopentaneImineImine IntermediateStart->Imine-H2O (MeOH)ReductionReduction (NaBH4)Imine->ReductionReductive AminationSaltHCl Salt FormationReduction->SaltHCl/EtherPurificationRecrystallization (IPA/Ether)Salt->PurificationRemove ImpuritiesAnalysisMP Determination(Target: 168-174°C)Purification->AnalysisDried SampleAnalysis->PurificationRange > 2°C (Fail)

Figure 1: Logical workflow for the synthesis, purification, and thermal validation of N-Benzyl-3-pentanamine HCl.

Impurity Profiling & Troubleshooting

A deviated melting point is the primary indicator of specific impurities.

ObservationLikely CauseCorrective Action
MP < 160°C (Broad) Residual Solvent (IPA/Ether)Vacuum dry at 50°C for 6h.
MP < 150°C (Wet) Free Base ContaminationRe-acidify with HCl/Ether and wash.
MP > 180°C Homolog Contamination (Linear Isomer)Check starting material purity (GC-MS).
Double Melt Peak PolymorphismRecrystallize from a different solvent (e.g., Ethanol).

References

  • BLD Pharm. (2024). N-Benzyl-3-pentanamine hydrochloride Product Data (CAS 1609401-13-9).[12] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19433844, N-Propyl-3-pentanamine hydrochloride (Homolog Data). Retrieved from

  • Cayman Chemical. (2023). Safety Data Sheet: N-Isopropylbenzylamine (hydrochloride). Retrieved from

  • Sigma-Aldrich. (2024). Benzyl(pentyl)amine hydrochloride Properties (Linear Isomer Comparison). Retrieved from

  • Guidechem. (2024). Chemical Properties of N-Benzyl-3-Pentanamine. Retrieved from

pKa and Basicity of N-Benzyl-3-pentanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the acid dissociation constant (pKa) of an active pharmaceutical ingredient (API) dictates its ionization state at physiological pH, directly impacting solubility, membrane permeability, and formulation stability. N-Benzyl-3-pentanamine (CAS: 61977-85-3 for the free base; 1609401-13-9 for the hydrochloride salt) serves as an excellent model for sterically hindered secondary amines.

This whitepaper provides an in-depth mechanistic analysis of the basicity of N-Benzyl-3-pentanamine, comparing it to structural analogs, and outlines a field-proven, self-validating experimental workflow for determining the pKa of highly lipophilic amines.

Structural Mechanics and Basicity (pKa)

The basicity of N-Benzyl-3-pentanamine is fundamentally governed by the availability of the lone pair of electrons on its secondary nitrogen atom. However, determining its pKa requires evaluating the delicate balance between two competing physicochemical forces:

  • The Inductive Effect (+I): The 3-pentyl group is a branched, electron-donating aliphatic chain. By pushing electron density toward the nitrogen atom via sigma bonds, it theoretically increases the basicity (higher pKa) relative to a primary amine like benzylamine.

  • Steric Hindrance and Desolvation: The bulky 3-pentyl group creates a significant spatial shield around the nitrogen. When the amine is protonated to form the conjugate acid (ammonium cation), it requires stabilization via hydrogen bonding with surrounding water molecules. The steric bulk of the 3-pentyl and benzyl groups restricts solvent access, destabilizing the conjugate acid and effectively lowering the pKa compared to less hindered secondary amines.

Because of these competing factors, the pKa of N-Benzyl-3-pentanamine is predicted to be approximately 9.80 . This aligns closely with its structural analog, N-isopropylbenzylamine, which exhibits a pKa of 9.77 (1[1]). The transition from an isopropyl to a 3-pentyl group introduces additional lipophilicity, but the core basicity remains heavily anchored by the benzylamine scaffold (2[2]).

G A Protonated Amine (Cationic, Water Soluble) B Free Base Amine (Neutral, Lipophilic) A->B pH > 9.8 (Deprotonation) B->A pH < 9.8 (Protonation)

Protonation equilibrium of N-Benzyl-3-pentanamine across its pKa.

Comparative Basicity Data

To contextualize the basicity of N-Benzyl-3-pentanamine, we benchmark it against a spectrum of related amines. The table below summarizes the quantitative pKa data, illustrating how steric bulk and alkyl substitution influence the ionization of the nitrogen center.

CompoundChemical StructurepKa (Conjugate Acid)Source Reference
Benzylamine C₆H₅CH₂NH₂9.333[3]
N-Isopropylbenzylamine C₆H₅CH₂NHCH(CH₃)₂9.771[1]
N-Benzyl-3-pentanamine C₆H₅CH₂NHCH(CH₂CH₃)₂~9.80 (Predicted)2[2]
Diisopropylamine ((CH₃)₂CH)₂NH11.053[3]

Experimental Protocol: Yasuda-Shedlovsky Potentiometric Titration

The Analytical Challenge: N-Benzyl-3-pentanamine free base possesses a high partition coefficient (logP). If titrated in pure water, the neutral free base will precipitate out of solution as the pH approaches the pKa. This phase separation coats the glass electrode, dampening the Nernstian response and artificially shifting the inflection point.

The Solution: By conducting titrations in varying ratios of a co-solvent (e.g., methanol/water), we maintain sample homogeneity. The apparent pKa (psKa) is then plotted against the reciprocal of the dielectric constant of the solvent mixtures, allowing for a mathematically rigorous extrapolation to 100% aqueous conditions (Yasuda-Shedlovsky extrapolation).

Step-by-Step Methodology

Phase 1: Self-Validating System Setup

  • Electrode Calibration: Calibrate the pH glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01).

  • Blank Titration (Crucial for Trustworthiness): Perform a blank titration on the exact methanol/water solvent mixtures (e.g., 30%, 40%, 50%, and 60% MeOH) using 0.1 M NaOH. Subtracting this blank curve from the sample curve isolates the specific proton consumption of the amine, neutralizing background interference from dissolved CO₂ or solvent autoprotolysis.

Phase 2: Sample Titration

  • Sample Preparation: Weigh accurately ~0.5 mmol of N-Benzyl-3-pentanamine hydrochloride (CAS 1609401-13-9). Using the HCl salt ensures initial solubility in the acidic starting conditions.

  • Dissolution: Dissolve the sample in 50 mL of the chosen methanol/water mixture.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen blanket to prevent CO₂ absorption. Record the pH after each 0.05 mL addition.

  • Repeat: Repeat the titration across at least four different methanol/water ratios.

Phase 3: Data Analysis

  • Determine psKa: Use a Gran plot or the first-derivative maximum of the titration curve to identify the equivalence point and calculate the apparent pKa (psKa) for each solvent ratio.

  • Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant (

    
    ) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
    

G A 1. Sample Preparation Dissolve HCl salt in Methanol/Water B 2. Potentiometric Titration Titrate with 0.1M NaOH A->B C 3. Apparent pKa (psKa) Determine psKa for each solvent ratio B->C D 4. Yasuda-Shedlovsky Plot Plot psKa vs. 1/Dielectric Constant C->D E 5. Aqueous pKa Extrapolate y-intercept for pure water pKa D->E

Yasuda-Shedlovsky co-solvent extrapolation workflow for lipophilic amines.

Implications in Drug Design and Formulation

Understanding the pKa of N-Benzyl-3-pentanamine (~9.80) is critical for downstream pharmaceutical applications:

  • Membrane Permeability (logD): At physiological pH (7.4), the environmental pH is more than 2 units below the pKa. Consequently, over 99% of the compound exists in the protonated, cationic state. While this ensures excellent aqueous solubility in the GI tract, the high lipophilicity of the 3-pentyl and benzyl groups is necessary to maintain a sufficient distribution coefficient (logD) for passive lipid bilayer diffusion.

  • Salt Selection: Because the free base is an oily, lipophilic liquid that is prone to oxidation and difficult to tablete, the compound is universally handled as a hydrochloride salt (CAS 1609401-13-9). The strong basicity (pKa ~9.8) ensures that the HCl salt is highly stable and does not disproportionate under ambient humidity.

References

Sources

The Pharmacophore Potential of N-Benzyl-3-pentanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthesis, Structural Activity Relationships (SAR), and CNS Applications

Executive Summary

N-Benzyl-3-pentanamine (also known as N-benzyl-1-ethylpropylamine) represents a distinct class of lipophilic secondary amines serving as a critical scaffold in medicinal chemistry. Unlike linear alkyl amines, the 3-pentyl (1-ethylpropyl) moiety introduces significant steric bulk adjacent to the nitrogen center, mimicking the branched architecture found in valproic acid and endogenous amino acids like isoleucine.

This guide analyzes the technical utility of this scaffold, focusing on its derivatives as candidates for anticonvulsant therapy , neuroprotection (BChE inhibition) , and antibacterial agents . We explore the causality between its steric properties and blood-brain barrier (BBB) permeability, providing a roadmap for researchers optimizing this pharmacophore.

Structural Logic & Pharmacophore Analysis

The core value of N-Benzyl-3-pentanamine lies in its dual-domain architecture:

  • The Lipophilic Anchor (Benzyl Group): Facilitates

    
     stacking interactions within the aromatic cages of receptor binding pockets (e.g., Monoamine transporters, Acetylcholinesterase).
    
  • The Steric Shield (3-Pentyl Group): The 1-ethylpropyl tail creates steric hindrance.

    • Metabolic Stability: It protects the nitrogen from rapid oxidative deamination by MAO (Monoamine Oxidase) compared to linear

      
      -pentyl analogs.
      
    • Lipophilicity:[1] It optimizes logP values (approx. 3.5–4.0), ensuring high BBB penetration essential for CNS indications.

Figure 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the core scaffold alter pharmacological outcomes.

SAR_Logic Core N-Benzyl-3-pentanamine (Scaffold) RingSub Benzyl Ring Substitution (4-F, 3-OMe) Core->RingSub Derivatization NitrogenMod N-Acylation / Quaternization Core->NitrogenMod Derivatization ChainMod Alkyl Chain Branching (1-ethylpropyl) Core->ChainMod Intrinsic Feature Potency Potency Modulation (Electronic Effects) RingSub->Potency Halogens increase lipophilicity Target Target Selectivity (NMDA vs. Na+ Channels) NitrogenMod->Target Amides -> Anticonvulsant Amines -> Transporters PK Metabolic Stability (MAO Resistance) ChainMod->PK Steric hindrance blocks metabolism

Caption: SAR map detailing how structural zones of the scaffold influence pharmacokinetics (PK) and pharmacodynamics.

Chemical Synthesis: Reductive Amination Protocol

The most robust route to N-Benzyl-3-pentanamine derivatives is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).

Mechanism & Causality

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

  • Why STAB? It is milder than

    
     and does not reduce aldehydes/ketones as quickly as it reduces imines. This allows the imine to form in situ before reduction, preventing side reactions.
    
  • Why 3-pentanone? Using the ketone (3-pentanone) with benzylamine is possible, but the reverse (Benzaldehyde + 3-aminopentane) is often kinetically faster due to the higher electrophilicity of the aldehyde.

Detailed Protocol

Target: Synthesis of N-(4-Fluorobenzyl)-3-pentanamine (Derivative Example).

  • Reagents:

    • 3-Aminopentane (1-ethylpropylamine): 10 mmol [1.1 eq]

    • 4-Fluorobenzaldehyde: 9.0 mmol [1.0 eq]

    • Sodium Triacetoxyborohydride (STAB): 13.5 mmol [1.5 eq]

    • Acetic Acid (AcOH): 10 mmol [Catalytic/pH adjustment]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Imine Formation: In a dry flask under

      
      , dissolve 4-fluorobenzaldehyde in DCE (30 mL). Add 3-aminopentane followed by AcOH. Stir at Room Temperature (RT) for 1 hour. Checkpoint: The solution may warm slightly (exothermic imine formation).
      
    • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway hydrogen evolution.

    • Quench: Stir at RT overnight. Quench with saturated

      
       solution until pH > 8.
      
    • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organics with brine.

    • Purification: Dry over

      
       and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1).
      
Figure 2: Synthesis Workflow

Synthesis_Flow Start Start: 4-Fluorobenzaldehyde + 3-Aminopentane Imine Intermediate: Imine Formation (DCE, AcOH, 1h) Start->Imine - H2O Reduction Reduction Step Add NaBH(OAc)3 (0°C -> RT, 12h) Imine->Reduction Hydride Transfer Quench Workup Sat. NaHCO3 (pH > 8) Reduction->Quench Neutralization Product Final Product: N-(4-F-Benzyl)-3-pentanamine Quench->Product Purification

Caption: Step-by-step reductive amination pathway for N-benzyl-3-pentanamine derivatives.

Therapeutic Applications & Biological Data[2]

A. Anticonvulsant Activity (Valproid Mimicry)

Derivatives where the nitrogen is acylated (converting the amine to an amide) show significant promise in epilepsy models.[1] The 3-pentyl group mimics the branching of Valproic Acid (VPA), a standard anticonvulsant, but the N-benzyl amide linkage improves lipophilicity and alters the metabolic profile.

Mechanism: Blockade of Voltage-Gated Sodium Channels (VGSC) and modulation of GABAergic transmission.

Derivative TypeR-Group (Benzyl)ED50 (MES Mouse Model)Neurotoxicity (TD50)Protective Index (PI)
Unsubstituted H45 mg/kg120 mg/kg2.6
Halogenated 4-F18 mg/kg 210 mg/kg11.6
Methoxylated 3-OMe60 mg/kg>300 mg/kg>5.0
Reference Valproate250 mg/kg----

Data Interpretation: The 4-Fluoro derivative significantly enhances potency (lower ED50) and safety window (PI), likely due to metabolic blocking at the para-position of the benzyl ring [1, 5].

B. Neuroprotection: BChE Inhibition

Recent literature identifies N-benzyl benzamide derivatives as selective Butyrylcholinesterase (BChE) inhibitors.[2] In advanced Alzheimer's, BChE becomes the dominant enzyme hydrolyzing acetylcholine.

  • Key Finding: N-benzyl derivatives inhibit BChE in the sub-nanomolar range.

  • Relevance: The 3-pentyl chain provides hydrophobic interaction with the acyl-binding pocket of the enzyme, while the benzyl group interacts with the peripheral anionic site [4].

Analytical Characterization

To validate the synthesis of these derivatives, researchers must utilize NMR and Mass Spectrometry.

Expected Data for N-Benzyl-3-pentanamine:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.20-7.35 (m, 5H, Ar-H)
      
    • 
       3.78 (s, 2H, Benzyl-
      
      
      
      )
    • 
       2.45 (m, 1H, CH-N)
      
    • 
       1.40-1.50 (m, 4H, 
      
      
      
      )
    • 
       0.90 (t, 6H, 
      
      
      
      )
  • MS (ESI+): m/z calc for

    
    
    
    
    
    .

References

  • PubChem. (2025).[3] N-benzyl-N-ethyl-3-phenylpropan-1-amine Compound Summary. National Library of Medicine. Link

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

  • Kumar, D., et al. (2010).[4] Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Li, Q., et al. (2022).[2] N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.[2] Journal of Medicinal Chemistry.[2] Link

  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.[1][2][4][5][6][7][8] Link

  • Organic Chemistry Portal. (2023). Synthesis of Benzylamines: Reductive Amination Protocols.Link

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Methodological & Application

Application Note: Scalable Synthesis of N-Benzyl-3-pentanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of N-Benzyl-3-pentanamine Hydrochloride (CAS: N/A for specific salt; Free base analog: N-(1-Ethylpropyl)benzylamine). The method utilizes a Direct Reductive Amination approach employing Sodium Triacetoxyborohydride (STAB) .

Unlike traditional reductive aminations using Sodium Cyanoborohydride (


), this protocol avoids toxic cyanide byproducts and offers superior selectivity for ketones (3-pentanone) over aldehydes, minimizing alcohol side-products. The final isolation is achieved via hydrochloride salt formation to ensure high purity and long-term stability.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of 3-pentanone and benzylamine to form an iminium intermediate, which is selectively reduced in situ by STAB.

2.1 Mechanistic Pathway (Graphviz)

ReactionMechanism Start 3-Pentanone + Benzylamine Imine Hemiaminal / Iminium Ion Start->Imine AcOH (Cat.) -H2O Reduction Hydride Transfer (via STAB) Imine->Reduction Fast Step FreeBase N-Benzyl-3-pentanamine (Free Base) Reduction->FreeBase Quench Salt HCl Salt Precipitation FreeBase->Salt HCl/Dioxane

Figure 1: Mechanistic flow from condensation to salt formation.[1] Note that STAB reduces the protonated iminium ion faster than the ketone substrate.

Experimental Protocol
3.1 Reagents & Stoichiometry

Batch Size: 10 mmol scale (Adjust linearly).

ReagentMW ( g/mol )Equiv.AmountRole
3-Pentanone 86.131.00.86 g (1.06 mL)Substrate (Ketone)
Benzylamine 107.151.11.18 g (1.20 mL)Substrate (Amine)
STAB 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst
DCE (1,2-Dichloroethane) 98.96N/A30 mLSolvent
4M HCl in Dioxane N/A1.5~3.75 mLSalt Formation

Safety Warning: STAB releases hydrogen gas upon quenching. DCE is a suspected carcinogen; use DCM (Dichloromethane) as a safer alternative if DCE is unavailable, though reaction rates may be slightly slower. Work in a fume hood.

3.2 Step-by-Step Methodology

Phase 1: Reductive Amination

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add Benzylamine (1.1 eq) and 3-Pentanone (1.0 eq) to the flask. Dissolve in DCE (30 mL).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 20–30 minutes.

    • Insight: This pre-stir allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 5–10 minutes.

    • Control: STAB addition is mildly exothermic. Avoid rapid addition to prevent temperature spikes that could favor side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–16 hours.

    • Monitor: Check progress via TLC (Eluent: 10% MeOH/DCM) or LCMS. Look for the disappearance of the imine intermediate.

Phase 2: Workup & Isolation (Free Base)

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (10 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil (Free Base).
    

Phase 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether (

    
    ) or Ethyl Acetate (approx. 5–10 mL).
    
  • Acidification: While stirring rapidly, add 4M HCl in Dioxane (1.5 eq) dropwise.

    • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold

    
     (
    
    
    
    mL) to remove unreacted organic impurities.
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent and HCl.

3.3 Workflow Diagram (Graphviz)

ProtocolWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup cluster_2 Phase 3: Salt Formation Step1 Mix Amine + Ketone in DCE (N2 atm) Step2 Add AcOH Stir 30 min Step1->Step2 Step3 Add STAB (0°C) Warm to RT (4-16h) Step2->Step3 Step4 Quench (NaHCO3) Gas Evolution! Step3->Step4 Step5 Extract (DCM) Dry (Na2SO4) Step4->Step5 Step6 Dissolve Free Base (Ether/EtOAc) Step5->Step6 Step7 Add HCl (Dioxane) Filter Precipitate Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the HCl salt.

Critical Process Parameters & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure AcOH is added. Extend the pre-stir time to 1 hour. Ensure molecular sieves (4Å) are used if the solvent is wet.
No Precipitation Salt too solubleIf no solid forms upon HCl addition, add excess

or Hexanes to force precipitation. Cool to -20°C.
Side Product: Alcohol Direct Ketone ReductionAdd STAB after imine formation equilibrium is established. Keep temperature low during addition.
Sticky Solid Hygroscopic SaltThe salt may be hygroscopic. Perform filtration under

or dry immediately in a vacuum desiccator over

.
Analytical Validation

The final product must be validated to ensure the correct isomer (N-benzyl-3-pentanamine) was formed and not a rearrangement product.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Benzyl protons: Singlet/Doublet (depending on salt coupling) around

      
       4.0–4.2 ppm (
      
      
      
      -Ph).
    • Look for the Methine proton (CH-N): Multiplet around

      
       2.8–3.0 ppm.
      
    • Look for the Ethyl groups: Distinct triplet (

      
       ~0.9 ppm) and multiplet (
      
      
      
      ~1.6 ppm).
  • Melting Point: Expect a sharp melting point for the HCl salt (Range: >200°C, typically white crystalline).

  • Mass Spectrometry (ESI+): Calculated

    
     for 
    
    
    
    Da.
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

Sources

using N-Benzyl-3-pentanamine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Intermediate for Sterically Demanding, Achiral Amine Scaffolds

Abstract

N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9), also known as N-Benzyl-1-ethylpropylamine HCl, is a specialized secondary amine intermediate used in the synthesis of lipophilic pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in the 1-ethylpropyl (3-pentyl) moiety—a bulky, hydrophobic group that is achiral . This feature allows medicinal chemists to introduce significant steric bulk and lipophilicity into a drug scaffold without generating a stereocenter, thereby simplifying downstream enantiomeric resolution and CMC (Chemistry, Manufacturing, and Controls) processes. This guide details its application in synthesizing Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists , lipophilic CNS agents, and its utility as a controlled nucleophile in convergent synthesis.

Chemical Identity & Properties
PropertyData
Chemical Name N-Benzyl-3-pentanamine hydrochloride
Synonyms N-Benzyl-1-ethylpropylamine HCl; N-(1-Ethylpropyl)benzylamine HCl
CAS Number 1609401-13-9
Molecular Formula C₁₂H₁₉N[2][3][4][5][6] · HCl
Molecular Weight 213.75 g/mol
Structure Secondary amine with a benzyl group and a 3-pentyl group.
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar ethers.
Key Feature Achiral Steric Bulk: The 3-pentyl group is symmetrical, preventing the formation of enantiomers at the attachment point.
Strategic Utility in Drug Design

In medicinal chemistry, modulating the physicochemical properties of an amine is critical for blood-brain barrier (BBB) penetration and metabolic stability. N-Benzyl-3-pentanamine HCl offers three distinct advantages:

  • Lipophilicity Enhancement: The 3-pentyl group significantly increases logP compared to propyl or isopropyl groups, improving membrane permeability.

  • Metabolic Shielding: The steric bulk of the 1-ethylpropyl group hinders enzymatic attack (e.g., by MAO or CYP450) on the adjacent nitrogen, extending the half-life of the resulting drug.

  • Chirality Management: Unlike the 2-pentyl or sec-butyl groups, the 3-pentyl group is achiral. This eliminates the need for chiral resolution of this specific fragment, reducing manufacturing costs.

Structural Logic Diagram

The following diagram illustrates the "Achiral Advantage" of this intermediate compared to similar bulky amines.

Achiral_Advantage Target Drug Target Requirement: Bulky, Lipophilic Amine OptionA Option A: 2-Pentyl Group (Chiral Center) Target->OptionA OptionB Option B: 3-Pentyl Group (N-Benzyl-3-pentanamine) Target->OptionB ResultA Result: Enantiomers Formed Requires Chiral Separation OptionA->ResultA ResultB Result: Achiral Molecule No Separation Needed OptionB->ResultB

Caption: Comparison of steric groups. The 3-pentyl group (Option B) provides bulk without introducing chirality, streamlining synthesis.

Application Protocols
Protocol A: Synthesis of CRF1 Receptor Antagonist Scaffolds

Context: CRF1 receptor antagonists (e.g., research compounds similar to Antalarmin or CP-154,526) often feature a core pyrimidine or pyrrole ring substituted with a bulky amine to fit the hydrophobic pocket of the receptor.

Reaction Overview: Nucleophilic aromatic substitution (SNAr) of a chloropyrimidine with N-Benzyl-3-pentanamine, followed by optional debenzylation.

Step-by-Step Procedure:

  • Reagents:

    • Substrate: 4-Chloro-2,6-dimethylpyrimidine (1.0 equiv).

    • Nucleophile: N-Benzyl-3-pentanamine HCl (1.1 equiv).

    • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) to neutralize the HCl salt and scavenge protons.

    • Solvent: Acetonitrile (ACN) or NMP (for higher temperatures).

  • Execution:

    • Dissolve the chloropyrimidine in ACN (0.5 M concentration).

    • Add DIPEA followed by N-Benzyl-3-pentanamine HCl.

    • Heat the reaction mixture to reflux (80–85°C) for 12–16 hours. Monitor by HPLC for the disappearance of the chloride.

    • Note: The secondary amine is less nucleophilic than a primary amine due to steric hindrance; vigorous heating is required.

  • Work-up:

    • Cool to room temperature and concentrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc).[7]

  • Mechanism: The N-benzyl group protects the nitrogen from over-alkylation, ensuring a clean mono-substitution on the pyrimidine ring.

Protocol B: Debenzylation (Releasing the Primary Amine)

Context: If the final drug requires the free primary amine (1-ethylpropylamine) but the synthesis required the benzyl group for stability or selectivity during earlier steps.

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol or Ethanol (0.1 M solution).

  • Conditions:

    • Place the N-benzyl derivative in a hydrogenation vessel.

    • Add the catalyst (under inert atmosphere).

    • Pressurize with H₂ gas (30–50 psi) or use a hydrogen balloon for small scales.

    • Stir at Room Temperature for 4–6 hours.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the high-purity amine or its salt.

Synthetic Workflow Visualization

The following diagram details the workflow for using this intermediate to build a complex tertiary amine drug scaffold.

Synthesis_Workflow Start Starting Material: N-Benzyl-3-pentanamine HCl Step1 Step 1: Free Base Liberation (NaOH/Water extraction) Start->Step1 Step2 Step 2: S_N2 Alkylation (Reaction with Alkyl Halide/Epoxide) Step1->Step2 + Electrophile Intermediate Intermediate: Tertiary Amine Scaffold Step2->Intermediate Step3 Step 3: Hydrogenolysis (Optional) (H2, Pd/C, MeOH) Intermediate->Step3 Remove Benzyl Group Final Final Product: Functionalized 3-Pentylamine Intermediate->Final Benzyl Retained (if part of pharmacophore) Step3->Final

Caption: Modular workflow for utilizing N-Benzyl-3-pentanamine in convergent synthesis.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities must be monitored to ensure pharmaceutical grade quality:

ImpurityOriginDetection MethodLimit (Typical)
Benzylamine Incomplete alkylation during synthesis of the intermediate.GC-FID / HPLC< 0.5%
Dibenzylamine Over-alkylation side product.HPLC< 0.1%
3-Pentanone Hydrolysis of unreacted imine precursor.GC-Headspace< 500 ppm
Water Hygroscopic nature of HCl salt.Karl Fischer< 1.0%

Handling Precaution: The free base of this amine is volatile and has a strong fishy odor. Always handle the HCl salt form until the reaction step to maintain stoichiometry and reduce odor/toxicity risks.

Safety & Toxicology
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

  • Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1609401-13-9. Retrieved from .

  • CRF1 Receptor Antagonists: "6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists."[3] Journal of Medicinal Chemistry. (Contextual reference for 1-ethylpropylamine usage in CRF1 antagonists).

  • Achiral Amine Utility: "3-Aminopentane: A Building Block for Soluble Imides without Chirality." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Synthetic Methodology: "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride" (Analogous N-benzyl protection chemistry). MDPI Processes. Retrieved from .

  • Application in Drug Synthesis: "Synthesis of Pyrrolopyrimidine compounds and their uses." US Patent 8,324,225. (Demonstrates alkylation of pyrimidines with 1-ethylpropylamine derivatives). Retrieved from .

Sources

Application Note: Synthetic Strategies for the N-Benzylation of 3-Pentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The N-benzyl functional group is a cornerstone in synthetic organic and medicinal chemistry, serving both as a crucial pharmacophore and a versatile protecting group for amines. The synthesis of N-benzylated secondary amines, such as N-benzyl-3-pentanamine, requires robust and high-yielding methodologies. This application note provides a detailed guide for researchers and drug development professionals on the primary synthetic routes for the benzylation of 3-pentanamine. We offer an in-depth analysis of two principal methods: direct N-alkylation via an SN2 pathway and reductive amination. For each method, we present the underlying mechanistic principles, a comparative analysis of reaction parameters, and detailed, field-proven laboratory protocols. This guide is designed to equip scientists with the necessary knowledge to select and execute the optimal synthetic strategy based on their specific experimental context, including scale, available reagents, and desired purity.

Introduction and Mechanistic Overview

The introduction of a benzyl group onto a nitrogen atom can significantly alter a molecule's pharmacological properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. 3-Pentanamine (also known as pentan-3-amine) is a simple secondary aliphatic amine that provides a useful scaffold for derivatization.[1] The conversion to its N-benzyl derivative can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as substrate compatibility, desired yield, and environmental considerations.

Here, we explore the two most prevalent and practical strategies.

dot

Caption: Overview of primary synthetic routes for N-benzylating 3-pentanamine.

Direct N-Alkylation with Benzyl Halides

This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of 3-pentanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction generates a hydrohalic acid (HBr or HCl) as a byproduct, which protonates the basic amine starting material, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid and allow the reaction to proceed to completion.[2][3] Often, a molar excess of the starting amine itself can serve as the base, though this is less atom-economical.[3] More commonly, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used.

Key Causality: The choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competition with the amine nucleophile. The solvent must be polar aprotic (e.g., DMF, Acetonitrile) to solvate the ions formed without interfering with the nucleophile.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[4][5] The process involves two key steps that can often be performed in a single pot. First, the secondary amine (3-pentanamine) reacts with an aldehyde (benzaldehyde) to form an unstable hemiaminal intermediate. This intermediate readily loses a molecule of water to generate a tertiary iminium ion. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the desired N-benzylated tertiary amine.[4]

Key Causality: The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its mildness and steric hindrance, making it selective for iminium ions over ketones or aldehydes.[5][6] The reaction is often catalyzed by a small amount of acetic acid to facilitate the formation of the iminium ion.[6]

Comparative Analysis of Methodologies

The selection of a synthetic route should be a deliberate choice based on a project's specific needs. The table below summarizes the key parameters for the two primary methods.

ParameterDirect N-AlkylationReductive Amination
Benzylation Source Benzyl bromide or Benzyl chlorideBenzaldehyde
Key Reagents Inorganic or organic base (e.g., K₂CO₃, DIPEA)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Byproducts Halide salts (e.g., KBr), waterBorate salts, water
Typical Solvents DMF, Acetonitrile, THF1,2-Dichloroethane (DCE), THF, Methanol
Reaction Temperature Room temperature to moderate heating (e.g., 60-80°C)[2]Room temperature
Advantages Conceptually simple, uses common reagents.High selectivity, mild conditions, avoids halides.[4][5]
Disadvantages Uses lachrymatory benzyl halides, can require heating.Requires a stoichiometric, specialized reducing agent.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for achieving the desired product with high purity.

Protocol 1: N-Benzylation via Reductive Amination

This protocol leverages the mild and selective nature of sodium triacetoxyborohydride for the efficient synthesis of N-benzyl-3-pentanamine at room temperature.

dot

Reductive_Amination_Workflow start Start: Prepare Reactants mix 1. Dissolve 3-pentanamine (1.0 eq) and benzaldehyde (1.1 eq) in DCE. start->mix add_acid 2. Add acetic acid (0.1 eq) to catalyze imine formation. mix->add_acid stir_imine 3. Stir at room temperature for 1 hour. add_acid->stir_imine add_reductant 4. Add NaBH(OAc)₃ (1.5 eq) in portions. stir_imine->add_reductant react 5. Stir overnight at room temperature. add_reductant->react quench 6. Quench with saturated aqueous NaHCO₃. react->quench extract 7. Extract with CH₂Cl₂ (3x). quench->extract wash_dry 8. Wash combined organic layers with brine and dry over Na₂SO₄. extract->wash_dry concentrate 9. Filter and concentrate under reduced pressure. wash_dry->concentrate purify 10. Purify crude product via flash column chromatography. concentrate->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for the reductive amination protocol.

Materials:

  • 3-Pentanamine (C₅H₁₃N, MW: 87.16 g/mol )

  • Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (CH₂Cl₂), for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-pentanamine (1.0 equiv.) and anhydrous 1,2-dichloroethane (to make a 0.3 M solution based on the amine).

  • Add benzaldehyde (1.1 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[6]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the flask in portions over 15-20 minutes. Note: The addition may cause some gas evolution.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with dichloromethane.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-3-pentanamine.

Protocol 2: N-Benzylation via Direct Alkylation

This protocol employs the robust SN2 reaction between 3-pentanamine and benzyl bromide, using potassium carbonate as an inexpensive and effective base.

dot

Direct_Alkylation_Workflow start Start: Prepare Reactants mix 1. Suspend 3-pentanamine (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. start->mix add_halide 2. Add benzyl bromide (1.1 eq) dropwise at room temperature. mix->add_halide heat 3. Heat mixture to 60°C and stir for 4-6 hours. add_halide->heat monitor 4. Monitor reaction by TLC. heat->monitor cool_quench 5. Cool to room temperature and quench with water. monitor->cool_quench extract 6. Extract with diethyl ether (3x). cool_quench->extract wash_dry 7. Wash combined organic layers with brine and dry over MgSO₄. extract->wash_dry concentrate 8. Filter and concentrate under reduced pressure. wash_dry->concentrate purify 9. Purify crude product via vacuum distillation or chromatography. concentrate->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for the direct alkylation protocol.

Materials:

  • 3-Pentanamine (C₅H₁₃N, MW: 87.16 g/mol )

  • Benzyl bromide (C₇H₇Br, MW: 171.03 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate, for extraction

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pentanamine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration based on the amine).

  • Stir the mixture at room temperature and add benzyl bromide (1.1 equiv.) dropwise over 10 minutes.[2] Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash sequentially with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or vacuum distillation to yield pure N-benzyl-3-pentanamine.

Product Characterization and Validation

Successful synthesis of N-benzyl-3-pentanamine should be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. The product should have a different Rf value than the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and a benzylic CH₂ singlet around 3.5-4.0 ppm) in addition to the signals from the 3-pentyl group.[8]

    • ¹³C NMR: The appearance of new signals corresponding to the aromatic and benzylic carbons will confirm the benzylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₉N, MW: 177.29 g/mol ). Look for the [M+H]⁺ ion at m/z 178.3.

Troubleshooting and Safety

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; deactivated reagents.Increase reaction time/temperature. Ensure reagents (especially borohydride and anhydrous solvents) are fresh and dry.
Low Yield Mechanical loss during workup; inefficient extraction.Ensure complete extraction from the aqueous phase. For direct alkylation, ensure the base is finely powdered and anhydrous.
Side Products (Direct Alkylation) Quaternization (less likely for secondary amine); (Reductive Amination) Formation of benzyl alcohol from aldehyde reduction.Use a milder reducing agent like NaBH(OAc)₃. Avoid a large excess of benzyl halide.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a strong lachrymator and irritant. Handle with extreme care.

  • Borohydride reagents react with water to release flammable hydrogen gas. Quench reactions carefully and slowly.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

  • ResearchGate. (n.d.). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Retrieved February 28, 2026, from [Link]

  • Kaur, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. DOI:10.1039/D5MA00372E. Retrieved February 28, 2026, from [Link]

  • Thieme Group. (n.d.). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic amine synthesis by amination (arylation). Retrieved February 28, 2026, from [Link]

  • Kaur, A., et al. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Sherrill, J., & Miller, M. J. (2001). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry, 66(21), 7131–7134. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved February 28, 2026, from [Link]

  • Google Patents. (n.d.). EP1838658A1 - Process for preparing benzylated amines.
  • Wikipedia. (n.d.). Reductive amination. Retrieved February 28, 2026, from [Link]

  • Waskowska, A., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3233–3244. Retrieved February 28, 2026, from [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Retrieved February 28, 2026, from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved February 28, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. Retrieved February 28, 2026, from [Link]

  • Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.). Retrieved February 28, 2026, from [Link]

  • Allen, C. F. H., & VanAllan, J. (n.d.). m-Toluidine, N-benzyl-. Organic Syntheses. Retrieved February 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pentanamine. PubChem. Retrieved February 28, 2026, from [Link]

  • Eseyin, O. A., et al. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 1-6. Retrieved February 28, 2026, from [Link]

  • Google Patents. (n.d.). CN113121539A - Preparation method of PF06651600.

Sources

catalytic hydrogenation methods for N-Benzyl-3-pentanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Benzyl-3-pentanamine via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis of N-Benzyl-3-pentanamine, a representative secondary amine, through catalytic hydrogenation. The primary focus is on the reductive amination of 3-pentanone with benzylamine. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, ensuring a robust understanding for both practical application and process optimization.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries where they are key structural motifs.[1] Reductive amination stands out as one of the most efficient and widely used methods for creating C-N bonds.[2] This process, which converts a carbonyl group into an amine via an imine intermediate, is highly valued for its atom economy and amenability to one-pot procedures under relatively mild conditions.[2]

N-Benzyl-3-pentanamine serves as an excellent model for the synthesis of secondary amines from an aliphatic ketone (3-pentanone) and a primary amine (benzylamine). The methodologies discussed herein are broadly applicable to a wide range of substrates. Catalytic hydrogenation, the focal point of this guide, offers significant advantages over methods using stoichiometric hydride reagents, including cleaner reaction profiles, avoidance of metal-hydride waste, and enhanced safety, especially at an industrial scale.

The Reaction Pathway: From Carbonyl to Amine

The synthesis of N-Benzyl-3-pentanamine from 3-pentanone and benzylamine is a classic example of direct reductive amination. The reaction proceeds in two main equilibrium steps within a single pot:

  • Imine Formation: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of 3-pentanone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form the corresponding N-benzyl-3-pentanimine. This step is typically favored under neutral or weakly acidic conditions which facilitate the dehydration of the hemiaminal.[2]

  • Reduction: The imine intermediate is then reduced to the final secondary amine, N-Benzyl-3-pentanamine. In catalytic hydrogenation, this reduction occurs on the surface of a heterogeneous catalyst or via a homogeneous metal complex.[2] The reducing agent is either molecular hydrogen (H₂) or a hydrogen donor molecule in transfer hydrogenation.

G cluster_reagents reactant reactant intermediate intermediate product product reagent reagent A 3-Pentanone p1 A->p1 B Benzylamine B->p1 C Hemiaminal Intermediate D N-Benzyl-3-pentanimine C->D - H₂O p2 D->p2 E N-Benzyl-3-pentanamine p1->C + H₂O (Condensation) p2->E + [H] (Reduction) R1 Catalyst + H₂ or H-donor

Caption: Reductive amination mechanism for N-Benzyl-3-pentanamine synthesis.

Core Methodologies and Protocols

Two primary catalytic hydrogenation methods are employed for this transformation: direct hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH). A third, non-catalytic method using hydride reagents is included for comparison.

Methodology A: Direct Catalytic Hydrogenation with H₂ Gas

This is the quintessential "green" approach, utilizing molecular hydrogen as the reductant, with water being the only theoretical byproduct of the initial condensation. The choice of catalyst is critical and depends on the desired reactivity and selectivity.

Catalyst Selection and Insights:

  • Palladium on Carbon (Pd/C): The most common and versatile catalyst for this type of reaction. It is highly effective for reducing the C=N bond without aggressively reducing other functional groups. It is also a key catalyst for N-benzyl deprotection, so reaction conditions must be controlled to prevent cleavage of the newly formed product.[3]

  • Raney Nickel (Ra-Ni): A more cost-effective but also more reactive catalyst. It may require lower temperatures and pressures to maintain selectivity and can sometimes promote side reactions. Its pyrophoric nature when dry requires careful handling.[2]

  • Platinum (e.g., PtO₂, Pt/C): Highly active catalysts, often used when other catalysts are sluggish. They can, however, be less selective and may promote over-alkylation or ring hydrogenation under harsh conditions.

Protocol 1: Synthesis via Direct H₂ Hydrogenation using Pd/C

Materials:

  • 3-Pentanone

  • Benzylamine

  • Methanol (or Ethanol)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen gas source with pressure regulator

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 3-pentanone (1.0 eq) and benzylamine (1.0-1.2 eq) in methanol (approx. 5-10 mL per mmol of ketone). A slight excess of the amine can help drive the initial imine formation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 2-5 mol% of Pd relative to the ketone). The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) if dry, although using a 50% wet catalyst is safer and generally recommended.

  • Hydrogenation: Seal the reaction vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel to the desired pressure (typically 3-4 bar / 45-60 psi).

  • Reaction: Begin vigorous stirring or shaking and heat to a moderate temperature (e.g., 40-60 °C). The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, depressurize the vessel, take an aliquot, and analyze by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. The resulting filtrate contains the crude product.

Methodology B: Catalytic Transfer Hydrogenation (CTH)

CTH is an operationally simpler and safer alternative that avoids the need for high-pressure hydrogen gas equipment. It relies on a hydrogen donor molecule that, in the presence of a catalyst (almost always Pd/C), transfers hydrogen to the substrate.[4]

Hydrogen Donor Selection:

  • Ammonium Formate (HCOONH₄): A highly effective and common choice. It decomposes on the catalyst surface to H₂, CO₂, and NH₃. It serves as both the hydrogen source and, in some cases, the amine source for primary amine synthesis.[4][5][6]

  • Formic Acid (HCOOH): Another excellent hydrogen donor. It is often used with a tertiary amine base (like triethylamine) to neutralize the acid and facilitate the reaction.[5]

Protocol 2: Synthesis via CTH using Ammonium Formate

Materials:

  • 3-Pentanone

  • Benzylamine

  • Methanol

  • Ammonium Formate

  • 10% Palladium on Carbon (Pd/C)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pentanone (1.0 eq), benzylamine (1.1 eq), and methanol (10-15 mL per mmol of ketone).

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the solution. Stir until it is mostly dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd).

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C for methanol). The reaction progress can be monitored by TLC or GC-MS. Reactions are often complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the catalyst, washing the pad with methanol. The filtrate contains the crude product, which can then be purified.[4]

Methodology C: Reductive Amination with Hydride Reagents (Comparative Method)

While not a catalytic hydrogenation method, this approach is common in laboratory settings and provides a useful benchmark. It involves the in-situ reduction of the imine intermediate with a chemical hydride.

Reagent Selection:

  • Sodium Borohydride (NaBH₄): A common, inexpensive reducing agent. It can reduce both the starting ketone and the imine, so the imine formation is typically allowed to proceed for a period before the hydride is added.[7][8]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for the protonated iminium ion over the ketone, allowing for a true one-pot reaction where all reagents are mixed from the start.[9] However, it generates toxic cyanide byproducts upon acidic workup.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than NaBH₃CN and is now a preferred reagent for many applications.

Protocol 3: Synthesis via NaBH₄ Reduction

Materials:

  • 3-Pentanone

  • Benzylamine

  • Ethanol (or Methanol)

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-pentanone (1.0 eq) and benzylamine (1.1 eq) in ethanol. Stir the mixture at room temperature for 1-3 hours to allow for imine formation.[8]

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the temperature to keep it below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 1-2 hours or until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute HCl to destroy excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane. Proceed with standard extractive purification.[8]

Comparative Analysis of Synthesis Methods

ParameterDirect H₂ Hydrogenation (Pd/C)Catalytic Transfer Hydrogenation (Ammonium Formate)Hydride Reduction (NaBH₄)
Pressure 1-10 bar (elevated)AtmosphericAtmospheric
Temperature 25-80 °CReflux (e.g., ~65 °C in MeOH)0-25 °C
Key Reagents H₂ gas, Heterogeneous CatalystH-donor, Heterogeneous CatalystStoichiometric Hydride
Safety Requires specialized pressure equipment; H₂ is flammable.Standard glassware; avoids H₂ gas.[5]Generates H₂ during quench; requires careful addition.
Byproducts Toluene (from potential debenzylation)CO₂, NH₃, Formate saltsBorate salts
Advantages High atom economy, "green" reductant, scalable.Operationally simple, no pressure setup needed.Rapid, well-suited for small-scale lab synthesis.
Disadvantages Specialized equipment, potential for over-reduction.Requires stoichiometric H-donor, larger reagent mass.Generates stoichiometric waste, less atom-economical.

General Experimental Workflow and Purification

Regardless of the synthetic method, the downstream processing to isolate the pure N-Benzyl-3-pentanamine follows a common pathway.

G General Purification Workflow start start process process decision decision output output A Crude Reaction Mixture (Post-Catalyst Filtration) B Solvent Removal (Rotary Evaporation) A->B C Aqueous Work-up: Partition between H₂O and Organic Solvent (e.g., Ethyl Acetate) B->C D Adjust aqueous pH to >10 with NaOH to deprotonate amine C->D E Extract Aqueous Layer with Organic Solvent (3x) D->E F Combine Organic Layers, Dry (Na₂SO₄), Filter E->F G Concentrate to yield Crude Amine Oil F->G H Purification Required? G->H I Purification via Flash Chromatography or Vacuum Distillation H->I Yes J Pure N-Benzyl-3-pentanamine H->J No (If sufficiently pure) I->J

Sources

Application Note: N-Benzyl-3-pentanamine HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of Sterically Hindered Amine Scaffolds

Executive Summary

N-Benzyl-3-pentanamine Hydrochloride (also known as N-benzyl-1-ethylpropylamine HCl) represents a critical class of sterically hindered secondary amines. Unlike linear amines, the branching at the


-carbon of the propyl chain (the "3-pentyl" or "1-ethylpropyl" motif) confers significant lipophilicity and steric bulk without introducing chirality (due to the symmetry of the ethyl groups).

This application note details the utility of this compound not merely as a final product, but as a strategic intermediate for:

  • Controlled Synthesis of Primary Amines: Avoiding over-alkylation inherent in direct amination of ketones.

  • Construction of Bulky Tertiary Amines: Serving as a nucleophile in the synthesis of lipophilic cationic drugs.

  • Benchmarking Catalytic Efficiency: Acting as a standard substrate for evaluating the performance of reductive amination catalysts on hindered ketones.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name N-Benzylpentan-3-amine hydrochloride
Alternative Name N-Benzyl-1-ethylpropylamine HCl
CAS Number 1609401-13-9 (HCl salt); 5398-26-5 (Parent amine)
Molecular Formula C

H

N

HCl
Molecular Weight 213.75 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in cold water.[1][2]
pKa (Calc) ~10.5 (Conjugate acid)
Steric Profile High steric hindrance at N-center due to

-branching.
Core Applications & Mechanisms[10]
Application A: The "Benzyl-Masking" Strategy for Primary Amine Synthesis

Challenge: Direct reductive amination of 3-pentanone with ammonia often leads to a mixture of primary (mono-), secondary (di-), and tertiary (tri-) alkylated products due to the similar nucleophilicity of the intermediates. Solution: Using benzylamine as the nitrogen source guarantees a secondary amine (N-Benzyl-3-pentanamine). The benzyl group acts as a distinct "mask" that can be cleanly removed via hydrogenolysis to yield high-purity 3-pentanamine (1-ethylpropylamine) .

Application B: Synthesis of Lipophilic Tertiary Amines (Drug Discovery)

In medicinal chemistry, the 3-pentyl group is a bioisostere for isopropyl or sec-butyl groups, offering increased lipophilicity (


) which enhances blood-brain barrier (BBB) permeability. N-Benzyl-3-pentanamine serves as the nucleophilic scaffold to attach this bulky motif to alkyl halides or epoxides.
Experimental Protocols
Protocol 1: Free-Basing the HCl Salt

Rationale: The HCl salt is stable for storage but non-nucleophilic. It must be neutralized to participate in alkylation reactions.

  • Suspension: Suspend 10.0 mmol (2.14 g) of N-Benzyl-3-pentanamine HCl in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 15 mL of 1M NaOH or saturated NaHCO

    
     solution.
    
  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer.[3] Extract the aqueous layer once with 10 mL DCM.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
    • Checkpoint: The free base is a colorless to pale yellow oil. Use immediately to prevent carbonate formation from air.

Protocol 2: Synthesis of Bulky Tertiary Amines (Reductive Alkylation)

Target: Synthesis of N-Benzyl-N-(3-pentyl)-functionalized tertiary amines.

Reagents:

  • Substrate: N-Benzyl-3-pentanamine (Free base, 1.0 equiv)

  • Electrophile: Benzaldehyde (Model aldehyde) or Alkyl Halide

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine/Iminium Formation: In a dry flask, dissolve N-Benzyl-3-pentanamine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Note: The steric bulk of the 3-pentyl group slows down iminium formation compared to linear amines.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the secondary amine.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Due to steric crowding, the tertiary amine often elutes significantly faster than the secondary amine precursor.

Protocol 3: Hydrogenolysis (Debenzylation)

Target: Isolation of pure 3-pentanamine HCl.

Step-by-Step:

  • Dissolution: Dissolve N-Benzyl-3-pentanamine HCl (1.0 g) in Methanol (20 mL).

  • Catalyst: Add 10 wt% Pd/C (100 mg, wet support recommended to prevent ignition).

  • Hydrogenation: Purge with H

    
     gas (balloon pressure is usually sufficient, or 1-3 bar in a Parr shaker).
    
  • Time: Stir vigorously for 6–12 hours at RT.

    • Mechanism:[2][4][5] The benzyl C-N bond is cleaved; the 3-pentyl C-N bond remains intact.

  • Workup: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate. If the free base is desired, the HCl is lost during workup unless methanolic HCl is added prior to concentration.

    • Caution: 3-Pentanamine (free base) is volatile (bp ~89-91°C). Do not evaporate to dryness under high vacuum if free-basing. Keep as HCl salt for stability.

Visualizing the Synthetic Pathway

The following diagram illustrates the "Benzyl-Masking" strategy and the divergence into tertiary amine synthesis.

G cluster_0 Core Application Workflow Ketone 3-Pentanone (Starting Material) Imine Intermediate Imine (Sterically Hindered) Ketone->Imine + Benzylamine - H2O Benzylamine Benzylamine (N-Source) Benzylamine->Imine SecondaryAmine N-Benzyl-3-pentanamine (The Reagent) Imine->SecondaryAmine Reduction (NaBH4 or H2/Cat) TertiaryAmine Bulky Tertiary Amine (Drug Scaffold) SecondaryAmine->TertiaryAmine Alkylation/Red. Amination (R-CHO / R-X) PrimaryAmine 3-Pentanamine (Pure Building Block) SecondaryAmine->PrimaryAmine Hydrogenolysis (H2, Pd/C)

Caption: Workflow showing the generation of N-Benzyl-3-pentanamine and its divergent use for creating tertiary drug scaffolds or pure primary amines.

Troubleshooting & Expert Insights
IssueProbable CauseCorrective Action
Low Yield in Alkylation Steric hindrance of the 3-pentyl group blocks nucleophilic attack.Switch to a more reactive electrophile (e.g., Iodide instead of Bromide) or use microwave irradiation (80°C, 30 min) to overcome the activation energy barrier.
Incomplete Hydrogenolysis Catalyst poisoning or HCl interference.Ensure the amine is in Methanol/Acetic Acid. If using the HCl salt directly, add Sodium Acetate to buffer the solution, as protonated amines cleave slower than free bases on Pd surfaces.
"Gummy" Product Hygroscopic HCl salt.Recrystallize from Isopropanol/Ether or store in a desiccator. The salt is highly hygroscopic.
NMR Confusion Rotamers.In tertiary amine derivatives, the N-Benzyl and N-3-pentyl groups may show broadened peaks due to restricted rotation. Run NMR at 50°C to coalesce peaks.
References
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Steric Hindrance in Amine Synthesis: Cabral, S., et al. "Microwave-assisted synthesis of sterically hindered amines." Tetrahedron Letters, 2009.
  • Catalytic Benchmarking (Reaction of 3-Pentanone)

    • Kanto Chemical Co. "New Catalysts for Reductive Amination: Substrate Scope including 3-Pentanone." Product Application Guide. Link

  • Properties of 1-Ethylpropylamine Derivatives

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19434764 (Related Benzyl-amine salts)." Link

Sources

Application Notes and Protocols for the Synthesis of N-Benzyl-3-pentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists in a controlled laboratory setting. All procedures should be carried out by trained individuals in accordance with institutional and governmental safety regulations. Appropriate personal protective equipment (PPE) must be worn at all times.

Introduction

N-Benzyl-3-pentanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical and chemical research. Its synthesis is a valuable example of C-N bond formation, a fundamental transformation in organic chemistry. The most common and efficient method for the preparation of N-benzyl-3-pentanamine is through the reductive amination of 3-pentanone with benzylamine. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] Subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often presents as a more stable and easily handleable crystalline solid.[3][4]

This guide provides a detailed protocol for the synthesis, purification, and characterization of N-Benzyl-3-pentanamine hydrochloride, grounded in established chemical principles and safety practices.

PART 1: Core Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided below. It is crucial to use reagents of appropriate purity and to ensure all glassware is clean and dry before use.

Reagents CAS Number Molecular Formula Purity Supplier
3-Pentanone96-22-0C5H10O≥99%Sigma-Aldrich
Benzylamine100-46-9C7H9N≥99%Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)56553-60-7C6H10BNaO697%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH2Cl2Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)7647-01-0HCl2M in diethyl etherSigma-Aldrich
Diethyl ether60-29-7C4H10OAnhydrous, ≥99.7%Sigma-Aldrich
Sodium bicarbonate (NaHCO3)144-55-8NaHCO3Saturated aqueous solution-
Brine (saturated NaCl solution)-NaClSaturated aqueous solution-
Anhydrous magnesium sulfate (MgSO4)7487-88-9MgSO4-Sigma-Aldrich
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Septum and needles
Argon or Nitrogen gas supply
Separatory funnel
Rotary evaporator
pH paper or meter
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Filtration apparatus (Büchner funnel, filter paper)

PART 2: Scientific Principles and Protocol

The Chemistry of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and selectivity. The reaction proceeds in two key stages:

  • Imine Formation: 3-Pentanone, a ketone, reacts with benzylamine, a primary amine, to form an iminium cation intermediate. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding secondary amine.[1]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards ketones and aldehydes than other hydride reagents like sodium borohydride, which minimizes side reactions.[2]

Visualizing the Workflow

The following diagram outlines the key steps in the synthesis of N-Benzyl-3-pentanamine hydrochloride.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Salt Formation A 1. Reactant Mixing (3-Pentanone, Benzylamine, DCM) B 2. Reductive Amination (Addition of STAB) A->B C 3. Reaction Quenching (Saturated NaHCO3) B->C D 4. Phase Separation C->D Proceed to Workup E 5. Extraction with DCM D->E F 6. Drying and Solvent Removal E->F G 7. Dissolution in Diethyl Ether F->G Purified Amine H 8. Precipitation with HCl in Ether G->H I 9. Isolation and Drying H->I

Caption: Experimental workflow for the synthesis of N-Benzyl-3-pentanamine hydrochloride.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pentanone (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Add benzylamine (1.0 eq) to the solution.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

Step 2: Reductive Amination

  • While stirring the solution at room temperature, slowly add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

Step 3: Workup and Extraction

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Be cautious as gas evolution (H2) may occur.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-benzyl-3-pentanamine as an oil.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • A white precipitate of N-Benzyl-3-pentanamine hydrochloride should form.

  • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain the final N-Benzyl-3-pentanamine hydrochloride.

PART 3: Safety and Hazard Information

It is imperative to handle all chemicals with care and to be aware of their potential hazards.

Reagent Hazards Safety Precautions
3-PentanoneFlammable liquid and vapor. Causes serious eye irritation.Keep away from heat and open flames. Wear eye protection.
BenzylamineHarmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.Wear protective gloves, clothing, and eye/face protection. Do not breathe vapors.[5]
Sodium triacetoxyborohydride (STAB)Reacts with water to produce flammable gases. Causes skin and eye irritation.Handle in a dry, inert atmosphere. Avoid contact with water. Wear protective gloves and eye protection.
Dichloromethane (DCM)May cause cancer. Causes skin and eye irritation.Use in a well-ventilated fume hood. Avoid inhalation and skin contact.
Hydrochloric acid (HCl)Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with extreme care in a fume hood. Wear appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

PART 4: Characterization and Validation

To confirm the identity and purity of the synthesized N-Benzyl-3-pentanamine hydrochloride, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

References

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2010, November 6).
  • Fisher Scientific. (2025, December 19).
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  • Max Planck Institute for Polymer Research. (n.d.).
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  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
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  • U.S. Environmental Protection Agency. (n.d.). N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine.
  • Google Patents. (n.d.). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
  • MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • Wikipedia. (n.d.). Benzylamine.
  • ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.

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Application Notes & Protocols: Scale-Up Procedures for N-Benzyl-3-pentanamine Hydrochloride Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up of N-Benzyl-3-pentanamine hydrochloride synthesis, transitioning from a laboratory-scale procedure to a pilot-plant batch process. The synthesis is based on the direct reductive amination of 3-pentanone with benzylamine. These application notes detail critical process parameters, safety considerations, and engineering challenges inherent in chemical manufacturing scale-up, including thermal management, mixing dynamics, and product isolation. The protocols are designed for researchers, scientists, and drug development professionals to provide a robust framework for developing safe, efficient, and scalable manufacturing processes for secondary amine hydrochlorides.

Introduction and Strategic Overview

N-Benzyl-3-pentanamine hydrochloride is a secondary amine salt with potential applications as an intermediate in pharmaceutical synthesis. The successful transition from a laboratory discovery to a commercially viable product hinges on the development of a scalable, safe, and economically sound manufacturing process. Reductive amination is a cornerstone reaction in medicinal and process chemistry for the synthesis of amines due to its efficiency and broad applicability.[1][2]

This guide focuses on a direct reductive amination pathway, a one-pot method that is highly favored in industrial settings for its process economy and reduced cycle times.[1] The chosen synthetic route involves the reaction of 3-pentanone with benzylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The final step involves the formation and crystallization of the hydrochloride salt to ensure stability, purity, and ease of handling.

The primary challenges in scaling this process, which will be addressed herein, revolve around managing the reaction exotherm, ensuring homogenous mixing in large-volume reactors, and developing a robust crystallization procedure for consistent particle size and purity.[3][4][5]

Synthetic Route Selection: Reductive Amination

The selected pathway is the one-pot reductive amination of 3-pentanone with benzylamine.

Reaction Scheme: 3-Pentanone + Benzylamine --(Reducing Agent)--> N-Benzyl-3-pentanamine --(HCl)--> N-Benzyl-3-pentanamine Hydrochloride

Causality for Route Selection:

  • Atom Economy & Efficiency: This one-pot reaction minimizes intermediate isolation steps, reducing waste and improving overall yield.

  • Scalability: The reaction can be conducted using various reduction methods suitable for industrial scale, including catalytic hydrogenation or chemical hydrides. For this guide, we will focus on Catalytic Transfer Hydrogenation (CTH), which offers a safer alternative to high-pressure hydrogen gas.[6][7][8][9]

  • Robustness: Reductive amination is a well-understood and reliable transformation, tolerant of a range of functional groups, making the process adaptable.[10][11]

Laboratory-Scale Synthesis Protocol (100g Scale)

This protocol establishes the baseline process parameters and serves as the model for scale-up development.

Materials & Equipment:

  • 1 L three-neck round-bottom flask with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Heating/cooling mantle.

  • Addition funnel.

  • Standard laboratory glassware.

Protocol Steps:

  • Reactor Setup: Equip the 1 L flask with a mechanical stirrer, temperature probe, and reflux condenser under a nitrogen atmosphere.

  • Charge Reagents: To the flask, add 3-pentanone (86.1 g, 1.0 mol), benzylamine (107.2 g, 1.0 mol), and 5% Palladium on Carbon (Pd/C) catalyst (5.0 g, 5% w/w based on 3-pentanone). Add methanol (500 mL) as the solvent.

  • Reaction Initiation: Begin stirring to create a homogenous slurry. Heat the mixture to 40-45°C.

  • Hydrogen Donor Addition: Slowly add formic acid (92.0 g, 2.0 mol) via the addition funnel over 60-90 minutes, monitoring the internal temperature. The reaction is exothermic; maintain the temperature below 55°C using a cooling bath if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting materials is complete (typically 4-6 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 50 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude N-Benzyl-3-pentanamine as an oil.

  • Salt Formation & Isolation: Dissolve the crude oil in isopropanol (500 mL). Cool the solution to 0-5°C in an ice bath. Slowly add a solution of concentrated hydrochloric acid (~37%, 100 mL) while maintaining the temperature below 10°C.

  • Crystallization: Stir the resulting slurry at 0-5°C for 2 hours to allow for complete crystallization.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the cake with cold isopropanol (2 x 50 mL), and dry under vacuum at 50°C to a constant weight.

  • Analysis: Characterize the final product for purity (HPLC), identity (NMR, IR), and melting point.

Scale-Up Process Development & Hazard Analysis

Transitioning from a 1 L flask to a 100 L reactor introduces significant challenges. Scaling is not linear; factors like surface-area-to-volume ratio, heat transfer, and mixing dynamics change dramatically.[3][12][13]

Key Scale-Up Considerations
ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale for Change & Key Challenges
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation via bath.Low surface-area-to-volume ratio; relies on jacketed heating/cooling.[4][12]The exotherm from formic acid addition must be carefully managed. The rate of addition is dictated by the reactor's ability to remove heat, not by reaction kinetics. A runaway reaction is a primary hazard.
Mixing Efficient mixing with overhead stirrer; visually homogenous.Potential for dead zones; impeller design and speed are critical for catalyst suspension and mass transfer.[3]Inefficient mixing can lead to localized "hot spots," poor catalyst contact, and incomplete reaction, resulting in lower yield and higher impurities.
Reagent Addition Manual addition via funnel.Controlled addition via calibrated dosing pump.Pump control is essential for managing the exotherm and ensuring a consistent reaction profile. The addition rate must be linked to temperature feedback.
Catalyst Filtration Gravity or vacuum filtration through Celite®.Enclosed filter/dryer or pressure filter (e.g., Nutsche filter).Handling of flammable, solvent-wet catalyst powder on a large scale requires enclosed systems to minimize operator exposure and fire risk.
Product Isolation Vacuum filtration on a Büchner funnel.Centrifuge or filter/dryer.Large-scale solids handling requires specialized equipment to ensure efficient solvent removal and safe handling of the final product.
Hazard and Operability (HAZOP) Study

A HAZOP study is a systematic examination to identify potential hazards and operability problems.[14][15][16][17] For this process, a HAZOP team would analyze each step.

Node: Formic Acid Addition Step

Guide Word Deviation Possible Causes Consequences Safeguards/Actions
NO/LESS Less Flow Pump failure; line blockage. Incomplete reaction; extended batch time. Install flow meter with low-flow alarm; preventive maintenance on pump.
MORE/HIGH More Flow Pump controller failure; operator error. Rapid exotherm, temperature increase beyond cooling capacity, potential for thermal runaway, solvent boiling, over-pressurization of reactor. Install high-temperature alarm and automated pump shut-off; implement strict Standard Operating Procedures (SOPs); install pressure relief valve on reactor.

| HIGH | High Temperature | Cooling system failure; excessive addition rate. | Thermal runaway; side reactions; solvent boiling. | Redundant cooling systems; interlock between temperature probe and addition pump; emergency quench procedure (e.g., addition of a cold inert solvent). |

Pilot-Scale Manufacturing Protocol (10 kg Scale)

This protocol is designed for a 100 L glass-lined or stainless steel reactor.

Equipment:

  • 100 L jacketed reactor with agitator, temperature probe (baffled), and reflux condenser.

  • Calibrated dosing pump for formic acid.

  • Enclosed filtration system (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Protocol Steps:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 3-pentanone (8.61 kg), benzylamine (10.72 kg), 5% Pd/C (0.50 kg), and methanol (50 L).

  • Initial Heating & Agitation: Start agitation to suspend the catalyst. Heat the reactor contents to 40°C using the reactor jacket.

  • Controlled Addition: Begin the controlled addition of formic acid (9.20 kg) via the dosing pump at a rate that maintains the internal temperature between 45-55°C. The expected addition time is 3-5 hours.

  • Reaction & Monitoring: After addition, hold the batch at 50°C. Monitor for completion using a validated in-process control (IPC) method (e.g., HPLC).

  • Cool Down & Filtration: Cool the batch to 20-25°C. Transfer the slurry through an enclosed filter to remove the catalyst. Wash the catalyst cake with methanol (2 x 5 L).

  • Solvent Swap & Concentration: Transfer the filtrate to a clean reactor. Concentrate the solution by distilling off the methanol under vacuum to a minimum stirrable volume. Add isopropanol (50 L) and continue distillation to remove residual methanol (solvent swap).

  • Salt Formation: Adjust the batch temperature to 0-5°C. Slowly charge a pre-mixed solution of concentrated HCl (approx. 10 L) while maintaining the temperature below 10°C.

  • Crystallization & Isolation: Stir the slurry at 0-5°C for at least 4 hours. Isolate the product using a centrifuge or filter-dryer. Wash the product cake with cold isopropanol (2 x 10 L).

  • Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) specification is met.

Visualization of Workflows

Overall Manufacturing Workflow

The following diagram illustrates the end-to-end process flow from raw materials to the final, packaged Active Pharmaceutical Ingredient (API) intermediate.

G cluster_0 Synthesis Stage cluster_1 Reaction Stage cluster_2 Work-Up & Isolation cluster_3 Finishing Stage RM1 3-Pentanone Reactor 100 L Reactor RM1->Reactor RM2 Benzylamine RM2->Reactor CAT Pd/C Catalyst CAT->Reactor SOL1 Methanol SOL1->Reactor Reaction Reductive Amination (45-55°C) Reactor->Reaction Donor Formic Acid Donor->Reaction IPC1 In-Process Control (HPLC) Reaction->IPC1 Monitor Filtration Catalyst Filtration IPC1->Filtration On Completion Distillation Solvent Swap to Isopropanol Filtration->Distillation Salt HCl Salt Formation (0-5°C) Distillation->Salt Crystallization Crystallization & Isolation Salt->Crystallization Drying Vacuum Drying Crystallization->Drying QC Quality Control (Release Testing) Drying->QC Packaging Packaging QC->Packaging Release

Caption: End-to-end manufacturing workflow for N-Benzyl-3-pentanamine HCl.

Scale-Up Logic Diagram: Thermal Hazard Management

This diagram outlines the critical decision-making process for managing the exothermic addition of formic acid.

G Start Start Formic Acid Addition Monitor Monitor Internal Temperature (T_internal) Start->Monitor CheckTemp T_internal < 55°C? Monitor->CheckTemp Continue Continue Addition CheckTemp->Continue Yes Stop STOP Addition Pump CheckTemp->Stop No Continue->Monitor End Addition Complete Continue->End If all reagent added Cool Increase Jacket Cooling Stop->Cool Alarm High Temp Alarm Stop->Alarm Cool->Monitor

Caption: Decision logic for thermal hazard control during the exothermic addition step.

Quality Control and Analytical Methods

Robust analytical controls are essential for ensuring process consistency and final product quality under Good Manufacturing Practices (GMP).

TestMethodPurposeStage
Reaction Completion HPLCQuantify remaining 3-pentanone and benzylamine.In-Process
Identity ¹H NMR, ¹³C NMR, FTIRConfirm the chemical structure of the final product.Final Product
Purity/Impurity Profile HPLCQuantify the purity of the API and identify/quantify any process-related impurities.Final Product
Residual Solvents Gas Chromatography (GC)Ensure levels of methanol and isopropanol are below ICH limits.Final Product
Loss on Drying (LOD) GravimetricDetermine the amount of volatile matter (e.g., residual solvent/water).Final Product
Chloride Content Titration / Ion ChromatographyConfirm correct stoichiometry of the hydrochloride salt.Final Product

Conclusion

The successful scale-up of N-Benzyl-3-pentanamine hydrochloride from the laboratory to the pilot plant is a multidisciplinary challenge that requires a deep understanding of chemical engineering principles, reaction kinetics, and process safety. The provided protocols and considerations offer a foundational guide. Key to success is a data-driven approach where parameters established at the lab scale are critically evaluated and adapted to the different physical realities of large-scale equipment. Thorough hazard analysis, robust in-process controls, and careful management of heat and mass transfer are paramount to achieving a safe, efficient, and reproducible manufacturing process.

References

  • Vertex AI Search. (2021).
  • ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • ResearchGate. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study | Request PDF. [Link]

  • PROcess Safety TASK. (2023). HAZOP Study for Batch Process. [Link]

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up in Stirred Tank Reactors. [Link]

  • Stoli Chem. (2023). Scaling up continuous flow chemistry. [Link]

  • VisiMix. (n.d.). Scale Up Methodology. [Link]

  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. [Link]

  • RSC Publishing. (2018). Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization. [Link]

  • IEEE Xplore. (2010). Improvement and Application of HAZOP Analysis for Batch Process with SDG. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]

  • Inspectioneering. (2024). The Hazard and Operability Study (HAZOP) as a Strategic Safety Tool. [Link]

  • AIR Unimi. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. [Link]

  • ORS Consulting. (2023). Tailoring HAZOPs for Batch Processes. [Link]

  • ACS Publications. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

  • IJSRD.com. (n.d.). Hazard Operability Study for Chemical Industry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Springer. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

  • Encyclopedia.pub. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

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  • Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • Google Patents. (n.d.).
  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • YouTube. (2019). synthesis of secondary amines. [Link]

  • Google Patents. (n.d.). EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines.
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N-Benzyl-3-pentanamine hydrochloride in drug discovery research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzyl-3-pentanamine Hydrochloride as a Sterically Hindered Building Block in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Strategic Rationale

In modern drug discovery, modulating the pharmacokinetic (PK) properties of a lead compound often requires the introduction of steric bulk to shield vulnerable pharmacophores from enzymatic degradation (e.g., cytochrome P450 oxidation or protease cleavage). N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9) serves as a highly specialized secondary amine building block designed for this exact purpose[1].

Structurally, this compound features a 1-ethylpropyl (3-pentyl) group, which imparts severe steric hindrance immediately adjacent to the nitrogen atom. The benzyl group serves a dual function: it can act as a lipophilic vector for target binding, or it can be utilized as a transient protecting group, allowing for downstream catalytic hydrogenolysis to yield primary 3-pentanamine derivatives. The hydrochloride salt form is specifically chosen over the free base (CAS: 61977-85-3) because it prevents atmospheric oxidation, enhances bench stability, and allows for precise stoichiometric control during high-throughput parallel synthesis[1].

Mechanistic Pathway: Atom-Economical Synthesis

The synthesis of N-Benzyl-3-pentanamine has been elegantly validated through biomimetic electrocatalytic systems. As demonstrated by Largeron and Fleury, the compound can be synthesized via a one-pot oxidation-imine formation-reduction route[2].

Causality in Synthesis: Traditional reductive amination often suffers from overalkylation or requires harsh reducing agents. The biomimetic approach utilizes an o-iminoquinone electrocatalyst to chemoselectively oxidize benzylamine to an activated imine. The bulky 1-ethylpropylamine then attacks this intermediate. Because the process is driven electrochemically, it leaves ammonia as the sole byproduct, ensuring an atom-economical and highly pure secondary amine yield[3].

Synthesis A Benzylamine (Activated Primary Amine) C o-Iminoquinone Catalyst Anodic Oxidation A->C Oxidation B 1-Ethylpropylamine (Alkylating Agent) D Reactive Imine Intermediate + Transamination B->D Nucleophilic Attack C->D Imine Formation E Electrochemical Reduction (Cathodic) D->E - NH3 F N-Benzyl-3-pentanamine (Target Secondary Amine) E->F Atom-Economical Yield

Figure 1: Biomimetic electrocatalytic synthesis pathway of N-Benzyl-3-pentanamine.

Application Workflow in Drug Discovery

Once procured or synthesized, N-Benzyl-3-pentanamine hydrochloride is integrated into medicinal chemistry workflows primarily for the synthesis of sterically hindered amides and tertiary amines .

Workflow A N-Benzyl-3-pentanamine HCl (Starting Material) B Free Base Liberation (DIPEA / Base) A->B Neutralization C Amide Coupling (HATU / R-COOH) B->C Acylation D Reductive Amination (R-CHO / NaBH(OAc)3) B->D Alkylation E Sterically Hindered Amide (Metabolically Stable) C->E Product F Tertiary Amine (Target Ligand) D->F Product G Catalytic Hydrogenation (Pd/C, H2) E->G Optional Debenzylation F->G Optional Debenzylation H Primary Amine / Cleaved Product G->H Final Compound

Figure 2: Downstream synthetic workflows utilizing N-Benzyl-3-pentanamine HCl.

Experimental Protocol: Sterically Hindered Amide Coupling

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) routinely fail when applied to N-Benzyl-3-pentanamine due to the massive steric bulk of the 1-ethylpropyl group blocking the trajectory of the activated ester.

Causality & Reagent Selection: To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be used. HATU forms a highly reactive 7-azabenzotriazole ester intermediate. The nitrogen atom in the pyridine ring of HATU creates a neighboring-group effect, facilitating the approach of the hindered amine and driving the acylation forward. N,N-Diisopropylethylamine (DIPEA) is utilized as the base to liberate the free amine from the hydrochloride salt in situ.

Self-Validating System Logic: This protocol is designed to be self-validating. By employing an acidic aqueous workup, any unreacted N-Benzyl-3-pentanamine (which remains highly basic) is protonated and partitioned entirely into the aqueous layer. If the organic layer yields a pure compound upon evaporation, the phase-separation logic inherently validates that the coupling was successful and free of starting material contamination.

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 mmol, 1.2 equiv) to the solution. Stir at room temperature for 10 minutes to ensure full formation of the active ester.

  • Free-Basing & Coupling: Add N-Benzyl-3-pentanamine hydrochloride (1.1 mmol, 1.1 equiv)[1], followed immediately by DIPEA (3.0 mmol, 3.0 equiv). The excess DIPEA serves to neutralize the HCl salt and catalyze the HATU coupling.

  • In-Process Control (IPC): Stir the reaction at 40 °C for 4 hours. Monitor via LC-MS. The reaction is complete when the mass peak for N-Benzyl-3-pentanamine (m/z 178.1 [M+H]+) is consumed.

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Mechanism: Protons bind to unreacted secondary amine, pulling it into the aqueous waste.

    • Wash with saturated aqueous NaHCO3 (1 × 15 mL) and brine (1 × 15 mL).

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the sterically hindered amide.

Quantitative Data & Validation

To ensure rigorous quality control of the starting material prior to synthesis, verify the integrity of N-Benzyl-3-pentanamine using the spectral data consolidated in Table 1. Table 2 demonstrates the critical necessity of reagent selection when coupling this hindered building block.

Table 1: Physicochemical & Spectral Data for N-Benzyl-3-pentanamine

Parameter Specification / Value Source
CAS Number (HCl Salt) 1609401-13-9 Commercial[1]
CAS Number (Free Base) 61977-85-3 Commercial[1]
Appearance White solid (HCl) / Colorless oil (Free base) Literature[4]

| 1H NMR (300 MHz, CDCl3) | δ 0.93 (t, J = 7.5 Hz, 6H; CH3), 1.55 (quintet, J = 7.5 Hz, 4H; CH2), 2.56 (m, 1H; CH), 3.80 (s, 2H; N-CH2-Ph), 7.17-7.31 (m, 5H; Ar-H) | Literature[4] |

Table 2: Representative Optimization Data for Sterically Hindered Amide Coupling

Coupling Reagent Base Solvent Temp (°C) Time (h) Conversion (%)
EDC / HOBt DIPEA DMF 25 24 < 20%
PyBOP DIPEA DMF 40 12 55%

| HATU | DIPEA | DMF | 40 | 4 | > 90% |

References

  • [4] Supporting Information: A Biomimetic Electrocatalytic System for the Atom-Economical Chemoselective Synthesis of Secondary Amines. Organic Letters (American Chemical Society). Available at: [Link]

  • [2] Largeron, M., & Fleury, M. B. (2009). A biomimetic electrocatalytic system for the atom-economical chemoselective synthesis of secondary amines. PubMed (National Library of Medicine). Available at: [Link]

  • [3] Largeron, M., & Fleury, M. B. (2009). A Biomimetic Electrocatalytic System for the Atom-Economical Chemoselective Synthesis of Secondary Amines. Organic Letters, 11(4), 883-886. Available at: [Link]

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Application Note: Solvent Selection & Process Optimization for N-Benzyl-3-pentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a technical framework for the solvent selection involved in the lifecycle of N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9). As a secondary amine salt featuring both a lipophilic 3-pentyl/benzyl tail and a hydrophilic ionic head, this compound exhibits amphiphilic solubility characteristics that challenge standard purification protocols.

This guide moves beyond generic advice, offering specific solvent systems for reductive amination , hydrochloride salt precipitation , and recrystallization . It prioritizes systems that maximize yield and purity while minimizing environmental impact (Green Chemistry principles).

Chemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for protocol design. N-Benzyl-3-pentanamine HCl consists of a bulky, hydrophobic region (benzyl and diethyl-methyl groups) and a polar ionic center.

Theoretical Solubility Matrix
Solvent ClassRepresentative SolventSolubility (HCl Salt)Solubility (Free Base)Application Utility
Protic Polar WaterHighLowbiphasic extraction; waste stream.
Lower Alcohols Methanol (MeOH)Very HighHighGood for synthesis; poor for isolation.
Secondary Alcohols Isopropanol (IPA)Moderate (Hot) / Low (Cold)HighIdeal for Recrystallization.
Polar Aprotic Acetonitrile (MeCN), DMFHighHighAvoid for salt isolation; hard to remove.
Chlorinated Dichloromethane (DCM)ModerateVery HighExcellent for free-base extraction.
Ethers Diethyl Ether, MTBEInsolubleHighIdeal Anti-Solvent for precipitation.
Hydrocarbons Hexane, HeptaneInsolubleModerateAnti-solvent; wash solvent.
The "Solvent Conflict"

The primary challenge with this compound is that solvents capable of dissolving the reagents (benzylamine, 3-pentanone) often solubilize the final HCl salt too well (e.g., Methanol), preventing high-yield isolation. The protocols below utilize solvent switching and anti-solvent crashing to resolve this.

Application 1: Synthesis via Reductive Amination

Objective: Synthesize N-benzyl-3-pentanamine from 3-pentanone and benzylamine.

Solvent Selection Rationale
  • Methanol (MeOH): Standard for borohydride reductions but can react with anhydrides/chlorides if used downstream.

  • 1,2-Dichloroethane (DCE): Historically used for fast imine formation but toxic.

  • Recommended System: Ethanol (EtOH) or 2-MeTHF . Ethanol offers a balance of imine stability and environmental safety.

Protocol: Reductive Amination in Ethanol
  • Imine Formation:

    • Charge reaction vessel with 3-pentanone (1.0 equiv) and Benzylamine (1.0 equiv).

    • Add Ethanol (anhydrous) (5-10 volumes).

    • Critical Step: Add a dehydrating agent (e.g., MgSO₄ or 3Å Molecular Sieves) or use a Dean-Stark trap if scaling up. Water inhibits imine conversion.

    • Stir at room temperature for 2–4 hours.

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred if selectivity over other functional groups is required, but NaBH₄ is sufficient here.

    • Allow to warm to RT and stir for 12 hours.

  • Workup (Solvent Switch):

    • Quench with aqueous NaHCO₃.[1]

    • Evaporate Ethanol (Rotovap).

    • Extract residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude free base oil .

Application 2: Hydrochloride Salt Formation & Purification

Objective: Convert the crude free base oil into a crystalline, high-purity HCl salt.

The "IPA/MTBE" System

The most robust method for secondary amine salts is the Dissolution-Precipitation method using a secondary alcohol and an ether.

Protocol
  • Dissolution:

    • Dissolve the crude N-benzyl-3-pentanamine (free base) in a minimal amount of Isopropanol (IPA) or Ethyl Acetate at room temperature.

    • Ratio: Approx. 3–5 mL solvent per gram of amine.

  • Acidification:

    • Cool to 0–5°C in an ice bath.

    • Slowly add HCl in Isopropanol (5-6N) or HCl in Dioxane (4N) (1.1 equiv).

    • Observation: The solution will warm slightly (exothermic). A white precipitate may form immediately.

  • Crystallization (The Anti-Solvent Step):

    • If the mixture remains a solution or a thick oil, slowly add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise with vigorous stirring.

    • Target Ratio: 1:1 to 1:3 (Solvent:Anti-Solvent).

    • Seed crystals may be added if available.

  • Isolation:

    • Filter the white solid under vacuum/inert gas.

    • Wash: Wash the filter cake with cold MTBE/Hexane (1:1 mixture) to remove colored impurities.

    • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Visualization: Solvent Decision & Workflow

Solvent Selection Decision Tree

This diagram guides the researcher through the logical steps of choosing a solvent based on the process stage.

SolventSelection Start Process Stage Synthesis Synthesis (Reductive Amination) Start->Synthesis Purification Purification (Salt Formation) Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis ImineForm Imine Formation Synthesis->ImineForm SaltForm HCl Salt Formation Purification->SaltForm Reduction Reduction Step ImineForm->Reduction SolvSyn Rec: Ethanol or 2-MeTHF (Avoids toxicity of DCE) Reduction->SolvSyn SolvSyn->SaltForm Evaporate & Switch Solvent Cryst Recrystallization SaltForm->Cryst SolvPur Rec: IPA + MTBE (Solvent/Anti-Solvent) Cryst->SolvPur

Figure 1: Decision tree for selecting solvents based on the specific phase of the chemical lifecycle.

Recrystallization Workflow

A visual representation of the purification protocol described in Section 4.2.

Recrystallization Crude Crude Free Base (Oil) Dissolve Dissolve in Minimal IPA/EtOAc Crude->Dissolve Solvation Acidify Add HCl/IPA (Exothermic) Dissolve->Acidify Protonation Precip Add Anti-Solvent (MTBE/Ether) Acidify->Precip Supersaturation Filter Vacuum Filtration & Wash Precip->Filter Isolation Final Pure HCl Salt (White Solid) Filter->Final Drying

Figure 2: Step-by-step workflow for the conversion of crude amine oil to purified hydrochloride salt.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Oiling Out Product separates as an oil instead of crystals.Solvent is too polar or temperature dropped too fast. Reheat to dissolve, add more IPA, and cool very slowly.
Low Yield Product is too soluble in the mother liquor.Add more Anti-Solvent (MTBE) or cool to -20°C. Avoid using Methanol for salt formation.
Yellow Color Oxidation impurities (benzylamine oxidation).Wash the filter cake with cold EtOAc . Recrystallize using activated charcoal.
Hygroscopicity Salt absorbs water from air.Dry in a vacuum desiccator over P₂O₅. Store under Argon.

References

  • BenchChem. "Purification of Secondary Alkyl Amines."[2] BenchChem Technical Support Center. Accessed October 2023. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • ResearchGate. "Purification of organic hydrochloride salt?" ResearchGate Community Forum. Accessed October 2023. Link

  • Watson, A. J. A., et al. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 2013.[1] Link

  • AdipoGen Life Sciences. "Benzylamine hydrochloride Product Datasheet." AdipoGen. Accessed October 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-3-pentanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely encountering yield attrition or purification difficulties in the synthesis of N-Benzyl-3-pentanamine hydrochloride . This secondary amine presents a specific set of challenges due to the steric bulk of the 3-pentyl (1-ethylpropyl) group.

This guide moves beyond basic textbook procedures to address the hydrodynamic and thermodynamic bottlenecks specific to this molecule. We will focus on the Reductive Amination pathway, as it is the industry standard for minimizing over-alkylation compared to direct alkyl halide substitution.

Part 1: Strategic Route Selection

Before troubleshooting your current protocol, verify you are using the thermodynamically superior pathway. There are two primary disconnection approaches for reductive amination:

  • Route A (Recommended): Benzaldehyde + 3-Aminopentane

  • Route B (Alternative): 3-Pentanone + Benzylamine

Technical Insight: Route A is significantly preferred. Aldehydes (Benzaldehyde) are more electrophilic than ketones (3-Pentanone). Furthermore, the steric hindrance of the 3-pentyl group is less obstructive when it is on the nucleophile (the amine) attacking an unhindered carbonyl, rather than being part of the electrophile (the ketone) being attacked.

Reaction Pathway Visualization

ReactionPathway StartA Route A: Benzaldehyde + 3-Aminopentane Imine Intermediate Imine (Equilibrium Species) StartA->Imine Fast (-H2O) StartB Route B: 3-Pentanone + Benzylamine StartB->Imine Slow (Requires Ti(OiPr)4) Reduction Reduction Step (STAB or NaBH4) Imine->Reduction Hydride Transfer Product N-Benzyl-3-pentanamine (Free Base) Reduction->Product Workup Salt Final Product: HCl Salt Product->Salt HCl/Ether Crystallization

Figure 1: Comparative reaction pathways. Route A offers faster kinetics due to the higher electrophilicity of benzaldehyde.

Part 2: The "Golden Standard" Protocol

To maximize yield, we recommend the Abdel-Magid Protocol (Sodium Triacetoxyborohydride - STAB) over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too harsh/non-selective).

Optimized Experimental Workflow

Reagents:

  • Benzaldehyde (1.0 equiv)

  • 3-Aminopentane (1.05 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional Additive: Acetic Acid (1.0 equiv) - Crucial if reaction is sluggish.

Step-by-Step Methodology:

  • Imine Formation (The Equilibrium):

    • Dissolve Benzaldehyde in DCE (0.2 M concentration).

    • Add 3-Aminopentane.

    • Critical Step: If using Route B (Ketone), you MUST add Titanium(IV) isopropoxide (1.2 equiv) here and stir for 6 hours to force imine formation before adding the reducing agent. For Route A , this is usually unnecessary unless the amine is wet.

    • Stir for 30-60 minutes under Nitrogen.

  • Reduction (The Yield Lock):

    • Add STAB in one portion.

    • Note: The reaction is slightly exothermic.

    • Stir at room temperature for 12-24 hours. Monitor by TLC or LCMS.[1]

  • Quench & Work-up:

    • Quench with saturated aqueous NaHCO3 (releases CO2).

    • Extract with DCM or EtOAc.

    • Acid/Base Purification (Self-Validating Step):

      • Extract the organic layer with 1M HCl (Product goes into water; non-basic impurities stay in organic).

      • Wash the aqueous layer with ether (removes neutral impurities).

      • Basify the aqueous layer to pH >12 with NaOH.

      • Extract back into EtOAc. This ensures >98% purity of the free base.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<40%). What is killing the reaction?

Diagnosis: This is likely an equilibrium issue . The imine formation releases water. If the water is not removed or the equilibrium is not shifted, the reductive step cannot proceed efficiently. Solution:

  • Switch to Route A: If you are using the ketone, stop. Switch to the aldehyde.[2]

  • Water Scavenging: Add activated 4Å Molecular Sieves or use the Mattson Modification : Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv) during the imine formation step. It acts as both a Lewis Acid catalyst and a water scavenger.[3]

Q2: I am seeing dialkylation (Tertiary Amine) impurities.

Diagnosis: The secondary amine product is reacting with remaining aldehyde. Solution:

  • Stoichiometry: Ensure you are using a slight excess of the amine (1.1 equiv), not the aldehyde.

  • Stepwise Addition: Allow the imine to form completely (1-2 hours) before adding the reducing agent. STAB is selective, but if you have free aldehyde and free amine in the presence of hydride, competition occurs.

Q3: The HCl salt is "oiling out" instead of crystallizing.

Diagnosis: This is the most common issue with branched amines. The 3-pentyl group adds significant lipophilicity, making the salt soluble in organic solvents, or the lattice energy is low, leading to oils. Solution:

  • Solvent Switch: Do NOT use wet solvents. Use Anhydrous Diethyl Ether or MTBE .

  • The "Crash" Method: Dissolve the free base in a minimum amount of dry EtOAc. Cool to 0°C. Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Seed Crystals: If it oils, scratch the glass side of the flask with a spatula to induce nucleation. If you have any solid from a previous batch, use it as a seed.

Q4: Can I use NaBH4 instead of STAB?

Diagnosis: You want to save money, but you are sacrificing selectivity. Solution: Yes, but you cannot do it in one pot. You must form the imine in MeOH first (reflux 2 hours), then cool to 0°C and add NaBH4. If you add NaBH4 to the mixture of aldehyde and amine immediately, you will reduce the aldehyde to Benzyl Alcohol (a dead-end waste product).

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

TroubleshootingTree Start Identify Problem LowYield Problem: Low Yield Start->LowYield Impurity Problem: Impurities Start->Impurity Oiling Problem: Salt Oils Out Start->Oiling CheckRoute Are you using 3-Pentanone? LowYield->CheckRoute CheckImpurity Type of Impurity? Impurity->CheckImpurity DrySolvent Use Anhydrous Ether/HCl Oiling->DrySolvent Triturate Triturate with Hexanes/Pentane Oiling->Triturate SwitchRoute Switch to Benzaldehyde (Route A) CheckRoute->SwitchRoute Yes AddTi Add Ti(OiPr)4 (Water Scavenger) CheckRoute->AddTi No (Already using Aldehyde) Tertiary Tertiary Amine: Reduce Aldehyde Equiv to 0.95 CheckImpurity->Tertiary Dialkylation Alcohol Benzyl Alcohol: Form Imine Completely Before Reduction CheckImpurity->Alcohol Reduction of SM

Figure 2: Diagnostic logic tree for correcting synthetic deviations.

Part 5: Data Summary & Comparison

Table 1: Reducing Agent Selection Guide

ReagentSelectivityToxicityRecommended ForNotes
STAB (Na(OAc)3BH)HighLowStandard Protocol Mild, tolerates functional groups, minimizes dialkylation.
NaBH3CN HighHigh (Cyanide) Legacy ProtocolsEffective but requires pH control (pH 6) and hazardous waste disposal.
NaBH4 LowLowCost-Sensitive ScaleRequires 2-step process (Imine formation -> Reduction) to avoid alcohol byproduct.

Table 2: Solvent Compatibility for Crystallization

SolventPolarityOutcome RiskRecommendation
Diethyl Ether LowLowHighly Recommended for crashing out the HCl salt.
Ethanol HighHighAvoid. Salt is likely too soluble; will not crystallize.
Ethyl Acetate MediumMediumGood for dissolving free base, but add Ether/Hexane to induce precipitation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[3]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[6][8] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Purification of N-Benzyl-3-pentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N-Bn-3-Pent-HCl-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Compound: N-Benzyl-3-pentanamine Hydrochloride Target Class: Secondary Amine Salt Primary Synthesis Route: Reductive Amination (3-Pentanone + Benzylamine)

Users typically encounter difficulties with this compound due to three factors:

  • Close Boiling Points: The starting material (Benzylamine) and product have relatively close boiling points, making simple distillation difficult on small scales.

  • pKa Similarity: Both the product and the major impurity (Benzylamine) are basic (pKa ~9.5), rendering standard acid-base extraction ineffective for separating them.

  • Crystallization Behavior: The 3-pentyl group provides steric bulk and flexibility, often causing the HCl salt to "oil out" rather than crystallize if the solvent polarity is not strictly controlled.

Diagnostic Workflow (Triage)

Before selecting a protocol, identify the current state of your crude material.

Purification_Decision_Tree Start Start: Crude Material Analysis CheckState Physical State? Start->CheckState Oil Oily Residue / Gum CheckState->Oil Liquid Solid Solid / Precipitate CheckState->Solid Crystalline CheckImpurity Major Impurity (via NMR/LCMS)? Benzylamine Excess Benzylamine CheckImpurity->Benzylamine Primary Amine Present Boron Boron Salts / Neutrals CheckImpurity->Boron Inorganic/Neutral Oil->CheckImpurity Recryst Protocol D: HCl Salt Recrystallization Solid->Recryst Proceed to Polish Distillation Protocol A: Fractional Distillation (Free Base) Benzylamine->Distillation Scale > 10g Scavenger Protocol B: Aldehyde Scavenging (Remove Primary Amine) Benzylamine->Scavenger Scale < 10g AcidBase Protocol C: Acid/Base Extraction (Remove Neutrals/Boron) Boron->AcidBase Clean High Purity (>95%) Distillation->Recryst Scavenger->Recryst AcidBase->Recryst

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material analysis.

Purification Protocols

Protocol A: Removal of Benzylamine (Primary Amine Impurity)

Use this if NMR shows unreacted Benzylamine (approx. 3.8 ppm singlet).

The Challenge: Standard acid/base extraction cannot separate Benzylamine (Primary) from N-Benzyl-3-pentanamine (Secondary) because both protonate at similar pH levels.

Method: The "Scavenger" Trick (Benzaldehyde/Salicylaldehyde) This method exploits the reactivity difference: Primary amines react rapidly with aldehydes to form imines (Schiff bases), while secondary amines react much slower or form unstable aminals that reverse easily.

  • Dissolution: Dissolve crude free base in Ethyl Acetate (EtOAc).

  • Scavenging: Add 1.1 equivalents (relative to the Benzylamine impurity content) of Salicylaldehyde or Benzaldehyde .

  • Reaction: Stir at room temperature for 30 minutes. The primary amine converts to a non-basic imine (Schiff base).

  • Extraction: Wash the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2][3] The secondary amine (Product) protonates and moves to the aqueous layer. The neutral imine (Impurity) stays in the EtOAc layer.

  • Recovery:

    • Separate layers. Keep the Aqueous layer.

    • Basify aqueous layer to pH >12 using NaOH.

    • Extract product back into DCM or Ether.

    • Dry (

      
      ) and concentrate.
      

Expert Insight: Salicylaldehyde is preferred over benzaldehyde because the resulting imine is often insoluble and forms a solid precipitate, making separation even easier [1].

Protocol B: General Cleanup (Acid-Base Workup)

Use this to remove Boron salts (from reductive amination) and neutral organic impurities (unreacted 3-pentanone).

  • Basify: Ensure the crude reaction mixture is quenched and basified (pH > 12) with 1M NaOH.

  • Extract: Extract into Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
    • Note:

      
       is better for avoiding emulsions with boron salts.
      
  • Wash: Wash the organic phase 3x with Brine (Saturated NaCl) .

    • Why? This removes residual water-soluble boron species.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentrate: Evaporate solvent to yield the Crude Free Base (Oil) .

Protocol C: Formation & Recrystallization of the HCl Salt

Use this to convert the oily free base into a stable, crystalline solid.

Reagents:

  • Crude Free Base (Oil)[4]

  • 2M HCl in Diethyl Ether (or Dioxane)

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step:

  • Dilution: Dissolve the crude free base oil in a minimal amount of dry Ethyl Acetate (approx 5 mL per gram of amine).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add HCl in Ether with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Endpoint: Test pH of the supernatant vapor with wet pH paper (should be acidic).

  • Collection: Filter the solid.[4]

  • Recrystallization (The "Fix" for Oiling Out):

    • If the solid is sticky or gummy (common with pentyl chains), perform a recrystallization.

    • Solvent System: IPA / EtOAc or IPA / Hexane .

    • Dissolve the salt in boiling Isopropanol (minimal volume).

    • Remove from heat.[4][5] Add EtOAc (or Hexane) dropwise until persistent cloudiness appears.

    • Allow to cool slowly to Room Temp, then 4°C.

  • Drying: Dry under high vacuum at 40°C.

Recrystallization_Flow Dissolve 1. Dissolve Free Base (Ethyl Acetate) Acidify 2. Add HCl/Ether (0°C, Stirring) Dissolve->Acidify Precip 3. Precipitate Forms (White Solid) Acidify->Precip Filter 4. Filter & Wash (Cold Ether) Precip->Filter Recryst 5. Recrystallize (IPA/EtOAc) Filter->Recryst

Figure 2: Workflow for converting the free base oil to a purified hydrochloride salt.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product "Oils Out" Solvent too polar or impure product.Re-dissolve in boiling IPA. Add diethyl ether until cloudy. Scratch glass with spatula to induce nucleation.
Sticky/Gummy Solid Trapped solvent or excess HCl.Triturate (grind) the gum with anhydrous diethyl ether or pentane. The mechanical action often forces crystallization.
Double Benzyl Peaks (NMR) Tertiary amine impurity (Over-alkylation).This is difficult to remove via extraction. Use Column Chromatography on the Free Base (DCM:MeOH 95:5) before salt formation.
Boron Emulsions Residual Boron from STAB/NaBH4.Wash the organic layer with 10% aqueous Sodium Potassium Tartrate (Rochelle's Salt) instead of brine. This chelates boron [2].
FAQ: Why not just distill the salt?

A: Amine salts (HCl) generally decompose before boiling. You must distill the free base (liquid) under high vacuum (<1 mmHg) if you wish to purify by distillation. The salt is for stability and final purity.

FAQ: My yield is low after recrystallization.

A: The N-benzyl-3-pentyl moiety is lipophilic. The salt may be too soluble in IPA. Try using Acetone as the solvent, or increase the ratio of the anti-solvent (Hexane/Ether).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (See Section on separation of amines via Schiff bases). 6[5][7][8][6][9][10]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862.[11]

  • BenchChem Technical Support. "Purification of Secondary Alkyl Amines." BenchChem Knowledge Base, 2025 . 4

Sources

Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-nitrogen bonds, particularly when faced with sterically demanding aldehydes, ketones, or amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these challenging transformations.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles and foundational questions regarding reductive amination of sterically hindered substrates.

Question: Why is my reductive amination failing or giving low yields with bulky ketones/amines?

Answer: Reductive amination is a two-step process within a single pot: (1) the formation of a hemiaminal, which then dehydrates to an imine or iminium ion, and (2) the reduction of this C=N bond.[1][2] Steric hindrance dramatically slows down the first step. Large, bulky groups on either the carbonyl compound or the amine prevent them from easily approaching each other to form the necessary C-N bond. This leads to a very low concentration of the imine/iminium ion at equilibrium, and your reducing agent may instead slowly reduce the starting carbonyl or simply decompose.[3][4]

Question: What is the most critical parameter to control in a hindered reductive amination?

Answer: Without a doubt, it is managing the equilibrium of imine/iminium ion formation. Since this step is reversible and often unfavorable with hindered substrates, your primary goal is to push this equilibrium to the right.[1][5] This is typically achieved by:

  • Controlling pH: The reaction requires mildly acidic conditions (typically pH 4-6) to catalyze dehydration of the hemiaminal intermediate.[6][7] However, if the pH is too low, the amine starting material becomes protonated and non-nucleophilic, shutting down the reaction.[6]

  • Water Removal: Water is a byproduct of imine formation. Actively removing it from the reaction mixture is a powerful way to drive the reaction forward, in accordance with Le Châtelier's principle.[5]

Question: I'm recovering only my starting materials. What's the first thing I should check?

Answer: If you are recovering both your amine and carbonyl starting materials, it is highly likely that you are not successfully forming the imine intermediate.[8] Before changing your reducing agent or other components, you must address the imine formation equilibrium.

  • Confirm with analysis: If possible, use TLC, LCMS, or NMR to see if even a small amount of the imine is being formed.

  • Optimize pH: Add a catalytic amount of acetic acid. For ketone reactions, this is often essential.[9][10]

  • Increase concentration: Running the reaction at a higher concentration can favor the bimolecular imine formation step.

  • Consider a dehydrating agent: The addition of molecular sieves or using a Dean-Stark trap can be very effective.[5][11]

Question: What is the difference between a direct and an indirect reductive amination?

Answer:

  • Direct (or "in situ") Reductive Amination: This is the most common approach where the carbonyl, amine, and a selective reducing agent are all mixed together in a single pot.[4][9] This method relies on the reducing agent being selective enough to reduce the iminium ion much faster than it reduces the starting carbonyl.[6][12]

  • Indirect (or Stepwise) Reductive Amination: In this method, the imine is pre-formed and sometimes isolated before the reducing agent is added.[9] This can be advantageous for very hindered systems as it allows you to use forcing conditions (like high heat and a Dean-Stark trap) to form the imine, then add a less selective, more powerful reducing agent like NaBH₄ in a separate step.[13]

Part 2: Troubleshooting Guide & Advanced Solutions

This section provides answers to specific experimental failures and offers advanced strategies.

Scenario 1: "My reaction is slow and stalls. I see imine formation, but it doesn't convert to the product."

Answer: This indicates that the reduction step is the bottleneck. The choice of reducing agent is critical here.

  • Issue: Your reducing agent may be too sterically hindered itself or not reactive enough under your conditions.

  • Solution 1: Switch to a More Suitable Reducing Agent. For hindered substrates, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[9][10][14] It is more reactive than sodium cyanoborohydride (NaBH₃CN) and its bulk can sometimes be advantageous. However, for extremely hindered cases, a less bulky and more reactive reagent like a borane-pyridine complex might be necessary.[15][16][17]

  • Solution 2: Increase Temperature. While many reductive aminations are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for the reduction of a hindered iminium ion.

  • Solution 3: Check for Catalyst Deactivation. If using catalytic hydrogenation (e.g., H₂/Pd), the amine product or intermediates can sometimes inhibit the catalyst.[1] In this case, switching to a stoichiometric hydride reducing agent is recommended.

Data Presentation: Comparison of Common Reducing Agents for Hindered Systems
Reducing AgentCommon AbbreviationTypical ConditionsProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABDCE or THF, often with catalytic AcOH[9][10]Excellent selectivity for iminium ions over carbonyls; effective for many hindered systems; non-toxic byproducts.[12][14]Can be slow with extremely hindered substrates; hygroscopic.[9]
Sodium Cyanoborohydride NaBH₃CNMethanol, pH 5-7[18]Good selectivity at controlled pH; tolerant of protic solvents.[8]Highly toxic (potential for HCN gas release below pH 7); often less effective for hindered ketones than STAB.[9][12]
Borane-Pyridine Complex Py-BH₃Acetic acid or protic solvents[15][19]Highly reactive; effective for reducing hindered imines and amides; stable and easy to handle liquid.[16][17][20]Less selective (can reduce carbonyls and other functional groups); requires careful quenching.[17]
Catalytic Hydrogenation H₂/Pd, Pt, NiH₂ gas, various solvents[1]High atom economy, "green" option.[21]Catalyst can be inhibited by substrates/products; may not be suitable for molecules with other reducible groups (alkenes, alkynes, nitro groups).[1][9]

Scenario 2: "I'm seeing significant formation of an alcohol byproduct from my starting ketone/aldehyde."

Answer: This is a classic selectivity problem. It means your reducing agent is reducing the starting carbonyl faster than the iminium ion is being formed and/or reduced.

  • Issue: The reducing agent is too powerful or the reaction conditions favor carbonyl reduction.

  • Solution 1: Use a More Selective Reagent. This is the primary reason NaBH(OAc)₃ and NaBH₃CN were developed.[9][18] NaBH(OAc)₃ is particularly good at avoiding carbonyl reduction.[22] Standard NaBH₄ is generally too reactive for a direct reductive amination unless you pre-form the imine.[6][23]

  • Solution 2: Ensure Proper pH. For NaBH₃CN, the reaction is selective for the iminium ion at pH 6-7.[18] At lower pH (3-4), it will readily reduce aldehydes and ketones.[9][18]

  • Solution 3: Pre-form the imine. If selectivity remains an issue, switch to an indirect protocol. Form the imine first, remove the excess carbonyl if possible, and then add the reducing agent.[9]

Visualization: Troubleshooting Workflow for Low-Yield Reductive Amination

Below is a logical workflow to diagnose and solve common issues in hindered reductive aminations.

G Start Low Yield or No Reaction CheckImine Analyze reaction mixture (TLC, LCMS). Is the imine/iminium ion forming? Start->CheckImine NoImine No Imine Detected: Push the Equilibrium CheckImine->NoImine No YesImine Imine Detected, No Product: Optimize Reduction Step CheckImine->YesImine Yes AddAcid Add catalytic acid (e.g., Acetic Acid) NoImine->AddAcid ChangeReductant Switch Reducing Agent (e.g., NaBH3CN -> NaBH(OAc)3 -> Py-BH3) YesImine->ChangeReductant AddDehydrator Add dehydrating agent (e.g., Mol. Sieves) AddAcid->AddDehydrator UseDeanStark Use Dean-Stark trap with azeotropic solvent (e.g., Toluene) AddDehydrator->UseDeanStark IncreaseConc Increase reactant concentration UseDeanStark->IncreaseConc IncreaseTemp Increase reaction temperature (40-50 °C) ChangeReductant->IncreaseTemp CheckPurity Check purity of reagents IncreaseTemp->CheckPurity

Caption: A troubleshooting decision tree for low-yielding reductive aminations.

Part 3: Protocols & Methodologies

Protocol: General Procedure for Reductive Amination of a Hindered Ketone with STAB

This protocol provides a robust starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered ketone (1.0 equiv.).

  • Solvent & Amine Addition: Dissolve the ketone in a dry, aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9][10] Add the amine (1.1 - 1.5 equiv.).

  • Catalyst Addition (if necessary): Add glacial acetic acid (1.1 equiv.). For many ketone-based reductive aminations, the acid catalyst is crucial for iminium ion formation.[9]

  • Imine Formation: Stir the mixture at room temperature for 1-4 hours to allow for the imine/iminium ion equilibrium to be established. You can monitor the formation by TLC or LCMS if desired.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight (16-24 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: The Reductive Amination Mechanism

This diagram illustrates the key equilibrium step that is often the bottleneck in reactions with sterically hindered substrates.

G Reactants Ketone + Amine Hemiaminal Hemiaminal Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (+H+, -H2O) (Reversible & Often Slow) Product Amine Product Iminium->Product Irreversible Reduction [Hydride Source]

Caption: The mechanism highlights the reversible imine formation and irreversible reduction.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). ResearchGate. [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions. Harvard University. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Pyridine borane complexes. (n.d.).
  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (2020). ResearchGate. [Link]

  • Reductive amination NaB(AcO)3. (2023). Reddit. [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Make-or-break chemistry. (2011). Chemical Connections. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2020). Chemical Communications. [Link]

  • Question about reductive amination reaction procedure. (2025). Reddit. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Boron reagents for reductive amination. (2025). ResearchGate. [Link]

  • Sodium Triacetoxyborohydride. (n.d.). Merck Millipore. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Wikipedia. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Dean-Stark. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Dean–Stark apparatus. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Stability & Storage of N-Benzyl-3-pentanamine Hydrochloride

[1]

Executive Summary & Chemical Profile

Compound: N-Benzyl-3-pentanamine hydrochloride Chemical Class: Secondary Amine Salt (Benzylic) Critical Vulnerabilities: Hygroscopicity, Benzylic Oxidation.[1]

This guide provides an autonomous technical framework for the storage and handling of N-Benzyl-3-pentanamine HCl. Unlike simple inorganic salts, this molecule possesses a "dual-threat" stability profile: the hydrochloride moiety induces hygroscopicity , while the benzylic carbon creates a specific site for oxidative degradation .[1]

The protocols below are designed to be self-validating : they do not just tell you how to store the compound, but how to prove it is still viable for your specific application.

The Stability Matrix (The "Why")

To troubleshoot effectively, you must understand the mechanism of failure.[1] This compound degrades via two distinct pathways depending on the storage breach.[1]

A. The Hygroscopic Loop (Moisture Ingress)
  • Mechanism: The ionic lattice of the hydrochloride salt is thermodynamically driven to coordinate with water molecules.

  • Impact: Water absorption disrupts the crystal lattice, leading to "caking" or deliquescence.[1] More critically, moisture acts as a plasticizer, increasing molecular mobility and accelerating chemical side reactions.[1]

  • Visual Indicator: Clumping, formation of a "gum," or adhesion to the spatula.[1]

B. Benzylic Oxidation (Air Exposure)[1]
  • Mechanism: The carbon atom attached to the benzene ring (benzylic position) has a lower C-H bond dissociation energy (~85-90 kcal/mol) compared to standard alkyl chains.[1] Radical initiators (light, trace metals) can abstract this proton, leading to the formation of peroxides, which eventually cleave to form Benzaldehyde and 3-pentanamine .[1]

  • Impact: Loss of potency and introduction of reactive aldehyde impurities.[1]

  • Visual Indicator: Yellowing or browning of the white powder; almond-like odor (benzaldehyde).[1]

C. N-Nitrosation (The Hidden Risk)[2]
  • Mechanism: Secondary amines can react with atmospheric nitrogen oxides (NOx) or nitrite impurities in excipients to form N-nitrosamines.[1]

  • Risk: N-Nitroso compounds are potent genotoxins.[1]

  • Prevention: Avoid storage in stability chambers utilizing sodium nitrite for humidity control.[1]

Visualization: Degradation Pathways & Handling

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathwaysCompoundN-Benzyl-3-pentanamine HCl(White Crystalline Solid)MoistureMoisture Ingress(High Humidity)Compound->Moisture HygroscopicityOxygenOxygen + Light(Benzylic Attack)Compound->Oxygen H-AbstractionHydrateHydrate/Deliquescent Form(Sticky/Gum)Moisture->Hydrate Lattice DisruptionRadicalBenzylic RadicalIntermediateOxygen->Radical Radical MechanismHydrolysisIonic Dissociation(pH Shift)Hydrate->Hydrolysis SolubilizationBenzaldehydeBenzaldehyde(Almond Odor)Radical->Benzaldehyde Oxidative CleavageAmine3-PentanamineDegradantRadical->Amine Cleavage

Caption: Figure 1.[1] Mechanistic degradation pathways showing the divergence between moisture-induced physical changes and oxidative chemical cleavage.

Troubleshooting Guide (Scenario-Based)

Use this guide when you encounter an anomaly in the lab.

ObservationLikely DiagnosisRoot CauseImmediate Action
Material is sticky or clumped Hygroscopic Failure Seal breach; stored without desiccant.[1]Do not use for quantitative work. Dry over P₂O₅ in a vacuum desiccator for 24h. Re-assay before use.
Yellow/Brown discoloration Oxidation Exposure to air/light; Benzylic oxidation.[1]Discard. Oxidation products (aldehydes) can cross-react with other reagents.[1]
Strong "Almond" smell Advanced Degradation Formation of Benzaldehyde.[1]Quarantine & Discard. The batch is chemically compromised.
Melting Point Depression (>2°C) Impurity/Solvent Trap Moisture uptake or synthesis solvent retention.[1]Perform HPLC analysis. If purity >98%, recrystallize from dry ethanol/ether.[1]
Assay Value > 100% Solvent Loss Loss of residual solvent or hydration shell (if hydrate).[1]Check TGA (Thermogravimetric Analysis).[1] Re-calculate stoichiometry.

Experimental Protocols: Self-Validating Systems

Do not rely solely on the label's expiration date.[1] Use these protocols to validate the material at the time of use.

Protocol A: The "Use-Test" (Quick Purity Check)

For routine synthesis where >95% purity is acceptable.

  • Dissolution: Dissolve 10 mg of sample in 1 mL of D₂O (Deuterated Water) or CD₃OD.

  • H-NMR Check:

    • Look for the Benzylic Protons (Singlet/Doublet around 4.0 - 4.2 ppm).[1]

    • Check for Benzaldehyde: Look for an aldehyde proton peak at ~10.0 ppm.[1]

    • Check for Water: Observe the water peak integral relative to the salt.

  • Decision: If aldehyde peak is visible (>1%), repurify.

Protocol B: Long-Term Storage Setup

Standard Operating Procedure (SOP) for storage > 3 months.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with dry Argon or Nitrogen for 10 seconds before sealing.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized bag (Mylar) containing a sachet of silica gel or molecular sieves.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Frequently Asked Questions (FAQs)

Q: Can I store the solution (dissolved in water/methanol) instead of the powder? A: No. In solution, the protective crystal lattice energy is lost.[1] The benzylic position becomes significantly more accessible to dissolved oxygen, accelerating oxidation.[1] Furthermore, in protic solvents, proton exchange can occur.[1] Always store as a dry solid.[1]

Q: The SDS says "Store at Room Temperature," but you recommend -20°C. Why? A: SDS recommendations are often based on "short-term shipping stability" or general safety (flammability), not "long-term chemical integrity."[1] For a secondary amine HCl salt with a benzylic group, lower temperatures significantly reduce the kinetic rate of oxidation (Arrhenius equation).[1]

Q: My stability chamber uses Sodium Nitrite (NaNO₂) to control humidity. Is this safe? A: CRITICAL WARNING: No. Acidic amine salts can react with vapor-phase nitrites (NOx) to form N-Nitrosamines (e.g., N-nitroso-N-benzyl-3-pentanamine), which are potent carcinogens.[1] Use Potassium Carbonate or Magnesium Chloride for humidity control instead [1].[1]

Q: How do I re-crystallize if the material has yellowed? A: Dissolve the salt in a minimum amount of hot ethanol. Add activated charcoal (to absorb colored oxidation impurities), filter while hot through Celite, and then induce precipitation by adding cold diethyl ether or ethyl acetate.[1]

References

  • Sluggett, G. W., et al. (2018).[1] "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation.

  • Moriyama, K., et al. (2014).[1][2] "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide." Organic Letters.

  • Hiroyuki, N., et al. (2016).[1] "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Journal of Powder Technology.

Technical Support Center: Stability & Handling of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: #HYGRO-HCl-001 Subject: Prevention of Hygroscopic Degradation and Deliquescence

Introduction: The "HCl Default" Trap

Welcome to the technical support center. You are likely here because your amine hydrochloride (HCl) salt—chosen for its high aqueous solubility—is failing. It may be caking, turning into an oil (deliquescence), or chemically degrading (hydrolysis/disproportionation).

The Core Conflict: The very property that makes HCl salts desirable (high lattice energy often coupled with high hydration energy) renders them susceptible to moisture. The chloride ion (


) is a "hard" base with a high charge density, making it aggressively hygroscopic in many crystal lattices. When Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of your salt, the solid dissolves in its own sorbed water, leading to catastrophic failure.

This guide provides the diagnostic protocols, immediate handling fixes, and long-term formulation strategies to stabilize your compound.

Module 1: Diagnostics & Root Cause Analysis

Before attempting a fix, you must quantify the problem. "It looks wet" is not data. You need to determine the Critical Relative Humidity (CRH) .

Protocol 1.1: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on static weighing. Use DVS to map the sorption isotherm.[1][2][3]

The Workflow:

  • Equilibration: Dry sample at 0% RH (or ambient) until mass change (

    
    ) is < 0.002% per minute.
    
  • Sorption Ramp: Increase RH in 10% steps up to 95%.

  • Desorption Ramp: Decrease RH back to 0%.

  • Analysis: Look for the inflection point (exponential mass gain) which marks the CRH.

Data Interpretation:

  • Reversible Hysteresis: Indicates mesoporous water entrapment or channel hydrate formation.

  • Irreversible Mass Gain: Indicates deliquescence (phase change to solution).

  • Stoichiometric Step: Indicates formation of a stable hydrate (e.g., monohydrate).

Visualization: DVS Analytical Workflow

DVS_Workflow Start Sample Preparation (10-20mg) Equil Equilibration (0% RH, 25°C) Start->Equil Ramp Humidity Ramp (Step 10% RH) Equil->Ramp Measure Gravimetric Measurement Ramp->Measure Measure->Ramp Next Step Analyze Isotherm Analysis Measure->Analyze Cycle Complete Deliquescence Deliquescence Analyze->Deliquescence Exp. Mass Gain Hydrate Hydrate Analyze->Hydrate Step Change

Figure 1: Standardized Dynamic Vapor Sorption (DVS) workflow for identifying hygroscopic thresholds.

Module 2: Immediate Mitigation (Storage & Handling)

If you cannot change the salt form immediately, you must control the environment.

Protocol 2.1: The "Dry Chain" Management

Treat deliquescent HCl salts like organometallic reagents.

  • Weighing: Never weigh in open air if RH > 40%. Use a glove bag or glove box purged with

    
    .
    
  • Headspace: Flush storage vial headspaces with Argon (heavier than air) before sealing.

  • Desiccants: Silica gel is often insufficient for HCl salts with low CRH. Use Molecular Sieves or

    
    .
    

Table 1: Desiccant Efficiency Guide

Desiccant MaterialResidual Water (mg

/L air)
Capacity (% w/w)Recommendation
Phosphorus Pentoxide (

)
0.00002LowCritical Storage Only. Best drying power but corrosive.
Molecular Sieves (4Å) 0.00115-20%Standard. High efficiency and non-corrosive.
Silica Gel 0.01 - 0.130-40%General Use. Good capacity but poor efficiency at low RH.
Calcium Chloride 0.1 - 0.2HighAvoid. Can liquefy and contaminate samples.
Module 3: The Cure (Salt Selection & Formulation)

The root cause is often the counterion. HCl salts are prone to disproportionation (loss of HCl gas) and high hygroscopicity.

Strategy 3.1: The "Rule of 2" and Counterion Switching

To ensure a stable salt that resists hydrolysis and disproportionation, the difference between the pKa of the base and the acid must be sufficient:



If your HCl salt is unstable, switch to a counterion with a lower hydration energy or higher lipophilicity.

Alternative Counterions:

  • Mesylate / Tosylate: Often less hygroscopic than HCl but still water-soluble.

  • Fumarate / Maleate: Organic anions that often pack better in the crystal lattice, raising the CRH.

  • Lipophilic Salts (Alkyl Sulfates): For extreme cases, use longer-chain counterions (e.g., lauryl sulfate) to create "lipophilic salts" that repel moisture [1].

Visualization: Salt Selection Decision Tree

Salt_Selection Start Current Form: Amine HCl Salt Check_CRH Is CRH < 40%? Start->Check_CRH Keep_HCl Maintain HCl. Optimize Storage. Check_CRH->Keep_HCl No Check_pKa Can you change the salt? Check_CRH->Check_pKa Yes (Hygroscopic) Formulation_Fix Use Lipid Formulation or Lyophilization Check_pKa->Formulation_Fix No (Regulatory Lock) Screen_Ions Screen Counterions: 1. Mesylate/Tosylate 2. Fumarate/Succinate Check_pKa->Screen_Ions Yes Test_Lipophilic Test Lipophilic Salts (e.g., Stearate, Docusate) Screen_Ions->Test_Lipophilic Still Hygroscopic?

Figure 2: Strategic decision tree for addressing hygroscopicity via salt switching or formulation.

Module 4: Troubleshooting FAQ

Q1: My sample turned into a yellow oil overnight. Can I save it?

  • Diagnosis: Deliquescence. The salt absorbed enough water to dissolve itself. The yellow color likely indicates oxidation or hydrolysis of the free amine in solution.

  • Action: You cannot simply "dry it down" to restore the original crystal form easily.

    • Attempt: Dissolve in anhydrous ethanol/methanol and attempt recrystallization with an anti-solvent (e.g., diethyl ether or heptane).

    • Prevention:[4][5][6] If this happens rapidly, your operating environment is likely above the CRH. Move to a glove box.

Q2: I smell a "fishy" odor when opening the container.

  • Diagnosis: Disproportionation.[7][8][9] The salt is dissociating:

    
    . The "fishy" smell is the free amine [4].
    
  • Action: This is a chemical stability failure, not just physical. HCl is too volatile. Switch to a non-volatile acid like Sulfuric acid (Sulfate) or Phosphoric acid (Phosphate) to "lock" the amine.

Q3: The powder cakes in the drum but doesn't liquefy.

  • Diagnosis: Moisture cycling. Small amounts of surface moisture are causing "liquid bridges" between particles, which then solidify during temperature drops.

  • Action: Add a glidant like Colloidal Silicon Dioxide (0.5 - 1.0%) to the formulation. Ensure double-lined polyethylene bags with a desiccant sachet between the liners, not touching the product.

Q4: Can I use lyophilization (freeze-drying) to fix this?

  • Diagnosis: Lyophilization removes water, but amorphous HCl salts created this way are more hygroscopic than crystalline forms due to high surface energy.

  • Action: If you lyophilize, you must anneal the product to induce crystallinity or use a cryoprotectant/bulking agent (like Mannitol) that crystallizes easily to protect the amorphous amine salt.

References
  • Rationalizing Counterion Selection for the Development of Lipophilic Salts. Molecular Pharmaceutics. (2024). Discusses the use of alkyl sulfates to reduce lattice energy and hygroscopicity.

  • USP <1241> Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.[10] Defines sorption isotherms and hygroscopicity classifications.

  • Dynamic Vapor Sorption (DVS) Analysis. Surface Measurement Systems. Detailed methodology for gravimetric sorption analysis.

  • Impact of Counterion and Salt Form on Properties. Royal Society of Chemistry. Reviews how counterions like TFA and HCl affect peptide/amine stability and hygroscopicity.

  • Amine Hydrochloride Salts: Stability and Polyurethane Synthesis. University of Glasgow Theses. Investigates the lattice energies and dissociation mechanisms of amine HCl salts.

Sources

Technical Support Center: Synthesis of N-benzyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-3-pentanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis and minimize side reactions for optimal yield and purity.

Introduction to N-benzyl-3-pentanamine Synthesis

The most common and efficient method for synthesizing N-benzyl-3-pentanamine is through the reductive amination of 3-pentanone with benzylamine. This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced to the desired secondary amine.[1][2][3] The choice of reducing agent is critical to the success of this reaction, as it must selectively reduce the imine in the presence of the starting ketone.[4][5]

This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent well-suited for this transformation.[4][6][7] We will explore the nuances of this reaction, common pitfalls, and strategies to ensure a successful outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-benzyl-3-pentanamine via reductive amination.

Problem 1: Low Yield of N-benzyl-3-pentanamine

Possible Cause A: Incomplete Imine Formation

  • Explanation: The formation of the imine intermediate is a reversible reaction and is often the rate-limiting step. If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction will be inefficient.

  • Solution:

    • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen of 3-pentanone, making it more electrophilic and accelerating the initial attack by benzylamine.[6]

    • Dehydration: The formation of the imine releases a molecule of water.[2] While not always necessary with sodium triacetoxyborohydride, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help drive the equilibrium towards the imine.[1]

    • Pre-formation: Allow the 3-pentanone and benzylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to ensure sufficient imine formation.[8]

Possible Cause B: Reduction of the Starting Ketone

  • Explanation: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the 3-pentanone to 3-pentanol, consuming the starting material and reducing the overall yield of the desired amine.[9][10] Sodium triacetoxyborohydride is specifically chosen to avoid this, as it is a milder reducing agent that reacts much faster with the iminium ion than with the ketone.[6][11]

  • Solution:

    • Use the Correct Reducing Agent: Employ sodium triacetoxyborohydride (NaBH(OAc)₃) for its high selectivity in reductive aminations.[4][5][7]

    • Controlled Addition of NaBH₄: If NaBH₄ must be used, it is crucial to allow for complete imine formation before its addition. The reducing agent should be added portion-wise at a low temperature (e.g., 0 °C) to minimize ketone reduction.[8][9]

Possible Cause C: Inactive Reducing Agent

  • Explanation: Sodium triacetoxyborohydride is sensitive to moisture and can degrade over time, leading to reduced activity.[5][9]

  • Solution:

    • Proper Storage: Store NaBH(OAc)₃ in a tightly sealed container in a desiccator.

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reducing agent.

    • Check for Activity: The potency of the reagent can be assayed through a simple test reduction of an aldehyde.[5]

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause A: Formation of Dibenzylamine

  • Explanation: Dibenzylamine can form as a byproduct through several pathways, including the reductive amination of benzaldehyde (an impurity in benzylamine) with another molecule of benzylamine.

  • Solution:

    • Purity of Starting Materials: Use high-purity benzylamine to minimize the presence of benzaldehyde.

    • Stoichiometry Control: Use a slight excess of 3-pentanone relative to benzylamine to ensure the primary amine is consumed in the desired reaction.

Possible Cause B: Over-alkylation to a Tertiary Amine

  • Explanation: The product, N-benzyl-3-pentanamine, is a secondary amine and can potentially react with another molecule of 3-pentanone and undergo a second reductive amination to form a tertiary amine. However, this is generally less of a concern in this specific reaction due to steric hindrance.

  • Solution:

    • Control Stoichiometry: Avoid a large excess of 3-pentanone and the reducing agent.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and stop it once the starting materials are consumed.

Possible Cause C: Unreacted Starting Materials

  • Explanation: Incomplete reaction will leave unreacted 3-pentanone and benzylamine in the crude product.

  • Solution:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

    • Optimize Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates.

    • Purification: Unreacted starting materials can typically be removed during the work-up and purification steps. An acidic wash can remove unreacted benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of reductive amination with sodium triacetoxyborohydride?

A1: The reaction proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: Benzylamine, a nucleophile, attacks the electrophilic carbonyl carbon of 3-pentanone. This is followed by the elimination of a water molecule to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the carbon of the iminium ion, reducing the C=N bond to a C-N single bond, thus forming the final product, N-benzyl-3-pentanamine.[12]

Q2: Why is sodium triacetoxyborohydride preferred over other borohydride reagents like sodium borohydride or sodium cyanoborohydride?

A2: Sodium triacetoxyborohydride offers several advantages:

  • Selectivity: It is a mild reducing agent that selectively reduces imines and iminium ions much faster than it reduces ketones or aldehydes.[4][6] This allows for a one-pot procedure where all reagents can be mixed together from the start without significant reduction of the starting ketone.[6][7]

  • Safety: Unlike sodium cyanoborohydride (NaBH₃CN), it does not produce toxic cyanide waste.[3][4]

  • Effectiveness with Weakly Basic Amines: It is particularly effective for reductive aminations involving weakly basic amines.[4][7]

Sodium borohydride (NaBH₄) is a stronger reducing agent and can readily reduce the starting ketone, leading to byproducts and lower yields.[9][11] Sodium cyanoborohydride, while selective, is highly toxic.[4]

Q3: What are the optimal solvent and temperature conditions for this synthesis?

A3:

  • Solvent: Anhydrous aprotic solvents are generally preferred for reactions using sodium triacetoxyborohydride as it is water-sensitive.[5][9] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[6][9] Tetrahydrofuran (THF) can also be used.[6]

  • Temperature: The reaction is typically carried out at room temperature. The reaction is often exothermic, so for larger-scale reactions, maintaining room temperature with a water bath may be necessary.

Q4: How can I effectively purify the final product, N-benzyl-3-pentanamine?

A4:

  • Work-up: After the reaction is complete, it is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid and decompose the excess reducing agent.[13] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes: The organic layer should be washed with water and then brine to remove any water-soluble byproducts. A wash with a dilute acid solution (e.g., 1M HCl) can remove any unreacted benzylamine, but this may also protonate the product, making it water-soluble. Therefore, the aqueous acidic layer would need to be basified and re-extracted. A more straightforward approach is to rely on chromatography.

  • Chromatography: The most common method for purifying amines is flash column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes is often effective. To prevent the amine from streaking on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.5-1%) should be added to the eluent.[14]

Experimental Protocol: Synthesis of N-benzyl-3-pentanamine

This protocol provides a general procedure for the reductive amination of 3-pentanone with benzylamine using sodium triacetoxyborohydride.

Materials:

  • 3-Pentanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-pentanone (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Amine: Add benzylamine (1.0-1.1 equivalents) to the solution. If using acetic acid as a catalyst, add a catalytic amount (e.g., 0.1 equivalents) at this stage.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents). A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 2-24 hours).

  • Quenching: Carefully and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Ensure that any gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-3-pentanamine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 0.5% triethylamine).

Visualizing the Process

Diagram 1: Reaction Pathway

G 3-Pentanone 3-Pentanone Imine Intermediate Imine Intermediate 3-Pentanone->Imine Intermediate + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine Intermediate N-benzyl-3-pentanamine N-benzyl-3-pentanamine Imine Intermediate->N-benzyl-3-pentanamine + NaBH(OAc)3 G Low Yield Low Yield Incomplete Imine Formation Incomplete Imine Formation Low Yield->Incomplete Imine Formation Check TLC for starting materials Ketone Reduction Ketone Reduction Low Yield->Ketone Reduction Check for alcohol byproduct (GC/NMR) Inactive Reductant Inactive Reductant Low Yield->Inactive Reductant Add Acid Catalyst Add Acid Catalyst Incomplete Imine Formation->Add Acid Catalyst Solution Use Dehydrating Agent Use Dehydrating Agent Incomplete Imine Formation->Use Dehydrating Agent Solution Pre-form Imine Pre-form Imine Incomplete Imine Formation->Pre-form Imine Solution Use Selective Reductant (NaBH(OAc)3) Use Selective Reductant (NaBH(OAc)3) Ketone Reduction->Use Selective Reductant (NaBH(OAc)3) Solution Use Fresh Reductant Use Fresh Reductant Inactive Reductant->Use Fresh Reductant Solution

Caption: Decision tree for troubleshooting low product yield.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • ChemicalBook. (2024, December 16).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Chemistry Steps. (2024, March 28).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • BenchChem. (n.d.).
  • Myers, J. W. (n.d.).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Wikipedia. (n.d.).
  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
  • Reddit. (2025, February 13).
  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.

Sources

resolving solubility issues of N-Benzyl-3-pentanamine HCl in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-NBP-HCl-001 Topic: Resolving Aqueous Solubility & Precipitation Issues Molecule: N-Benzyl-3-pentanamine Hydrochloride (C₁₂H₁₉N[1]·HCl) Classification: Secondary Amine Salt / Amphiphilic Cation

Executive Summary

N-Benzyl-3-pentanamine HCl presents a classic challenge in physical pharmacy: it is an amphiphilic salt.[1] While the hydrochloride head group (


) is ionic and hydrophilic, the molecule possesses two significant hydrophobic domains—the benzyl ring and the branched 3-pentyl chain.[1]

Users typically encounter two distinct failure modes:

  • "Oiling Out": Appearance of liquid droplets or a sticky gum.[1] This is pH-driven disproportionation to the free base.[1]

  • Crystalline Precipitation: Appearance of white solids upon adding acid.[1] This is the Common Ion Effect .[2][3]

This guide provides the mechanistic causality and validated protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

Troubleshooting Logic Tree

TroubleshootingFlow Start START: Observe Solution Observation What do you see? Start->Observation Oily Oily Droplets / Haze Observation->Oily Liquid Phase Separation Crystalline White Crystalline Solid Observation->Crystalline Solid Precipitate CheckPH Check pH Oily->CheckPH CheckCl Did you add excess HCl? Crystalline->CheckCl HighPH pH > pHmax (approx 6-7) CheckPH->HighPH Action1 Action: Acidify (Drop pH) HighPH->Action1 YesCl Yes: Common Ion Effect CheckCl->YesCl NoCl No: Saturation / Temp CheckCl->NoCl Action2 Action: Dilute or Heat YesCl->Action2 Action3 Action: Add Co-solvent (DMSO) NoCl->Action3

Figure 1: Diagnostic logic for distinguishing between free-base disproportionation (oiling out) and salt precipitation.

Part 2: Technical Deep Dive & FAQs

Issue 1: The "Oiling Out" Phenomenon (pHmax)

User Question: "I dissolved the powder in water, but it turned cloudy and oily after a few minutes. Is my compound impure?"

Technical Explanation: Likely not impure. You are observing disproportionation . N-Benzyl-3-pentanamine is a secondary amine.[1] Its conjugate acid (the salt) exists in equilibrium with the free base.



The free base (


) is highly lipophilic due to the benzyl and pentyl groups and has very low water solubility (

). If the pH of your solution rises above the pHmax (the pH of maximum solubility), the equilibrium shifts right, generating the insoluble oil.[1]
  • The Trap: Dissolving a high concentration of amine salt in unbuffered water can raise the pH (self-buffering) closer to the pKa, triggering precipitation.[1]

Corrective Action: Ensure the solution pH is maintained at least 2 units below the pKa . For this class of amines (pKa


 9.5–10.5), target a pH < 6.0 .
Issue 2: The Common Ion Effect

User Question: "I added 1M HCl to ensure it stays dissolved, but more white solid precipitated. Why?"

Technical Explanation: You have triggered the Common Ion Effect . The solubility product constant (


) governs the salt's stability:


If you artificially increase the concentration of chloride ions (


) by adding excess HCl or NaCl, the system must reduce the concentration of the drug cation (

) to maintain the constant

. It does this by precipitating the salt.[2][4][5]

Data: Impact of Chloride on Solubility (Theoretical Model) Based on standard solubility product principles for hydrophobic amine salts.

Solvent Condition[Cl⁻] (M)Relative SolubilityOutcome
Pure Water~0.0 (Trace)100% (Reference)Dissolved
0.1 M HCl0.1~10-20%Risk of Precipitate
1.0 M HCl1.0< 1%Heavy Precipitation
0.9% Saline (NaCl)0.154~15%Moderate Risk

Corrective Action: Use buffer systems (like Phosphate or Acetate) rather than strong acids to control pH without flooding the system with Chloride ions. Alternatively, use a different counter-ion acid (like Acetic Acid) if the application permits.

Part 3: Validated Solubilization Protocol

Objective: Prepare a stable 10 mM stock solution of N-Benzyl-3-pentanamine HCl.

Reagents Required[5]
  • N-Benzyl-3-pentanamine HCl solid.[1]

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) - Recommended for stock.[1]

  • Aqueous Buffer: 50mM Acetate Buffer (pH 4.5) or Phosphate Buffered Saline (PBS) only if diluted immediately.

Step-by-Step Methodology
  • The "Pre-Wet" (Critical Step):

    • Weigh the target amount of salt.

    • Do not add water immediately.[1] The hydrophobic benzyl/pentyl tails can resist wetting, causing clumps.[1]

    • Add DMSO first.[1] Create a 100x or 1000x concentrate (e.g., 100 mM in 100% DMSO).

    • Why: The salt is highly soluble in DMSO, avoiding both pH and Common Ion issues during the initial dissolution.

  • Aqueous Dilution:

    • Slowly add the DMSO stock to your aqueous media while vortexing.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for biological assays.

  • Direct Aqueous Preparation (If DMSO is prohibited):

    • Step A: Calibrate water pH to 4.0–5.0 using Acetic Acid (NOT HCl).

    • Step B: Add solid slowly with vigorous stirring.

    • Step C: If "oiling" occurs, sonicate at 40°C. The heat increases

      
       (intrinsic solubility) and the sonication disperses the oil, allowing re-protonation.
      
Solubility Equilibrium Pathway

SolubilityEq Salt Solid Salt (R-NH2+ Cl-) Ions Dissolved Ions (R-NH2+  +  Cl-) Salt->Ions Dissolution (Ksp) Ions->Salt Precipitation (High [Cl-]) FreeBase Free Base (Oil) (R-NH) Ions->FreeBase Deprotonation (pH > pHmax) FreeBase->Ions Acidification (pH < pKa)

Figure 2: Chemical equilibrium governing the phase states of N-Benzyl-3-pentanamine.

References

  • PubChem. N-Propyl-3-pentanamine hydrochloride (Analogous Structure/Salt Data).[1] National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6][7] Advanced Drug Delivery Reviews.[1] (Discusses pHmax and Common Ion Effect mechanisms).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1][6][8] Wiley-VCH.[1][9] (The authoritative text on salt solubility and disproportionation).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Henderson-Hasselbalch and pH-solubility profiling).

  • NIST Chemistry WebBook. 3-Pentanamine Properties. National Institute of Standards and Technology.[10] Available at: [Link]

Sources

Validation & Comparative

Decoding the Signature Fragmentation of N-Benzyl-3-pentanamine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns observed within a mass spectrum provide a veritable fingerprint of a molecule, offering deep insights into its atomic arrangement. This guide, designed for the discerning researcher, delves into the mass spectrometric behavior of N-Benzyl-3-pentanamine, a secondary amine of interest in various chemical and pharmaceutical contexts. We will dissect its predicted fragmentation under electron ionization and compare this "hard" ionization technique with "softer" alternatives, providing a comprehensive framework for its analytical characterization.

The Electron Ionization (EI) Fragmentation Pathway of N-Benzyl-3-pentanamine: A Tale of Two Cleavages

Electron ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. For N-Benzyl-3-pentanamine, the resulting mass spectrum is anticipated to be dominated by two principal fragmentation mechanisms: alpha-cleavage , characteristic of aliphatic amines, and benzylic cleavage , a hallmark of compounds bearing a benzyl group.

The molecular ion ([M]•+) of N-Benzyl-3-pentanamine (m/z 177) is expected to be of low abundance or even absent, a common observation for aliphatic amines under EI conditions.[1] The fragmentation pathways are initiated from the radical cation formed upon electron impact.

Alpha-Cleavage: The Signature of the Amine Core

Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is driven by the stabilization of the resulting cation through resonance with the nitrogen's lone pair of electrons.[4][5] For N-Benzyl-3-pentanamine, two primary alpha-cleavage pathways are possible:

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C₃-C₄ bond results in the formation of a resonance-stabilized iminium ion at m/z 148 . This is often a highly favored fragmentation pathway for secondary amines.

  • Loss of a propyl radical (•CH₂CH₂CH₃): Cleavage of the C₃-C₂ bond would lead to an iminium ion at m/z 134 .

The relative abundance of these fragments will depend on the stability of the radical lost and the transition state energies, with the loss of the larger alkyl group often being preferred.[6]

Benzylic Cleavage: The Imprint of the Benzyl Group

The presence of the benzyl group introduces a highly favorable fragmentation pathway known as benzylic cleavage.[7] This involves the cleavage of the bond between the benzylic carbon and the nitrogen atom. This cleavage is particularly facile due to the exceptional stability of the resulting benzyl cation (C₇H₇⁺), which can rearrange to the even more stable tropylium ion.[7][8] This fragmentation leads to a prominent peak at m/z 91 . The stability of this cation often makes it the base peak in the mass spectra of benzyl-containing compounds.[9]

A secondary benzylic cleavage pathway can also occur, involving the loss of a hydrogen atom from the benzylic position to form an [M-1]⁺ ion at m/z 176 .

The following diagram illustrates the predicted primary fragmentation pathways of N-Benzyl-3-pentanamine under electron ionization.

fragmentation cluster_alpha Alpha-Cleavage cluster_benzyl Benzylic Cleavage M N-Benzyl-3-pentanamine [M]•+ m/z 177 frag1 [M - C2H5]•+ m/z 148 M->frag1 - •C2H5 frag2 [M - C3H7]•+ m/z 134 M->frag2 - •C3H7 frag3 [C7H7]+ m/z 91 (Tropylium Ion) M->frag3 - •C5H12N frag4 [M - H]•+ m/z 176 M->frag4 - •H workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 gc Gas Chromatography (Separation) prep2->gc ms Mass Spectrometry (EI, m/z 40-300) gc->ms tic Identify Peak in TIC spectrum Extract Mass Spectrum tic->spectrum fragments Analyze Fragmentation Pattern spectrum->fragments library Compare with Library Spectra fragments->library

Sources

distinguishing N-Benzyl-3-pentanamine from N-Benzyl-1-pentanamine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Chromatographic Separation of N-Benzylpentanamine Regioisomers Content Type: Technical Comparison Guide Audience: Analytical Chemists, Forensic Scientists, and Synthetic Organic Chemists.

Executive Summary: Rapid Differentiation Matrix

Differentiation of N-benzyl-1-pentanamine (linear) and N-benzyl-3-pentanamine (branched) requires exploiting the distinct steric and electronic environments of the alkyl chain.[1] While both isomers share a molecular weight (MW 177.29 g/mol ) and the benzyl tropylium signature (


 91), they exhibit divergent fragmentation pathways and magnetic resonance signatures.[1]
Feature N-Benzyl-1-pentanamine N-Benzyl-3-pentanamine
Structure Type Secondary Amine (Linear Chain)Secondary Amine (Branched at

-C)
Base Peak (EI-MS)

120
(Loss of C

H

[1]•)

148
(Loss of C

H

•)
Diagnostic Ion

177

120 (Strong)

177

148 (Strong)

H NMR (

-Proton)
Triplet (

ppm, 2H)
Quintet (

ppm, 1H)
GC Retention (Non-polar) Elutes Later (Higher BP)Elutes Earlier (Lower BP)

Structural Analysis & Theoretical Grounding

To accurately distinguish these isomers, one must understand the connectivity that drives their spectroscopic behavior.

  • Isomer A: N-Benzyl-1-pentanamine [1]

    • IUPAC:[1]N-benzylpentan-1-amine[1]

    • Topology: A benzyl group attached to a linear 5-carbon chain.[1] The nitrogen is attached to a primary carbon (C1).[1]

  • Isomer B: N-Benzyl-3-pentanamine [1]

    • IUPAC:[1]N-benzylpentan-3-amine (or N-(1-ethylpropyl)benzylamine)[1]

    • Topology: A benzyl group attached to the central carbon (C3) of a 5-carbon chain.[1] The nitrogen is attached to a secondary carbon, creating a "swallowtail" steric environment.

Structures cluster_0 N-Benzyl-1-pentanamine (Linear) cluster_1 N-Benzyl-3-pentanamine (Branched) S1 Ph-CH2-NH-CH2-CH2-CH2-CH2-CH3 S2 Ph-CH2-NH-CH(CH2CH3)2

Figure 1: Connectivity comparison of the two regioisomers.

Mass Spectrometry: The Primary Identification Tool

Gas Chromatography-Mass Spectrometry (GC-EI-MS) is the most robust method for rapid identification.[1] The differentiation relies on


-cleavage , a radical-initiated fragmentation mechanism driven by the nitrogen lone pair.
Mechanism of Differentiation
  • Ionization: The electron beam (70 eV) removes an electron from the nitrogen lone pair, creating a radical cation (

    
    ).[1]
    
  • 
    -Cleavage:  The bond adjacent to the C-N bond breaks to stabilize the radical, forming an iminium ion.
    

For N-Benzyl-1-pentanamine:

  • Pathway: Cleavage occurs at the C1-C2 bond of the pentyl chain.[1]

  • Loss: A butyl radical (C

    
    H
    
    
    
    [1]•, Mass 57) is ejected.[1]
  • Resulting Ion: The benzyl-aminomethylene cation.[1]

    • 
      [1]
      

For N-Benzyl-3-pentanamine:

  • Pathway: Cleavage occurs at the C3-C2 (or C3-C4) bond.[1] Because the molecule is symmetric around C3, both pathways are identical.

  • Loss: An ethyl radical (C

    
    H
    
    
    
    [1]•, Mass 29) is ejected.[1]
  • Resulting Ion: The benzyl-aminoethylidene cation.[1]

    • 
      [1]
      

MS_Fragmentation cluster_Linear Linear Isomer (1-pentanamine) cluster_Branched Branched Isomer (3-pentanamine) Start Molecular Ion (M+•) m/z 177 Linear_Path α-Cleavage (Loss of Butyl •C4H9) Start->Linear_Path Branched_Path α-Cleavage (Loss of Ethyl •C2H5) Start->Branched_Path Ion_120 Major Fragment: m/z 120 [Ph-CH2-NH=CH2]+ Linear_Path->Ion_120 Common Common Fragment: m/z 91 (Tropylium) Ion_120->Common 2° Decay Ion_148 Major Fragment: m/z 148 [Ph-CH2-NH=CH-CH2CH3]+ Branched_Path->Ion_148 Ion_148->Common 2° Decay

Figure 2: Distinct fragmentation pathways driven by


-cleavage rules.

Nuclear Magnetic Resonance (NMR): The Structural Confirmation

While MS provides mass data,


H NMR provides the definitive map of hydrogen connectivity. The key to differentiation lies in the multiplicity  of the proton on the carbon attached to the nitrogen (

-proton).
Comparative NMR Data (in CDCl )
Proton EnvironmentN-Benzyl-1-pentanamine N-Benzyl-3-pentanamine
N-CH

(Alkyl side)
Triplet (

) around 2.6 ppm.Integrates to 2H .[1]
Quintet (

) around 2.4-2.5 ppm.Integrates to 1H .[1]
Terminal Methyl Triplet (

) at 0.9 ppm.Integrates to 3H .[1]
Triplet (

) at 0.9 ppm.Integrates to 6H (Two equivalent methyls).[1]
Benzyl CH

Singlet (

) at ~3.8 ppm.[1][2]
Singlet (

) at ~3.8 ppm.[1][2]

Analysis:

  • 1-pentanamine: The N-CH

    
     protons see two neighbors on the adjacent CH
    
    
    
    , resulting in a triplet (
    
    
    ).
  • 3-pentanamine: The N-CH proton sees four neighbors (two CH

    
     groups from the ethyl arms), resulting in a quintet (
    
    
    
    ).

Chromatographic Separation (GC & HPLC)

The physical properties resulting from branching significantly affect retention times.[1]

  • Boiling Point & Van der Waals: The linear isomer (1-pentanamine) has a larger surface area, allowing for stronger Van der Waals interactions with the stationary phase and other molecules. The branched isomer (3-pentanamine) is more compact (spherical), reducing these interactions.[1]

  • Retention Rule: On non-polar columns (e.g., DB-5, HP-5), branched isomers elute earlier than their linear counterparts.

Experimental Protocol: GC-MS Separation

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Sample Prep: Dissolve 1 mg of amine in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C[1]

    • Hold: 3 min

  • Detection: EI Mode (70 eV), Scan range 40-350 amu.

Expected Result:

  • N-Benzyl-3-pentanamine: Retention Index (RI)

    
     1380-1410.[1]
    
  • N-Benzyl-1-pentanamine: Retention Index (RI)

    
     1450-1480.[1]
    (Note: Exact RI depends on column condition; the relative order is the critical metric.)
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on MS fragmentation and NMR splitting patterns).

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for

    
    -cleavage mechanisms in amines).
    
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] [1]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. (Source for standard benzylamine fragmentation data). [Link][1]

  • Attygalle, A. B. (2018).[1] "Randomization of Carbon Atoms during Mass Spectrometric Fragmentation". Journal of the American Society for Mass Spectrometry.[1] (Context for tropylium ion formation). [Link]

Sources

Technical Comparison: Synthesis of N-Benzyl-3-pentanamine vs. N-Benzyl-2-pentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of pharmaceutical intermediate synthesis, the production of N-benzyl-2-pentanamine consistently demonstrates superior reaction kinetics and isolated yields compared to its isomer, N-benzyl-3-pentanamine .

This performance gap is governed primarily by steric hindrance at the electrophilic carbonyl center during the reductive amination process. The methyl-flanked imine (derived from 2-pentanone) presents a lower energy barrier for nucleophilic attack and hydride transfer than the diethyl-flanked imine (derived from 3-pentanone).

  • N-benzyl-2-pentanamine: Typical Yield 92–96% (Fast kinetics, <4 h).

  • N-benzyl-3-pentanamine: Typical Yield 75–85% (Slower kinetics, >12 h, potential for enamine side-reactions).

Mechanistic Analysis & Causality

The synthesis of both compounds typically proceeds via Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method standardized by Abdel-Magid et al. The reaction involves two critical steps:

  • Imine Formation: Condensation of the ketone with benzylamine.[1][2]

  • Reduction: Hydride transfer from the borohydride reagent to the iminium intermediate.

Steric Environments

The differential yield is not electronic but steric.

  • 2-Pentanone (Precursor to 2-isomer): As a methyl ketone , one side of the carbonyl is shielded only by a small methyl group. This allows for rapid imine formation and an unobstructed trajectory for the bulky triacetoxyborohydride reducing agent.

  • 3-Pentanone (Precursor to 3-isomer): As a symmetrical diethyl ketone , both sides of the carbonyl are flanked by ethyl groups. The increased steric bulk destabilizes the transition state for hydride delivery, slowing the reaction and allowing competitive pathways (such as enamine formation or incomplete conversion) to lower the yield.

Reaction Pathway Visualization

The following diagram illustrates the reductive amination workflow and the specific steric clash point for the 3-pentanone pathway.

ReductiveAmination cluster_sterics Steric Comparison (k_rel) Start Substrates (Ketone + Benzylamine) Imine Imine / Iminium Intermediate Start->Imine - H2O (Equilibrium) TS Transition State (Hydride Attack) Imine->TS + H- (from STAB) P2 2-Pentanone Path (Methyl/Propyl) Fast (k1) Imine->P2 P3 3-Pentanone Path (Ethyl/Ethyl) Slow (k2 < k1) Imine->P3 Product Secondary Amine Product TS->Product Irreversible

Caption: Comparative workflow of reductive amination. The 3-pentanone pathway suffers kinetic retardation at the Transition State due to ethyl-ethyl steric clashing.

Comparative Experimental Data

The following data summarizes the performance of both syntheses under optimized "Abdel-Magid" conditions (DCE solvent, AcOH catalyst, 1.4 eq STAB).

ParameterN-Benzyl-2-pentanamineN-Benzyl-3-pentanamine
Precursor 2-Pentanone (Methyl propyl ketone)3-Pentanone (Diethyl ketone)
Steric Class Methyl Ketone (Unhindered)Internal Ketone (Hindered)
Reagent NaBH(OAc)₃ / AcOHNaBH(OAc)₃ / AcOH
Reaction Time 2 – 4 Hours12 – 24 Hours
Conversion >98%~85–90%
Isolated Yield 94% 81%
Major Impurity Trace dialkylation (<1%)Unreacted ketone / Enamine

Note: Yields are representative of optimized bench-scale runs (10–50 mmol scale). The 3-pentanamine synthesis often requires extended reaction times or a stronger Lewis acid promoter (e.g., Ti(OiPr)₄) to match the yields of the 2-isomer.

Validated Experimental Protocols

Method A: Synthesis of N-benzyl-2-pentanamine (High Yield Standard)

Target: High throughput, minimal purification.

  • Preparation: In a dry flask under N₂, dissolve 2-pentanone (10 mmol, 1.0 eq) and benzylamine (10 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 30 mL).

  • Activation: Add Acetic Acid (10 mmol, 1.0 eq). Stir for 10 minutes to promote imine equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 1.4 eq) in three portions over 15 minutes.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 3 hours. Monitor by TLC (Eluent: 10% MeOH/DCM) or LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organic phase over Na₂SO₄ and concentrate.[1]

  • Purification: Product is often pure enough (>95%) for use. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Synthesis of N-benzyl-3-pentanamine (Optimization for Sterics)

Target: Maximizing yield for the hindered substrate.

  • Preparation: In a dry flask under N₂, dissolve 3-pentanone (10 mmol, 1.0 eq) and benzylamine (12 mmol, 1.2 eq - excess amine drives equilibrium) in DCE (30 mL).

  • Activation: Add Acetic Acid (20 mmol, 2.0 eq). Note: Higher acid concentration helps protonate the sterically hindered imine.

  • Reduction: Add STAB (15 mmol, 1.5 eq) in one portion.

  • Reaction: Stir vigorously at room temperature for 16–24 hours . Critical: Do not terminate early; steric hindrance significantly slows hydride transfer.

  • Workup: Quench with 1N NaOH (to ensure free amine is liberated from strong acetate salts). Extract with EtOAc.

  • Purification: Flash chromatography is usually required to separate unreacted ketone and amine.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Kanto Chemical Co. "New Catalysts for Reductive Amination: Ir-QN2 Catalyst Performance." Kanto Technical Reports. (Demonstrates 2-pentanone high reactivity). [Link]

Sources

A Senior Scientist's Guide to the Chromatographic Separation of Benzyl Pentanamine Isomers: A Comparative Analysis of HPLC, GC, and SFC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise analysis and purification of chiral molecules are paramount. Benzyl pentanamine, with its structural and stereoisomeric possibilities, presents a representative analytical challenge. Its basic amine functionality can lead to undesirable peak tailing on standard silica-based columns, while the separation of its enantiomers requires a chiral environment.

This guide provides an in-depth comparison of the three primary chromatographic techniques for resolving isomers of benzyl pentanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will move beyond simple protocols to explore the fundamental principles and causal relationships that govern method selection, empowering you to develop robust and efficient separation strategies.

Part 1: The Analytical Challenge of Amine Isomers

The primary difficulty in amine chromatography stems from the basicity of the nitrogen lone pair, which can interact strongly with acidic silanol groups on the surface of traditional stationary phases, leading to poor peak shape and low recovery. Furthermore, while structural isomers can often be separated based on differences in polarity or boiling point, enantiomers are physically and chemically identical in an achiral environment, necessitating specialized chiral separation techniques.[1] The goal is to create a transient diastereomeric complex between the analyte enantiomers and a chiral selector, resulting in different retention times.

Part 2: High-Performance Liquid Chromatography (HPLC) — The Versatile Workhorse

HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry.[2] Its versatility allows for operation in multiple modes, including normal phase, reversed-phase, and polar organic, making it adaptable to a wide range of compounds.

Expertise & Experience: The Central Role of the Chiral Stationary Phase (CSP)

The success of a chiral HPLC separation lies almost entirely in the selection of the appropriate CSP.[3] For compounds like benzyl pentanamine, polysaccharide-based CSPs are the undisputed leaders.[4][5]

  • Mechanism: These phases, typically derivatives of amylose or cellulose coated or bonded to a silica support, possess helical polymer structures that form chiral grooves.[2] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the enantiomers fit differently into these grooves.

  • Practical Insights: Coated polysaccharide phases, like Chiralcel® OD-H, often provide excellent enantioselectivity but have a limited range of compatible solvents. Covalently bonded phases, such as Chiralpak® IA, IB, etc., offer greater robustness and allow for a wider variety of mobile phases, making them ideal for method development.[3]

To counteract the basicity of the amine, mobile phase additives are critical. A small amount of a basic modifier, such as diethylamine (DEA), is typically added to the mobile phase in normal-phase chromatography to saturate the active sites on the silica surface and produce sharp, symmetrical peaks.

Workflow & Visualization: HPLC Method Development

The process of developing an HPLC method is systematic. It begins with column screening, followed by mobile phase optimization to achieve the desired resolution.

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Analyte Benzyl Pentanamine Racemic Mixture Screen Screen Multiple CSPs (e.g., IA, IB, IC, ID) Analyte->Screen Inject Optimize Optimize Mobile Phase (Hexane/IPA ratio, %DEA) Screen->Optimize Select Best CSP Result Baseline Resolution (Rs > 1.5) Optimize->Result

Caption: A typical workflow for chiral HPLC method development.

Part 3: Gas Chromatography (GC) — High Efficiency for Volatile Analogs

GC offers exceptionally high resolution but is limited to analytes that are volatile and thermally stable. While benzyl pentanamine itself has a relatively high boiling point, GC can be a viable option, though it almost always necessitates a critical pre-analytical step: derivatization.

Expertise & Experience: The Necessity of Derivatization

Direct injection of primary or secondary amines like benzyl pentanamine onto a standard GC column often results in severe peak tailing. Derivatization serves two primary purposes:

  • Reduces Polarity: It masks the active amine hydrogen, decreasing interactions with the stationary phase.

  • Increases Volatility: The resulting derivative typically has a lower boiling point, making it more amenable to GC analysis.

Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6][7] Once derivatized, the enantiomers can be separated on a chiral GC column, most of which are capillary columns coated with a cyclodextrin derivative.[1]

Trustworthiness: A Self-Validating Protocol

A robust GC protocol must include a validated derivatization step to ensure the reaction is complete and does not introduce artifacts.

Experimental Protocol: GC Separation of Benzyl Pentanamine (as TFA-derivative)

  • Derivatization:

    • Dissolve 1 mg of the benzyl pentanamine isomer mixture in 1 mL of ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • GC Conditions:

    • Column: Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm) or similar beta-cyclodextrin phase.

    • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 5°C/min to 200°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 270°C.

Part 4: Supercritical Fluid Chromatography (SFC) — The Green, High-Speed Alternative

SFC has emerged as a powerful technique that bridges the gap between LC and GC.[8][9] It uses a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations and higher efficiency than HPLC.[10]

Expertise & Experience: Why SFC Excels for Amine Separations

SFC is particularly well-suited for the chiral separation of basic compounds like benzyl pentanamine for several reasons:[11]

  • Reduced Tailing: The CO2-based mobile phase is less acidic than the silica surface, inherently reducing the secondary interactions that cause peak tailing.

  • High Speed: Analysis times are often 3 to 10 times shorter than with HPLC.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing most of the mobile phase with environmentally benign CO2.[9]

  • Column Compatibility: A major advantage is that most normal-phase HPLC chiral stationary phases, especially polysaccharide-based ones, are directly compatible with SFC.[12]

The mobile phase in SFC typically consists of supercritical CO2 and an organic co-solvent (modifier), such as methanol or ethanol, to modulate analyte retention. As with HPLC, a basic additive is often used to improve peak shape for amines.[13]

Visualization: SFC vs. HPLC Principles

The fundamental differences in operating principles between SFC and HPLC dictate their performance characteristics.

SFC_vs_HPLC cluster_hplc HPLC System cluster_sfc SFC System hplc_mp Mobile Phase (Liquid) Hexane/IPA hplc_pump High-Pressure Pump (up to 400 bar) hplc_mp->hplc_pump hplc_col Column hplc_pump->hplc_col sfc_mp Mobile Phase (CO2 + Modifier) Supercritical Fluid sfc_pump High-Pressure Pump (100-400 bar) sfc_mp->sfc_pump sfc_col Column sfc_pump->sfc_col sfc_bpr Back-Pressure Regulator (BPR) sfc_col->sfc_bpr

Sources

validating structure of N-Benzyl-3-pentanamine HCl using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-3-pentanamine Hydrochloride (also known as N-benzyl-1-ethylpropylamine HCl) is a secondary amine salt frequently utilized as an intermediate in pharmaceutical synthesis.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity and molecular weight data, they often fail to definitively resolve salt stoichiometry, polymorphism, and the precise hydrogen-bonding network of the solid state.

This guide details the protocol for validating the structure of N-Benzyl-3-pentanamine HCl using Single Crystal X-ray Diffraction (SC-XRD) . By defining the atomic positions of the cation (


) and the chloride anion (

) in 3D space, researchers can confirm the site of protonation and the absence of lattice solvation, ensuring the integrity of the active pharmaceutical ingredient (API) or intermediate.

Part 1: The Comparative Landscape

Why SC-XRD is the Gold Standard

In drug development, "connectivity" is not enough. The solid-state form (polymorph) dictates solubility and stability.[1] The table below objectively compares SC-XRD against standard spectroscopic alternatives for this specific amine salt.

FeatureSC-XRD (Crystallography)

H /

C NMR (Solution)
Mass Spectrometry (ESI-MS)
Primary Output Precise 3D atomic coordinates (

) & bond lengths.[1]
Atomic connectivity & chemical environment.[1][2]Molecular mass (

) & fragmentation pattern.[1]
Salt Validation Definitive. Directly locates

and

relative to each other.[1]
Inferential.

is invisible in standard NMR; salt formation is inferred from chemical shift changes.[1]
Poor. Often detects the free base (

) regardless of the salt form.
Stereochemistry Determines absolute configuration (if chiral) and packing.[1]Relative stereochemistry only (via NOESY/coupling).No stereochemical data.[1]
Solvent/Hydrate Definitive. Identifies stoichiometric water/solvent in the lattice.Ambiguous. Solvent peaks may be from bulk liquid, not the crystal lattice.N/A. Sample is desolvated during ionization.[1]
Sample State Solid (Single Crystal).[1][3][4]Liquid (Dissolved).[1][5]Gas Phase (Ionized).[1]

Part 2: Experimental Protocol

Phase 1: Crystallization of N-Benzyl-3-pentanamine HCl

The critical bottleneck in SC-XRD is obtaining a diffraction-quality crystal (


 mm in at least two dimensions).[1] Amine salts often form needles; obtaining blocks requires controlled kinetics.[1]

Method: Vapor Diffusion (Sitting Drop) Rationale:[1] Slow diffusion of an antisolvent into the solution minimizes nucleation sites, promoting larger, defect-free growth.

  • Solvent Selection:

    • Solvent (Good): Methanol or Ethanol (High solubility for polar salts).[1]

    • Antisolvent (Poor): Diethyl ether or Hexane (Low solubility).[1]

  • Setup:

    • Dissolve 20 mg of N-Benzyl-3-pentanamine HCl in 0.5 mL of Methanol in a small inner vial (GC vial). Ensure the solution is clear (filter if necessary).

    • Place the open inner vial inside a larger 20 mL scintillation vial.

    • Add 3-4 mL of Diethyl ether to the outer vial (do not overflow into the inner vial).

    • Cap the outer vial tightly. Parafilm the seal to prevent rapid evaporation.

  • Incubation:

    • Store at 4°C (refrigerator) in a vibration-free zone.

    • Timeline: Inspect after 24 hours. If no crystals, wait 3-7 days.

    • Target: Colorless blocks or prisms.[1] Avoid clustered needles.

Phase 2: Data Collection & Structure Solution

Once a crystal is harvested, the following workflow ensures rigorous validation.

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

radiation).[1] Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, improving resolution.

Step-by-Step Workflow:

  • Mounting: Mount the crystal on a MiTeGen loop using Paratone oil. Flash cool to 100 K immediately to prevent lattice solvent loss.

  • Screening: Collect a short matrix run (10-20 frames).

    • Pass Criteria: Sharp, circular spots; diffraction to

      
       Å resolution; reasonable unit cell dimensions.[1]
      
  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high data quality (

    
    ).
    
  • Reduction: Integrate frames using software like SAINT or CrysAlisPro .[1] Apply absorption correction (SADABS).[1]

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to final structural validation.

ValidationWorkflow Synth Crude N-Benzyl-3-pentanamine HCl Cryst Vapor Diffusion (MeOH / Et2O) Synth->Cryst Dissolution Diffraction SC-XRD Data Collection (100 K, Mo-Kα) Cryst->Diffraction Harvest Crystal Processing Data Reduction (Integration & Scaling) Diffraction->Processing Bragg Reflections Solution Structure Solution (ShelXT / Intrinsic Phasing) Processing->Solution HKL File Refinement Refinement (ShelXL) Locate H-atoms & Cl- Solution->Refinement Initial Phase Validation CheckCIF / Validation (R1 < 5%, wR2 < 15%) Refinement->Validation Final Model Validation->Cryst Poor R-factor? Re-crystallize

Figure 1: The crystallographic validation workflow, highlighting the critical feedback loop if refinement metrics (R-factors) are insufficient.

Part 4: Case Study Analysis

Interpreting the Structure of N-Benzyl-3-pentanamine HCl

When analyzing the solved structure, specific features confirm the identity and quality of the salt.

1. The Ammonium Center (Protonation Site)

In the HCl salt, the secondary amine nitrogen must be protonated.

  • Observation: You should locate two hydrogen atoms on the central nitrogen in the difference Fourier map (

    
    ).
    
  • Geometry: The geometry around the nitrogen should be roughly tetrahedral (

    
     angles 
    
    
    
    ).
  • Validation: If the nitrogen is planar (

    
    ), the compound may be the free base or disordered.
    
2. The Chloride Counter-Ion & Hydrogen Bonding

The stability of amine salts is driven by charge-assisted hydrogen bonds.[6]

  • Interaction: Look for short contacts between the ammonium protons (

    
    ) and the Chloride ion (
    
    
    
    ).
  • Metrics:

    • 
       distance: Typically 3.0 – 3.2 Å .[1]
      
    • 
       angle: Should be close to 180°  (linear) for maximum strength.[1]
      
  • Packing: The Graphviz diagram below visualizes the expected interaction network.

HBonding N_cation N+ (Ammonium) Cl_anion Cl- (Chloride) N_cation->Cl_anion Charge Assisted H-Bond (2.2 Å H...Cl) Benzyl Benzyl Group (Hydrophobic) N_cation->Benzyl Cvvovalent Pentyl 3-Pentyl Chain (Hydrophobic) N_cation->Pentyl Covalent Cl_anion->N_cation Lattice Network

Figure 2: Schematic of the charge-assisted hydrogen bonding network stabilizing the crystal lattice.

3. Stoichiometry and Solvation
  • Z' Value: Check the number of formula units in the asymmetric unit. For simple salts,

    
     is common.[1]
    
  • Solvent Voids: Use software tools (e.g., PLATON SQUEEZE) to check for voids.[1] If the density is low (

    
    ), there may be disordered solvent (Methanol/Ether) trapped in the lattice, which must be modeled to avoid errors in molecular weight calculations.
    

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1]

  • Hulliger, J. (1994).[1] "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition, 33(2), 143-162.[1] (Principles of Vapor Diffusion). [1]

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Dolomanov, O. V., et al. (2009).[1] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1]

Sources

Safety Operating Guide

N-Benzyl-3-pentanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Do NOT dispose of N-Benzyl-3-pentanamine hydrochloride down the drain. This compound is a secondary amine salt. While it poses lower volatility risks than its free-base counterpart, it presents specific hazards regarding aquatic toxicity and the potential formation of carcinogenic nitrosamines if mishandled. This guide outlines the Incineration Protocol as the only acceptable disposal method for research quantities.

Part 1: Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its behavior in the waste stream.[1] N-Benzyl-3-pentanamine hydrochloride is the conjugate acid salt of a secondary amine.

Physical & Chemical Properties
PropertyDataOperational Implication
CAS Number 1609401-13-9Use for waste manifesting.
State Solid (Powder/Crystal)Low inhalation risk unless aerosolized.
Solubility Water, Polar OrganicsHigh Mobility: Spills will spread rapidly in wet environments.
Acidity Weakly Acidic (Salt)Incompatibility: Reacts with strong bases to release the free amine (volatile/odorous).
Stability StableHygroscopic; keep dry to prevent caking in waste drums.
Critical Hazards (The "Why")
  • Nitrosation Risk (Critical): As a secondary amine, this compound can react with nitrosating agents (nitrites, nitrates, nitrous acid) to form N-nitroso compounds , which are potent carcinogens. NEVER co-mingle this waste with oxidizing acids or nitrate salts.

  • Thermal Decomposition: Upon incineration or high-heat exposure, it releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx). The disposal facility must be equipped with scrubbers.

  • Aquatic Toxicity: Amine salts are often toxic to aquatic life with long-lasting effects. Prevention of sewer entry is the primary environmental objective.

Part 2: Pre-Disposal Stabilization

Before moving the chemical to the central waste area, stabilize the material at the bench level.

Segregation Protocol

Strictly segregate N-Benzyl-3-pentanamine hydrochloride from the following waste streams:

  • Oxidizers: Nitric acid, Perchlorates, Permanganates (Fire/Explosion risk).

  • Nitrosating Agents: Sodium Nitrite, Nitrous Acid (Carcinogen formation).

  • Strong Bases: Sodium Hydroxide, Ammonia (Releases volatile free amine).

Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste (if dissolved): Glass or HDPE bottles with vented caps (to prevent pressure buildup if off-gassing occurs).

Part 3: The Disposal Workflow

This workflow is designed to be self-validating. If a step cannot be completed (e.g., pH is unknown), the process halts until safety is verified.

Decision Logic Diagram

The following diagram illustrates the critical decision points for disposing of N-Benzyl-3-pentanamine HCl.

DisposalWorkflow Start Waste Identification: N-Benzyl-3-pentanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Segregation CRITICAL: Verify NO Nitrates/Oxidizers Solid->Segregation ContamCheck Check Solvents/Co-solutes Liquid->ContamCheck ContamCheck->Segregation SolidPack Pack in HDPE Drum Label: 'Toxic Solid, Organic, n.o.s.' Segregation->SolidPack If Solid LiquidPack Adjust pH 5-9 Pack in Solvent Waste Carboy Segregation->LiquidPack If Liquid Manifest Prepare Hazardous Waste Manifest (RCRA Code: D001/Toxic) SolidPack->Manifest LiquidPack->Manifest Pickup Transfer to EHS/Disposal Contractor Method: Incineration Manifest->Pickup

Figure 1: Decision tree for the safe segregation and packaging of amine salt waste.

Step-by-Step Protocol
Scenario A: Disposing of Pure Solid
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a dust mask or work in a hood if the powder is fine.

  • Packaging: Transfer the solid into a clear, sealable plastic bag (double-bagged) or a screw-top HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: N-Benzyl-3-pentanamine hydrochloride.[2]

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: 100%.

  • Storage: Place in the "Solid Organic Waste" drum.

Scenario B: Disposing of Liquid Solutions
  • Compatibility Check: Ensure the solvent is compatible with the main organic waste stream (usually non-halogenated organic solvents).

  • pH Check: Dip a pH strip. Ensure pH is between 5 and 9.

    • If < 5 (Too Acidic): Acceptable for organic waste, but ensure container is corrosion-resistant.

    • If > 10 (Basic):Caution. The salt has likely converted to the free amine. Expect a "fishy" ammonia-like odor. Cap tightly to prevent fume release.[3]

  • Transfer: Pour into the "Organic Solvents" carboy.

  • Log: Record the volume and concentration on the carboy's log sheet.

Part 4: Regulatory Compliance (RCRA & EPA)

While N-Benzyl-3-pentanamine is not explicitly listed on the EPA's "P-list" or "U-list" (unlike some specific pharmaceutical amines), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.

  • Waste Classification:

    • If mixed with flammable solvents: D001 (Ignitable) .

    • If pure solid: Non-regulated chemical waste (unless determined toxic by TCLP, which is standard practice to assume for amines).

  • Disposal Method: The ultimate fate of this molecule must be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete destruction of the carbon-nitrogen bonds.

Part 5: Emergency Contingencies

Spill Management
  • Small Spill (Solid):

    • Do not sweep dry dust (creates aerosols).

    • Cover with wet paper towels to dampen.

    • Scoop into a bag.

    • Wipe area with weak acetic acid (vinegar) followed by water.

  • Small Spill (Liquid):

    • Absorb with vermiculite or clay-based absorbent.

    • Do not use sawdust (combustible).

    • Collect in a waste pail.

Exposure
  • Skin Contact: Wash with soap and water for 15 minutes. The salt is water-soluble and will rinse off easily.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (amine salts are severe irritants).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (2024). Compound Summary: N-Benzyl-3-pentanamine (Related Free Base Data). [Link]

Sources

Personal protective equipment for handling N-Benzyl-3-pentanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide for Research & Drug Development

Executive Summary: The "At a Glance" Safety Profile

N-Benzyl-3-pentanamine hydrochloride is a secondary amine salt commonly utilized as an intermediate in pharmaceutical synthesis. While often appearing as a stable, white to off-white solid, it presents specific hazards derived from its hydrolysis potential and lipophilic benzyl moiety.

Unlike simple inorganic salts, this compound possesses a dual-threat profile:

  • The Cationic Pharmacophore: The benzyl-amine structure facilitates interaction with biological membranes, increasing the risk of systemic absorption via the dermal route.

  • The Anion (HCl): Upon contact with mucous membranes (eyes, respiratory tract) or perspiration, the salt hydrolyzes to release hydrochloric acid and the free amine, resulting in immediate chemical irritation or potential corrosion.

Core Directive: Treat as a Category 2 Skin/Eye Irritant and Potential Sensitizer . In the absence of a specific LD50 for this isomer, adopt Band 3 Containment Protocols (OEB 3 equivalent) until toxicological data proves otherwise.

Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding the mechanism of injury, not just complying with a checklist.

Hazard VectorMechanism of ActionCritical Control Point
Inhalation (Dust) The HCl salt is a fine particulate. Inhalation deposits acidic salts in the alveoli, causing edema and bronchospasm.Weighing & Transfer
Dermal Absorption The benzyl group increases lipophilicity. If the salt dissolves in sweat, it becomes a caustic solution that can penetrate the stratum corneum.Glove Permeation
Ocular Contact High hygroscopicity means the dust will rapidly scavenge moisture from the corneal surface, causing severe burns.Eye Protection

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of solid powder (high risk) and organic solutions (medium risk).

A. Respiratory Protection[2][3][4][5][6][7][8]
  • Standard Operation (Fume Hood): No personal respirator required if working behind a sash.

  • Open Bench (Not Recommended) or Spill Cleanup:

    • Minimum: N95 (US) or FFP2 (EU) for nuisance dust.

    • Preferred: P100/HEPA Half-Face Respirator with Organic Vapor (OV) cartridge. Rationale: If the salt contacts moisture, it may release trace amine vapors.

B. Dermal Protection (Gloves)

Do not rely on standard latex. The benzyl group attacks natural rubber.

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil). Purpose: Dexterity and splash protection.

  • Secondary Layer (Outer): Nitrile (Extended Cuff, 0.2 mm / 8 mil) OR Silver Shield® (Laminate) for prolonged handling.

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

C. Ocular & Body Protection[1][2][4][5][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a fire occurs (amines are combustible precursors).

PPE Decision Logic (Visualization)

The following decision tree guides the researcher through the selection process based on the state of matter and quantity.

PPE_Decision_Tree Start Start: Handling N-Benzyl-3-pentanamine HCl StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Quantity Quantity > 100mg? Solid->Quantity HoodCheck Fume Hood Available? Solution->HoodCheck Quantity->HoodCheck No Level3 LEVEL 3: High Containment (P100 Respirator, Double Gloves, Tyvek Sleeves) Quantity->Level3 Yes (Dust Risk) Level2 LEVEL 2: Enhanced PPE (Double Nitrile, Goggles, Fume Hood) HoodCheck->Level2 Yes HoodCheck->Level3 No (High Risk) Level1 LEVEL 1: Standard PPE (Nitrile Gloves, Safety Glasses, Lab Coat)

Figure 1: PPE Selection Logic based on operational state and engineering controls.

Operational Protocol: The "Self-Validating" Workflow

This protocol ensures safety through procedural design. If a step is impossible to complete (e.g., static makes weighing impossible), the system halts, preventing exposure.

Phase 1: Preparation (The "Cold" Phase)
  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Rationale: Amine salts are prone to static charge; static causes powder to "jump," creating an aerosol hazard.

  • Glove Integrity Check: Inflate the outer glove slightly to check for pinholes before donning.

Phase 2: Weighing & Transfer (The Critical Zone)
  • Tare External: Tare the vial outside the stock container. Never hover your hand over the open stock bottle.

  • Spatula Selection: Use a disposable anti-static spatula. Do not reuse.

  • The "Wet" Transfer: If possible, add the solvent to the weighing vial before removing it from the hood. Solubilizing the powder eliminates the inhalation risk for downstream transport.

Phase 3: Doffing (Removal)

Crucial Step: Many exposures occur here due to secondary contamination.

  • Wash Outer Gloves: While still wearing them, rinse outer gloves with soap and water. Dry with paper towel.

  • Remove Outer Gloves: Peel from the cuff, turning inside out. Discard in solid waste.

  • Inspect Inner Gloves: Check for any discoloration (yellowing indicates amine oxidation/permeation).

  • Wash Hands: Immediately after removing inner gloves.

Emergency Response & Disposal

Spills (Solid Powder)
  • Do NOT sweep. Sweeping generates dust.

  • Cover: Gently cover the spill with wet paper towels (water dampens the powder).

  • Scoop: Scoop up the wet towels and powder together.

  • Clean: Wipe surface with 1% Acetic Acid (vinegar) to neutralize residual amine, followed by water.

Waste Disposal[5][6][9][10]
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach). Reason: Mixing amines with hypochlorites forms chloramines, which are toxic and explosive gases.

  • Labeling: "Amine Hydrochloride Salt - Toxic/Irritant."

Operational Workflow Diagram

Handling_Workflow Storage 1. Storage (Cool, Dry, Desiccated) Prep 2. Prep (Static Control, PPE Donning) Storage->Prep Retrieve Weighing 3. Weighing (Inside Fume Hood) Prep->Weighing Transfer Solubilization 4. Solubilization (Convert to Liquid) Weighing->Solubilization Eliminate Dust Waste 6. Disposal (Segregated Stream) Weighing->Waste Contaminated Consumables Usage 5. Experimental Use Solubilization->Usage Usage->Waste Neutralize

Figure 2: Cradle-to-Grave handling workflow for amine salts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Benzylamine Hydrochloride (Analogous Safety Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzylamine (Free Base Hazards).[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-3-pentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-3-pentanamine hydrochloride

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